5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Description
Properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,3)11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVBAKAPXHALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233625 | |
| Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-54-0 | |
| Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74556-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Introduction
This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to its structural motifs, which are often found in biologically active compounds. The furan core, substituted at the 2 and 5 positions, offers a versatile scaffold for further chemical modifications. The inclusion of the 4-tert-butylphenoxy group can enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
This guide is intended for an audience of researchers, scientists, and drug development professionals. It will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explain the mechanistic underpinnings of the key chemical transformations. By offering a self-validating and well-referenced methodology, this document aims to empower researchers to confidently synthesize this valuable compound for their own investigations.
Strategic Overview of the Synthesis
The synthesis of this compound is strategically designed in a multi-step sequence, commencing from readily available starting materials. The core of this strategy revolves around a key Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] To ensure the success of this pivotal step, the preceding and succeeding reactions are optimized for high yield and purity.
The overall synthetic workflow can be conceptualized as follows:
Figure 1: Overall synthetic workflow.
This four-step approach offers several advantages:
-
Protection of the Carboxylic Acid: The initial esterification of the carboxylic acid group in 5-hydroxymethyl-2-furoic acid prevents its unwanted participation in the subsequent chlorination and ether synthesis steps.
-
Activation of the Hydroxymethyl Group: The conversion of the hydroxymethyl group to a chloromethyl group provides an excellent electrophile with a good leaving group (chloride), which is essential for the SN2 reaction in the Williamson ether synthesis.[3]
-
Reliable Ether Formation: The Williamson ether synthesis is a well-established and high-yielding reaction for coupling the phenoxide with the activated furan intermediate.[4]
-
Final Deprotection: The concluding hydrolysis step efficiently removes the methyl ester protecting group to yield the desired carboxylic acid.
Detailed Experimental Protocols
Part 1: Esterification of 5-Hydroxymethyl-2-furoic acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent the acidic proton from interfering with subsequent base-mediated reactions.
Protocol:
-
To a solution of 5-hydroxymethyl-2-furoic acid (1.0 eq) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford Methyl 5-(hydroxymethyl)-2-furoate .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Methyl 5-(hydroxymethyl)-2-furoate | C₇H₈O₄ | 156.14 | >95% |
Part 2: Chlorination of Methyl 5-(hydroxymethyl)-2-furoate
The activation of the hydroxymethyl group is achieved through its conversion to a chloromethyl group. This transformation creates a reactive electrophile for the subsequent nucleophilic substitution.[3]
Protocol:
-
Dissolve Methyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 5-(chloromethyl)-2-furoate .[3] This intermediate is often used in the next step without further purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Methyl 5-(chloromethyl)-2-furoate | C₇H₇ClO₃ | 174.58 | ~90% |
Part 3: Williamson Ether Synthesis
This is the key bond-forming step where the phenoxy ether linkage is created. The reaction proceeds via an SN2 mechanism.[1][2]
Figure 2: Mechanism of the Williamson Ether Synthesis.
Protocol:
-
In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to generate the sodium 4-tert-butylphenoxide in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Methyl 5-(chloromethyl)-2-furoate (1.0 eq) in DMF dropwise to the phenoxide solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate .[5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Methyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate | C₁₈H₂₂O₄ | 302.37 | 70-85% |
Part 4: Hydrolysis of the Methyl Ester
The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.
Protocol:
-
Dissolve Methyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, This compound .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| This compound | C₁₇H₂₀O₄ | 288.34 | >90% |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic sequence of esterification, chlorination, Williamson ether synthesis, and hydrolysis, this valuable compound can be obtained in good overall yield. The provided step-by-step protocols, along with the mechanistic insights, are intended to facilitate the successful synthesis of this molecule for further research and development in the fields of medicinal chemistry and materials science.
References
-
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
-
Organic Syntheses. methyl 3-methyl-2-furoate. [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
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- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Compound methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate - Chemdiv [chemdiv.com]
An In-Depth Technical Guide to 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid is a fascinating, yet sparsely documented, organic molecule that sits at the intersection of several key chemical classes known for their biological significance. With a molecular formula of C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol , this compound features a 2-furoic acid core, a privileged scaffold in medicinal chemistry, linked via a methyl ether to a 4-tert-butylphenol moiety. The furan ring is a versatile five-membered aromatic heterocycle present in numerous pharmaceuticals and natural products, valued for its ability to act as a bioisostere for phenyl groups and engage in various biological interactions.[1][2] The bulky, lipophilic tert-butyl group on the phenolic ring is a common feature in molecules designed to interact with hydrophobic pockets in enzymes and receptors.
This technical guide aims to provide a comprehensive overview of this compound (CAS No: 74556-54-0), addressing the notable absence of detailed, publicly available experimental data.[3] By leveraging established synthetic methodologies for analogous compounds and structure-activity relationships within the broader class of furoic acid derivatives, this document will offer a robust framework for researchers interested in synthesizing and exploring the potential of this molecule. We will delve into a proposed synthetic pathway, predict its physicochemical and spectral properties, and discuss its potential biological activities based on the known pharmacology of structurally related compounds.
Molecular Structure and Key Features
The structure of this compound combines several functional groups that are expected to dictate its chemical and biological properties.
Caption: Chemical structure of this compound.
Key Structural Features:
-
Furan-2-carboxylic acid: This acidic moiety provides a key site for salt formation and hydrogen bonding, which is often crucial for receptor binding and solubility.
-
Phenoxy-methyl-ether Linkage: The ether bond connects the furan and phenyl rings, providing a degree of conformational flexibility.
-
4-tert-Butylphenyl Group: This bulky, hydrophobic group significantly increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding sites.
Proposed Synthesis Pathway
Sources
"5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Executive Summary
This compound is a potent and selective small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical enzyme in the biosynthesis of potent androgens and estrogens, and it plays a significant role in prostaglandin metabolism. Overexpression of AKR1C3 is implicated in the progression and therapeutic resistance of various cancers, particularly hormone-dependent malignancies like prostate and breast cancer. This guide elucidates the core mechanism by which this compound exerts its effects: by directly inhibiting the enzymatic activity of AKR1C3. This inhibition leads to the disruption of key oncogenic signaling pathways, including androgen receptor (AR) and prostaglandin-mediated signaling, thereby reducing cancer cell proliferation, survival, and resistance to therapy. This document provides a detailed examination of the molecular interactions, downstream cellular consequences, and robust methodologies for validating the compound's mechanism of action.
Introduction: Targeting AKR1C3 in Disease
The aldo-keto reductase (AKR) superfamily comprises NAD(P)H-dependent oxidoreductases that are crucial in the metabolism of a wide array of substrates.[1] Within this family, AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, has emerged as a high-value therapeutic target.[2] AKR1C3 is distinguished by its dual role in steroid hormone and prostaglandin metabolism, pathways that are fundamental to both normal physiology and pathophysiology.[3]
AKR1C3 catalyzes two key types of reactions:
-
Steroidogenesis: It reduces weak 17-ketosteroids into potent 17β-hydroxysteroids. This includes the conversion of androstenedione to testosterone and estrone to 17β-estradiol.[3] This function is particularly critical in castration-resistant prostate cancer (CRPC), where tumor cells upregulate AKR1C3 to synthesize their own androgens, thereby reactivating androgen receptor (AR) signaling and driving resistance to androgen deprivation therapies.[4][5]
-
Prostaglandin Metabolism: It converts prostaglandin D2 (PGD2) to 9α,11β-PGF2 (a stereoisomer of PGF2α) and prostaglandin H2 (PGH2) to PGF2α.[1][3] This shunts metabolism away from the formation of anti-proliferative prostaglandins (like 15-deoxy-Δ12,14-PGJ2, a PPARγ ligand) and towards the production of PGF isomers that promote cell proliferation by activating pathways such as PI3K/Akt and MAPK.[1][5]
Given its central role in driving tumor growth and therapy resistance, the development of selective AKR1C3 inhibitors has become a major focus of research.[2] this compound represents a structural class of compounds designed to specifically target this enzyme, offering a precise tool to dissect its function and a promising avenue for therapeutic intervention.
Core Mechanism of Action: Direct Inhibition of AKR1C3 Enzymatic Activity
The primary mechanism of action of this compound is its direct, competitive inhibition of the AKR1C3 enzyme. The furoic acid scaffold is a common feature in various enzyme inhibitors, and the specific substitutions on this core structure confer high affinity and selectivity for the AKR1C3 active site.
By occupying the active site, the compound prevents the binding of endogenous substrates like androstenedione and PGD2. This blockade of enzymatic function has profound downstream consequences on cellular signaling.
Disruption of Downstream Signaling Pathways
The inhibition of AKR1C3 by this compound initiates a cascade of effects that suppress key oncogenic signaling networks.
Attenuation of Androgen and Estrogen Receptor Signaling
In hormone-dependent cancers, the primary consequence of AKR1C3 inhibition is the suppression of intracellular androgen and estrogen synthesis.
-
In Prostate Cancer: By blocking the conversion of androstenedione to testosterone, the compound depletes the ligand pool for the Androgen Receptor (AR).[5] This prevents AR translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and transcription of genes that drive cell proliferation, survival (e.g., PSA), and resistance to drugs like enzalutamide and abiraterone.[4][6]
-
In Breast Cancer: Similarly, by inhibiting the conversion of estrone to the potent estrogen 17β-estradiol, the compound reduces the activation of the Estrogen Receptor (ER), a key driver in ER-positive breast cancers.[3]
Modulation of Prostaglandin-Mediated Pathways
AKR1C3 inhibition redirects prostaglandin metabolism, leading to anti-proliferative effects.
-
Reduced Pro-proliferative Signaling: By preventing the reduction of PGD2, the compound limits the production of PGF2α isomers. These prostaglandins typically activate G-protein coupled receptors (like the FP receptor), which in turn stimulate pro-survival pathways including PI3K/Akt and MAPK/ERK.[1] Inhibition of AKR1C3 therefore dampens these proliferative signals.
-
Increased Anti-proliferative Signaling: The accumulation of PGD2 allows for its spontaneous dehydration to form 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). 15d-PGJ2 is a potent endogenous ligand for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma).[1] PPARγ activation generally leads to anti-proliferative and differentiation-inducing effects in cancer cells, opposing the signals driven by AKR1C3.
Experimental Validation: Protocols and Methodologies
To validate the mechanism of action, a series of well-defined experiments are required. The following protocols provide a framework for confirming the on-target activity of this compound.
Protocol 1: In Vitro AKR1C3 Enzymatic Activity Assay (Colorimetric)
This assay directly measures the compound's ability to inhibit purified recombinant AKR1C3 enzyme. It is a foundational experiment to determine the compound's potency (IC50).
Principle: The assay is based on the NADP(H)-dependent oxidoreductase activity of AKR1C3. The enzyme reduces a general substrate, converting NADP+ to NADPH. The generated NADPH then reacts with a colorimetric probe to produce a signal detectable at OD 450 nm. The reduction in signal in the presence of the inhibitor is proportional to its inhibitory activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer, reconstitute AKR1C3 enzyme (positive control), NADPH Standard, and the colorimetric probe according to the manufacturer's protocol (e.g., Abcam ab211112).
-
Standard Curve: Prepare a series of NADPH standards (e.g., 0 to 10 nmol/well) to generate a standard curve.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, add Assay Buffer, recombinant AKR1C3 enzyme, and either the inhibitor or vehicle control (e.g., DMSO).
-
Initiate Reaction: Add the AKR Substrate and NADP+ to all wells to start the reaction. For the NADPH standard curve wells, add the probe directly.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Develop Signal: Add the NADP Detection Probe to the experimental wells. Incubate for an additional 10-20 minutes until a visible color develops in the positive control.
-
Measurement: Read the absorbance at OD 450 nm using a microplate reader.
-
Data Analysis: Subtract the 0 standard reading from all measurements. Plot the standard curve. Calculate the AKR1C3 activity in the presence of the inhibitor relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.
Expected Outcome: A dose-dependent decrease in colorimetric signal, yielding a sigmoidal curve from which the IC50 can be calculated.
| Compound Concentration | Absorbance (OD 450) | % Inhibition |
| Vehicle Control (0 nM) | 1.25 | 0% |
| 1 nM | 1.22 | 2.4% |
| 10 nM | 1.05 | 16% |
| 50 nM | 0.68 | 45.6% |
| 100 nM | 0.45 | 64% |
| 500 nM | 0.15 | 88% |
| 1000 nM | 0.10 | 92% |
Protocol 2: Cellular AKR1C3 Activity Assay (PGD2 Conversion)
This assay confirms that the compound is cell-permeable and can inhibit AKR1C3 in a physiological context.
Principle: AKR1C3-expressing cells are treated with the inhibitor, followed by the addition of exogenous PGD2. The enzymatic activity of cellular AKR1C3 is quantified by measuring the amount of its product, 9α,11β-PGF2, secreted into the cell culture medium using a specific ELISA kit.[7]
Step-by-Step Methodology:
-
Cell Culture: Seed AKR1C3-expressing cells (e.g., 22Rv1 prostate cancer cells or transfected HEK293 cells) in a 6-well plate and grow to ~90% confluency.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours in serum-free medium.
-
Substrate Addition: Add PGD2 (e.g., 1 µM final concentration) to each well to serve as the substrate for cellular AKR1C3.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform an ELISA for 9α,11β-PGF2 on the collected supernatants according to the manufacturer's protocol (e.g., Cayman Chemical 516521).[7] This involves competitive binding between the sample-derived 9α,11β-PGF2 and a tracer molecule for a limited number of antibody binding sites.
-
Protein Normalization: Lyse the cells remaining in the wells and perform a total protein assay (e.g., BCA assay) to normalize the ELISA results to the total protein content in each well.
-
Data Analysis: Calculate the concentration of 9α,11β-PGF2 produced in each condition. Determine the percent inhibition relative to the vehicle-treated control and plot against inhibitor concentration to determine the cellular IC50.
Conclusion
This compound functions as a specific inhibitor of the enzyme AKR1C3. Its mechanism of action is centered on the direct blockade of the enzyme's catalytic activity, which leads to two major downstream consequences: the suppression of potent androgen and estrogen synthesis, and the favorable modulation of prostaglandin metabolism. This dual action disrupts the signaling pathways that are critical for the growth, survival, and therapeutic resistance of hormone-dependent and other cancers. The experimental protocols detailed herein provide a robust framework for validating this mechanism, confirming the compound's potential as both a valuable chemical probe for studying AKR1C3 biology and a promising lead for the development of novel therapeutics.
References
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Roles of AKR1C3 in malignancy - PMC - NIH. (2021-05-05). Available from: [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed. (2024-03-08). Available from: [Link]
-
The role of AKR1C3 in hormone-dependent tumors progression. AKR1C3... - ResearchGate. Available from: [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC - NIH. (2024-03-08). Available from: [Link]
-
Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth - AACR Journals. Available from: [Link]
-
Human Aldo-keto reductase family 1 member C3 (AKR1C3) ELISA Kit (HUEB0759). Available from: [Link]
-
Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PubMed Central. (2015-08-01). Available from: [Link]
-
AKR1C3 ELISA Kits - Creative Diagnostics. Available from: [Link]
-
New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - IRIS-AperTO - UniTo. Available from: [Link]
-
AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC - NIH. Available from: [Link]
-
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC - NIH. Available from: [Link]
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"5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" biological activity screening
An In-Depth Technical Guide to the Biological Activity Screening of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
The discovery of novel therapeutic agents necessitates a rigorous, multi-tiered screening process to elucidate biological activity and mechanism of action. This guide presents a comprehensive strategy for the biological activity screening of a novel compound, This compound . Due to its structural motifs—a furoic acid core, a phenoxy ether linkage, and a tert-butyl group—which bear resemblance to known hypolipidemic and anti-inflammatory agents, a hypothesis-driven screening cascade is proposed. This document outlines a logical progression from broad in silico profiling to targeted in vitro biochemical and cell-based assays. We will detail the rationale behind assay selection, provide step-by-step experimental protocols, and offer a framework for data interpretation, thereby providing a robust roadmap for researchers in drug development.
Introduction and Rationale
This compound is a novel chemical entity whose pharmacological profile is uncharacterized. A systematic evaluation is essential to uncover its therapeutic potential. The molecular architecture provides critical clues for directing our investigation:
-
Furoic Acid Core: Furan-containing compounds are known to possess a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1]
-
Phenoxy-Methyl Linker & tert-Butyl Group: This combination is reminiscent of the fibrate class of drugs (e.g., Fenofibrate), which are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs) and are used clinically as hypolipidemic agents.[2]
Based on these structural alerts, our primary hypothesis is that this compound functions as a modulator of nuclear receptors, specifically PPARs, which are master regulators of lipid and glucose metabolism and inflammation.[2] A secondary hypothesis is the potential for direct anti-inflammatory activity through other pathways. This guide details a tiered screening approach designed to efficiently test these hypotheses.
Tier 1: In Silico Profiling and Target Prediction
Before committing to resource-intensive wet lab experiments, a computational approach is employed to predict potential biological targets and assess drug-likeness. This is a cost-effective strategy to refine hypotheses and prioritize experimental efforts.[3][4]
The rationale for this initial step is to leverage the principle that similar molecules often exhibit similar biological activities.[5] By comparing the compound's structure to large databases of known bioactive molecules, we can generate a ranked list of probable protein targets.
Methodology: Virtual Target Screening
-
Ligand-Based Screening: Utilize chemical similarity searching (e.g., 2D fingerprints, 3D shape similarity) and machine learning models to compare the test compound against databases of molecules with known targets (e.g., ChEMBL).[6][7] This approach identifies potential targets based on shared structural features with known ligands.
-
Structure-Based Screening (Reverse Docking): Dock the 3D conformation of this compound against a library of protein crystal structures.[6][8] This method predicts binding affinity and identifies potential targets by simulating the physical interaction between the ligand and various proteins.
Predicted Targets & Prioritization
The in silico analysis is expected to highlight several potential targets. Based on the compound's structure, we anticipate high scores for:
-
Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ)
-
Cyclooxygenase Enzymes (COX-1, COX-2)
-
Other nuclear receptors or inflammatory pathway proteins.
The results from this tier will guide the selection of specific in vitro assays.
Tier 2: In Vitro Biochemical and Functional Assays
This tier involves targeted biochemical assays to validate the predictions from the in silico screen. The primary focus will be on the PPAR nuclear receptor family, with secondary screening for anti-inflammatory activity.
Primary Hypothesis: PPAR Agonism
PPARs are ligand-activated transcription factors that play crucial roles in metabolic regulation.[2] Fibrates, which share structural similarities with our test compound, primarily act as PPARα agonists.[2] We will assess the activity of the compound on all three PPAR isoforms to determine its potency and selectivity.
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Spectroscopic Blueprint of a Niche Pharmaceutical Intermediate: A Technical Guide to 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Foreword: The Imperative of Spectroscopic Characterization in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid, a compound with potential applications as a pharmaceutical intermediate, a thorough understanding of its spectroscopic signature is not merely an academic exercise; it is a critical component of quality control, process optimization, and regulatory compliance. This guide provides a comprehensive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. As no complete public spectral dataset for this specific compound is readily available, this document leverages a predictive approach, grounded in the established spectral characteristics of its core fragments: 2-furoic acid and 4-tert-butylphenol. This methodology, combining theoretical prediction with empirical data from analogous structures, offers a robust framework for researchers and drug development professionals to anticipate and interpret the spectroscopic behavior of this and similar molecules.
Molecular Architecture and its Spectroscopic Implications
The structure of this compound is a composite of three key functionalities: a 2-furoic acid core, a para-substituted phenoxy ring, and a flexible methylene ether linkage. Each of these components will contribute distinct and predictable signals in the various spectroscopic analyses.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide a wealth of information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift can be concentration and solvent dependent. |
| ~7.30 | Doublet | 1H | Furan H-3 | The proton at the 3-position of the furan ring is coupled to the proton at the 4-position. Based on data for 2-furoic acid, this proton is typically downfield.[1][2] |
| ~6.50 | Doublet | 1H | Furan H-4 | The proton at the 4-position of the furan ring is coupled to the proton at the 3-position. |
| ~7.25 | Doublet | 2H | Phenoxy (ortho to -O-) | These protons on the phenoxy ring are ortho to the ether linkage and are expected to be deshielded. They will appear as a doublet due to coupling with the meta protons. |
| ~6.90 | Doublet | 2H | Phenoxy (meta to -O-) | These protons are meta to the ether linkage and ortho to the tert-butyl group. They will appear as a doublet due to coupling with the ortho protons. |
| ~5.10 | Singlet | 2H | Methylene (-O-CH₂-) | The methylene protons are adjacent to an oxygen atom and the furan ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons. |
| ~1.30 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this group. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will reveal the number of unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~160 | Carboxylic Acid Carbon (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. For 2-furoic acid, this signal is observed around 159.8 ppm.[1][3] |
| ~155 | Phenoxy C-1 (ipso to -O-) | The carbon atom of the phenoxy ring directly attached to the ether oxygen will be deshielded. |
| ~148 | Furan C-2 (ipso to -COOH) | The carbon of the furan ring attached to the carboxylic acid group is expected to be downfield. |
| ~145 | Furan C-5 (ipso to -CH₂-) | The carbon of the furan ring attached to the methylene linker will also be deshielded. |
| ~144 | Phenoxy C-4 (ipso to -C(CH₃)₃) | The carbon bearing the tert-butyl group will be deshielded. |
| ~126 | Phenoxy C-3 & C-5 (meta to -O-) | The carbon atoms meta to the ether linkage. |
| ~118 | Furan C-3 | One of the furan ring carbons. |
| ~115 | Phenoxy C-2 & C-6 (ortho to -O-) | The carbon atoms ortho to the ether linkage. |
| ~112 | Furan C-4 | The other furan ring carbon. |
| ~65 | Methylene Carbon (-O-CH₂-) | The carbon of the methylene linker will be deshielded by the adjacent oxygen atom. |
| ~34 | tert-Butyl Quaternary Carbon (-C(CH₃)₃) | The quaternary carbon of the tert-butyl group. |
| ~31 | tert-Butyl Methyl Carbons (-C(CH₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for NMR data acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional moieties.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comparative Insights |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding. For 2-furoic acid, this broad absorption is a key feature.[4] |
| ~3100 | C-H stretch (aromatic/furan) | Furan and Phenyl Rings | The C-H stretching vibrations of the aromatic and furan rings are expected in this region. |
| 2960 - 2850 | C-H stretch (aliphatic) | tert-Butyl and Methylene | The C-H stretching vibrations of the tert-butyl and methylene groups will appear in this region. |
| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. In 2-furoic acid, this is a prominent band.[4] |
| ~1600, ~1500 | C=C stretch | Furan and Phenyl Rings | The stretching vibrations of the carbon-carbon double bonds in the aromatic and furan rings. |
| ~1250 | C-O stretch | Ether and Carboxylic Acid | The C-O stretching vibrations from the ether linkage and the carboxylic acid will appear in the fingerprint region. |
| ~830 | C-H bend (out-of-plane) | para-substituted Phenyl Ring | A characteristic band for para-disubstituted benzene rings. |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Caption: A standard workflow for acquiring IR spectra using an ATR accessory.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization, the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₆H₁₈O₄, MW = 274.31 g/mol ).
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 274 | [M]⁺ | Molecular ion |
| 259 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |
| 229 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 149 | [C₁₀H₁₃O]⁺ | Fragment corresponding to the 4-tert-butylphenoxy radical cation. |
| 135 | [C₉H₁₁O]⁺ | Loss of a methyl group from the 4-tert-butylphenoxy fragment. |
| 125 | [C₆H₅O₂]⁺ | Fragment corresponding to the furoic acid methyl radical cation. |
| 95 | [C₅H₃O]⁺ | Loss of CO from the furoic acid fragment. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak for tert-butyl containing compounds. |
Fragmentation Pathway Visualization
Caption: A simplified representation of the predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
Caption: A typical workflow for GC-MS analysis with electron ionization.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By dissecting the molecule into its constituent fragments and drawing upon established spectral data for these components, we have constructed a scientifically grounded blueprint for the expected spectroscopic signatures. This approach not only serves as a valuable reference for the characterization of this specific molecule but also exemplifies a powerful strategy for predicting the spectral properties of other novel chemical entities in the absence of empirical data. For researchers and professionals in drug development, this guide underscores the importance of a foundational understanding of spectroscopic principles and their application in the rigorous structural elucidation of molecules that drive pharmaceutical innovation.
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Mary, Y. S., & Chithambarathanu, T. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50(1), 5-13. Retrieved from [Link]
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A Technical Guide to the Crystal Structure Analysis of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and analytical frameworks required for the complete crystal structure analysis of 5-[(4-tert-butylphenoxy)methyl]-2-furoic acid. Furoic acid derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a range of biological activities and finding use as versatile synthetic precursors.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and enabling rational drug design. This document details the entire workflow, from synthesis and single-crystal growth to X-ray diffraction data acquisition, structure solution, and in-depth analysis of intermolecular interactions. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of crystallographic techniques and their application.
Introduction: The Significance of Furoic Acid Derivatives
Furoic acids and their derivatives are heterocyclic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The furan ring is a key pharmacophore in many established drugs, including antibiotics and anti-inflammatory agents.[1][3] The specific compound of interest, this compound, combines the furoic acid moiety with a bulky tert-butylphenoxy group. This structural combination suggests potential for interesting solid-state packing and intermolecular interactions, which can significantly influence properties such as solubility, stability, and bioavailability.
Single-crystal X-ray diffraction (SCXRD) is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[4] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation, which is indispensable for understanding a molecule's chemical and physical properties.[5][6] This guide will not only outline the "how" but also the "why" of the crystallographic workflow, providing the theoretical and practical grounding necessary for a successful analysis.
Experimental Workflow: From Synthesis to Structure
The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. The overall workflow is designed to first synthesize and purify the target compound, grow high-quality single crystals, and then analyze these crystals using X-ray diffraction.
Caption: A comprehensive workflow diagram illustrating the key stages from chemical synthesis to final structural analysis and reporting.
Synthesis and Purification
The synthesis of this compound typically involves a Williamson ether synthesis, reacting a salt of 4-tert-butylphenol with a 5-(halomethyl)-2-furoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.
Protocol: Synthesis of this compound
-
Esterification: Protect the carboxylic acid of 5-(chloromethyl)-2-furoic acid by converting it to its methyl or ethyl ester using standard methods (e.g., Fischer esterification). This prevents unwanted side reactions.
-
Deprotonation: In an anhydrous aprotic solvent (e.g., acetone, DMF), treat 4-tert-butylphenol with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide salt.
-
Ether Synthesis: Add the 5-(chloromethyl)-2-furoate ester to the phenoxide solution and heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Workup: After cooling, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Purify the resulting ester by column chromatography on silica gel.
-
Hydrolysis: Treat the purified ester with a base (e.g., NaOH or LiOH) in a mixture of water and a miscible organic solvent (e.g., methanol or THF) to hydrolyze the ester to the carboxylic acid.
-
Acidification & Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.
Single-Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The goal is to obtain crystals typically 0.1-0.3 mm in size with a well-defined shape and no visible defects.[7] Slow evaporation is a common and effective technique for small organic molecules.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane). An ideal solvent is one in which the compound is sparingly soluble at room temperature. Solvent mixtures can also be highly effective.
-
Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system by gentle warming.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Monitoring: Place the vial in a vibration-free environment and monitor it periodically for crystal growth. Once suitable crystals have formed, they should be carefully harvested.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8]
Data Collection
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The crystal is rotated, and a series of diffraction images are collected by a detector.[8]
Protocol: Data Collection
-
Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop or a thin glass fiber.[5]
-
Centering: The crystal is centered in the X-ray beam.
-
Data Acquisition: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A modern diffractometer will automatically perform a pre-experiment to determine the unit cell and then proceed with a full data collection strategy, rotating the crystal through various angles (φ, ω, and κ) to capture a complete and redundant dataset.[5]
Structure Solution and Refinement
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group.[7] The "phase problem" is then solved using direct methods or Patterson methods, which generates an initial electron density map and a preliminary molecular model. This model is then refined against the experimental data.
Caption: Flowchart of the iterative process for solving and refining a crystal structure from processed diffraction data.
The refinement process is an iterative cycle of least-squares fitting that minimizes the difference between the observed and calculated structure factors.[9] This process refines atomic positions, and thermal parameters, and ultimately leads to a final, accurate crystal structure.
Structural Analysis and Interpretation
Once the structure is refined and validated, the final model, typically in the form of a Crystallographic Information File (CIF), is analyzed to understand its chemical and physical properties.
Molecular Geometry and Conformation
The primary result of a crystal structure analysis is the precise geometry of the molecule. Key parameters are summarized for analysis.
Table 1: Selected Crystallographic and Geometric Parameters (Hypothetical Data)
| Parameter | Value |
| Crystal Data | |
| Formula | C₁₈H₂₂O₄ |
| Formula Weight | 302.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| β (°) | 98.76(1) |
| V (ų) | 1734.5(1) |
| Z | 4 |
| Refinement Data | |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.123 |
| Goodness-of-fit (S) | 1.05 |
| Selected Bond Lengths (Å) | |
| C(1)-O(1) (carboxyl) | 1.255(3) |
| C(1)=O(2) (carboxyl) | 1.268(3) |
| C(5)-O(3) (furan) | 1.372(2) |
| C(6)-O(4) (ether) | 1.421(2) |
| Selected Torsion Angle (°) | |
| C(7)-C(6)-O(4)-C(8) | 175.4(2) |
Note: Data presented are hypothetical and for illustrative purposes only.
The analysis of bond lengths, bond angles, and torsion angles reveals the molecule's conformation in the solid state. For this compound, a key feature is the relative orientation of the furan and phenyl rings, which is defined by the torsion angle around the ether linkage.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules pack together in a highly ordered lattice, stabilized by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form hydrogen-bonded dimers or chains, which are common motifs for carboxylic acids.
Hydrogen Bonding: The most significant interaction is expected to be the O-H···O hydrogen bond between the carboxylic acid groups of adjacent molecules. This typically results in the formation of a centrosymmetric dimer, a highly stable and common supramolecular synthon.
Hirshfeld Surface Analysis
To gain deeper, quantitative insight into all intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool.[10][11] This technique partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of intermolecular contacts.[12][13]
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights contacts shorter than the van der Waals radii in red.[14] Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[10][13] For this molecule, significant contributions are expected from H···H, O···H/H···O, and C···H/H···C contacts, reflecting the importance of both strong hydrogen bonds and weaker van der Waals forces in stabilizing the crystal lattice.[13]
Conclusion
The comprehensive crystal structure analysis of this compound provides invaluable, high-resolution data on its molecular conformation and supramolecular architecture. This guide has detailed a robust workflow, from rational synthesis to advanced structural interpretation using tools like Hirshfeld surface analysis. The resulting structural information is fundamental for the scientific community, particularly for researchers in drug discovery and materials science, as it provides a critical foundation for understanding structure-property relationships and designing next-generation molecules with enhanced efficacy and tailored physical properties.
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
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The Hirshfeld Surface. CrystalExplorer. [Link]
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(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
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Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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"5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" potential therapeutic targets
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Abstract
This guide outlines a comprehensive, tiered strategy for the systematic evaluation of this compound, a novel chemical entity with potential therapeutic applications. Lacking extensive prior characterization, this document provides a scientifically rigorous framework for identifying and validating its molecular targets. By dissecting the compound's structural motifs—a 2-furoic acid core, a phenoxy linker, and a tert-butylphenyl group—we hypothesize its primary therapeutic potential lies in the modulation of inflammatory and metabolic pathways. We present a logical progression of experimental workflows, from initial in vitro screening to detailed mechanistic studies, designed to elucidate the compound's pharmacological profile and establish a foundation for future preclinical and clinical development.
Introduction: Structural Rationale and Hypothesized Therapeutic Landscape
This compound is a synthetic organic compound whose therapeutic potential is largely unexplored. A rational approach to target identification begins with an analysis of its constituent chemical moieties, which are present in numerous known bioactive molecules.
-
2-Furoic Acid Core: The furan ring is a privileged scaffold in medicinal chemistry, found in a variety of drugs with antibacterial, anti-inflammatory, and cardiovascular effects.[1][2] Its carboxylic acid group provides a critical anchor for interactions with enzyme active sites or receptor ligand-binding pockets.
-
Phenoxy Linker: Phenoxyacetic acid derivatives are associated with a broad range of biological activities, including anti-inflammatory, antimicrobial, and lipid-lowering effects.[3][4] This linker correctly orients the phenyl group relative to the furoic acid core for optimal target engagement.
-
4-tert-Butylphenyl Group: The bulky, lipophilic tert-butyl group can enhance binding affinity within hydrophobic pockets of target proteins. Compounds containing tert-butylphenol moieties have demonstrated significant antioxidant, anti-inflammatory, and in some contexts, endocrine-disrupting activities through interactions with nuclear receptors.[5][6][7]
Based on this structural deconstruction, we hypothesize three primary therapeutic areas for investigation:
-
Inflammation and Immunology: The combination of a furoic acid and a substituted phenol suggests a strong potential for anti-inflammatory activity, possibly through the inhibition of key enzymes in the arachidonic acid cascade or modulation of inflammatory signaling pathways.
-
Metabolic Diseases: Phenoxy acid derivatives, such as fibrates, are well-known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.[8][9][10]
-
Infectious Diseases: The furan nucleus is a core component of several nitrofuran antibiotics, and furoic acid derivatives have shown promise as antimicrobial agents.[1][11]
This guide will focus primarily on the inflammation and metabolic disease hypotheses, as they represent the most probable mechanisms of action based on the collective structural evidence.
Tier 1: Primary Target Identification and Validation
The initial phase of investigation is designed to rapidly screen the compound against high-probability target classes implicated by its structure. The goal is to identify a primary mechanism of action and establish a baseline for potency and selectivity.
Anti-Inflammatory Target Screening
Chronic inflammation is a hallmark of numerous diseases, making anti-inflammatory pathways a prime area for investigation.[12] The structural similarity of our lead compound to scaffolds known to possess anti-inflammatory properties warrants a focused screening campaign.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) are the key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively—potent mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[13] The diaryl heterocycle-like structure of this compound is reminiscent of selective COX-2 inhibitors.[14][15][16] Therefore, direct enzymatic inhibition is a primary hypothesis.
A sequential screening process will efficiently determine the compound's activity against COX-1, COX-2, and 5-LOX.
Caption: Workflow for primary screening of enzyme inhibition.
Protocol: COX-1/2 Inhibition Assay (Fluorometric)
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), AMPD (detector), and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Preparation: Serially dilute the test compound in DMSO. Prepare a reaction mixture containing the enzyme in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Add the diluted compound or control to the enzyme mixture and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe.
-
Detection: Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 560/590 nm). The rate of increase in fluorescence is proportional to enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Metabolic Disease Target Screening
The phenoxy acetic acid moiety is a well-established pharmacophore for interacting with PPARs.[17] These nuclear receptors are critical regulators of lipid and glucose homeostasis, and their activation is a therapeutic strategy for dyslipidemia and type 2 diabetes.[10][18]
PPARs exist in three main isoforms: α, γ, and δ. PPARα agonists (fibrates) primarily lower triglycerides, while PPARγ agonists (thiazolidinediones) are insulin sensitizers.[9] The structure of our lead compound suggests it could act as a PPAR agonist. Identifying its activity and isoform selectivity is crucial.
A cell-based reporter gene assay is the gold standard for quantifying the activation of nuclear receptors.
Caption: Workflow for cell-based PPAR reporter assays.
Protocol: PPAR Gal4-LBD Reporter Assay
-
Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect cells with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain (LBD) of a PPAR isoform (α, γ, or δ), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serially diluted test compound or a known agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid). Calculate the fold activation relative to the vehicle control and determine the EC50 value from the dose-response curve.
Summary of Tier 1 Data
The data from these initial screens should be compiled to provide a clear go/no-go decision and to guide the direction of mechanistic studies.
| Target | Assay Type | Hypothetical IC50/EC50 (nM) | Selectivity | Positive Control | Control IC50/EC50 (nM) |
| COX-2 | Enzyme Inhibition | 85 | >1000-fold vs COX-1 | Celecoxib | 50 |
| COX-1 | Enzyme Inhibition | >100,000 | - | SC-560 | 9 |
| 5-LOX | Enzyme Inhibition | 1,200 | - | Zileuton | 500 |
| PPARα | Reporter Assay | 250 | 20-fold vs PPARγ/δ | GW7647 | 5 |
| PPARγ | Reporter Assay | 5,000 | - | Rosiglitazone | 30 |
| PPARδ | Reporter Assay | >10,000 | - | GW501516 | 1 |
Tier 2: Elucidation of Cellular Mechanism of Action
If Tier 1 screening reveals potent activity, particularly in inflammation, the next step is to validate this activity in a cellular context and dissect the underlying signaling pathways.
Cellular Anti-Inflammatory Activity
Moving from purified enzymes to a whole-cell model provides a more biologically relevant context, accounting for cell permeability, metabolism, and engagement with intracellular signaling cascades.
The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely accepted model for studying innate immune responses and inflammation. LPS activates Toll-like receptor 4 (TLR4), triggering signaling cascades that culminate in the production of key inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL).
-
Endpoint Measurement (after 24h):
-
Nitric Oxide (NO): Measure nitrite (a stable NO metabolite) in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantify PGE2 levels in the supernatant using a competitive ELISA kit.
-
Cytokines (TNF-α, IL-6): Measure cytokine concentrations in the supernatant using specific ELISA kits.
-
-
Cell Viability: Perform a concurrent MTT or similar viability assay to ensure that observed effects are not due to cytotoxicity.
-
Analysis: Calculate the IC50 for the inhibition of each inflammatory mediator.
Investigation of Upstream Signaling: The NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator of inflammation.[19][20] Its signaling pathway is a common target for anti-inflammatory drugs.[21] Inhibition of IKK, the kinase that phosphorylates the NF-κB inhibitor IκBα, prevents IκBα degradation and subsequent nuclear translocation of NF-κB, thereby blocking the transcription of inflammatory genes.[12][22]
This protocol will determine if the compound's anti-inflammatory effects are mediated through inhibition of the NF-κB pathway.
Caption: Key nodes in the NF-κB pathway for Western blot analysis.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment: Plate RAW 264.7 cells. Pre-treat with the test compound for 1 hour, then stimulate with LPS for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear/cytoplasmic fractionation, use a commercial kit to separate fractions.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-IKK, anti-phospho-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), and anti-β-actin (loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and nuclear p65 to the nuclear marker.
Data Interpretation and Path Forward
A successful investigation will yield a clear pharmacological profile. For instance, if the compound demonstrates potent and selective COX-2 inhibition in Tier 1, which is confirmed by a dose-dependent reduction of PGE2 in Tier 2 cellular assays without affecting the NF-κB pathway, the primary mechanism can be confidently assigned. Conversely, if the compound inhibits TNF-α and NO production and also prevents IκBα phosphorylation, it points to a mechanism upstream of gene transcription, likely at the IKK level or higher.
Should the compound show promising activity as a PPARα agonist, subsequent studies would focus on its effects on lipid metabolism in relevant cell types (e.g., hepatocytes) by measuring the expression of PPARα target genes like CPT1A.
The collective data from this structured, hypothesis-driven approach will provide the critical foundation needed to justify advancing this compound into more complex preclinical models, including in vivo efficacy and safety studies. This rigorous, self-validating system ensures that decisions are based on robust scientific evidence, maximizing the potential for successful drug development.
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An In-depth Technical Guide to 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. While direct literature on this specific compound is sparse, this document consolidates information on the synthesis of its precursors, analogous reactions, and the known biological activities of related furoic acid derivatives. A detailed, plausible synthetic pathway is proposed, including step-by-step experimental protocols. Furthermore, predicted analytical data for its characterization and a discussion of its potential pharmacological significance are presented to guide future research and development efforts.
Introduction: The Significance of Furoic Acid Derivatives
Furan-containing compounds are a cornerstone of heterocyclic chemistry, with the 2-furoic acid scaffold being particularly prominent in a variety of biologically active molecules.[1][2] The versatility of the furan ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Derivatives of 2-furoic acid are integral to the synthesis of numerous pharmaceuticals, such as the antibiotic nitrofurantoin and the anti-inflammatory agent mometasone furoate.[3][4] The introduction of a phenoxymethyl side chain at the 5-position, as in the title compound, creates a molecule with a unique combination of a rigid heterocyclic core and a flexible ether linkage to a lipophilic aromatic group. This structure is a compelling target for investigation in drug discovery programs.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available materials. The proposed pathway involves the preparation of a key intermediate, an ester of 5-(chloromethyl)-2-furoic acid, followed by a Williamson ether synthesis with 4-tert-butylphenol, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate
The initial phase of the synthesis focuses on creating a suitable electrophile from a biomass-derived starting material like 5-(hydroxymethyl)furfural (HMF).
Protocol:
-
Oxidation and Esterification of HMF: 5-(Hydroxymethyl)furfural (1.0 eq) is first oxidized to 5-(hydroxymethyl)-2-furoic acid (HMFCA). This can be achieved using various methods, including biocatalytic oxidation with microorganisms like Pseudochrobactrum sp. which can yield high conversions.[5] Following oxidation, the carboxylic acid is esterified, for instance, by refluxing in methanol with a catalytic amount of sulfuric acid to yield methyl 5-(hydroxymethyl)furan-2-carboxylate.[6]
-
Chlorination: The resulting alcohol, methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq), is dissolved in a dry, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere. The solution is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: The reaction mixture is carefully quenched by pouring it over ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 5-(chloromethyl)furan-2-carboxylate, can be purified by column chromatography on silica gel. A similar procedure has been reported for the ethyl ester.[7][8]
Step 2: Williamson Ether Synthesis
This classical reaction forms the crucial ether linkage.[9][10][11]
Protocol:
-
Formation of the Alkoxide: In a flame-dried flask under an inert atmosphere, 4-tert-butylphenol (1.1 eq) is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30-60 minutes, allowing for the evolution of hydrogen gas to cease, indicating the formation of the sodium 4-tert-butylphenoxide.[12]
-
Nucleophilic Substitution: A solution of methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in the same dry solvent is added dropwise to the prepared alkoxide solution at room temperature. The reaction mixture is then heated to 50-70 °C and stirred for 6-12 hours. The reaction progress is monitored by TLC.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is purified by flash column chromatography.
Step 3: Saponification to the Final Product
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Protocol:
-
Hydrolysis: The purified methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An excess of sodium hydroxide (3-5 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
Acidification and Isolation: After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The following table summarizes the predicted data based on the analysis of its constituent parts and related furoic acid derivatives.[13]
| Technique | Predicted Observations |
| ¹H NMR | Furan protons: two doublets, one for the proton at C3 and one for the proton at C4. Methylene protons (-CH₂-O-): a singlet. Aromatic protons (phenoxy ring): two doublets (AA'BB' system). tert-Butyl protons: a singlet. Carboxylic acid proton: a broad singlet. |
| ¹³C NMR | Carbonyl carbon (acid): a signal in the downfield region. Furan ring carbons: four distinct signals. Methylene carbon: one signal. Phenoxy ring carbons: four signals (including the quaternary carbon attached to the tert-butyl group). tert-Butyl carbons: two signals (one for the quaternary carbon and one for the methyl carbons). |
| FT-IR (cm⁻¹) | O-H stretch (acid): a broad band. C=O stretch (acid): a strong absorption. C-O-C stretch (ether): a characteristic band. Aromatic C=C stretches. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₆H₁₈O₄. |
Potential Biological Activities and Applications
While the specific biological profile of this compound has not been reported, the known activities of related compounds suggest several promising avenues for investigation.
Caption: Potential biological activities of the target molecule based on its structural motifs.
-
Antimicrobial Activity: Furoic acid and its derivatives are known to possess significant antibacterial and antifungal properties.[14][15] The title compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel antimicrobial agent.
-
Anti-inflammatory Effects: The furan nucleus is present in several compounds with anti-inflammatory activity.[3] Investigations into the inhibition of key inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), could reveal potential therapeutic applications.
-
Anticancer Properties: Certain substituted furans have demonstrated cytotoxicity against various cancer cell lines.[6][16] The lipophilic nature of the 4-tert-butylphenoxy group might enhance cell membrane permeability, potentially leading to improved anticancer efficacy.
-
Agrochemical Applications: Furan derivatives have also found use in agriculture.[1] The compound could be explored for its potential as a fungicide, herbicide, or plant growth regulator.
Conclusion and Future Outlook
This technical guide has outlined a robust and plausible synthetic route to this compound, a compound with considerable potential in medicinal and materials chemistry. By leveraging established methodologies for the synthesis of furoic acid intermediates and the Williamson ether synthesis, this molecule should be readily accessible for further investigation. The predicted spectroscopic data provides a roadmap for its characterization, and the known biological activities of related structures offer a strong rationale for its evaluation in various pharmacological assays. Future research should focus on the practical execution of the proposed synthesis, a thorough biological evaluation, and structure-activity relationship (SAR) studies to optimize its potential therapeutic properties.
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"5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" derivatives and analogues
An In-depth Technical Guide to the Synthesis, Analysis, and Therapeutic Potential of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic Acid Derivatives and Analogues
Abstract
The furan-2-carboxylic acid (furoic acid) scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for numerous therapeutic agents.[1][2] When functionalized at the 5-position with a substituted phenoxymethyl linker, as in the case of this compound, a versatile molecular framework emerges with significant potential for drug discovery. The interplay between the furoic acid core, the flexible ether linkage, and the sterically influential 4-tert-butylphenoxy group provides a rich canvas for synthetic modification and structure-activity relationship (SAR) exploration. This guide offers a deep dive into the chemical synthesis, SAR rationale, and potential biological applications of this compound class, designed for researchers and professionals in drug development. We will explore the causality behind synthetic choices, outline self-validating experimental protocols, and provide a forward-looking perspective on the therapeutic promise of these molecules.
The Furoic Acid Core: A Versatile Starting Point
2-Furoic acid, also known as pyromucic acid, is a heterocyclic organic compound that serves as a critical precursor in the synthesis of a wide array of pharmaceuticals.[1][3] Its utility spans antibiotics, anti-inflammatory agents, and cardiovascular drugs, where the furan ring often acts as a stable, bio-isosteric replacement for other aromatic systems, contributing favorably to molecular geometry and metabolic stability.[1]
The synthesis of 2-furoic acid itself is well-established, commonly proceeding through the oxidation or Cannizzaro reaction of furfural, a commodity chemical derived from biomass.[4] This accessibility makes it an attractive starting material for complex synthetic campaigns. The carboxylic acid moiety provides a convenient handle for derivatization, while the 5-position of the furan ring is amenable to functionalization, setting the stage for the introduction of diverse side chains like the (4-tert-butylphenoxy)methyl group.
Synthetic Strategy: A Modular Approach
The synthesis of this compound and its analogues typically follows a modular and convergent strategy. This approach allows for the late-stage introduction of diversity, which is highly efficient for building a compound library for SAR studies. The general pathway involves the preparation of a furan intermediate, coupling with a substituted phenol, and subsequent final modification.
General Synthetic Protocol
A robust synthetic route proceeds in three main stages:
-
Formation of the Furan Electrophile: The synthesis begins with a commercially available methyl 2-furoate. A key step is the introduction of a reactive group at the 5-position. This is commonly achieved via chloromethylation or bromomethylation of the furan ring to produce methyl 5-(chloromethyl)- or 5-(bromomethyl)furan-2-carboxylate. This intermediate is the electrophilic partner in the subsequent coupling reaction.
-
Williamson Ether Synthesis: The core coupling reaction involves a classic Williamson ether synthesis. The substituted phenol (e.g., 4-tert-butylphenol) is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the nucleophilic phenoxide. This phenoxide then displaces the halide on the furan intermediate to form the ether linkage, yielding the ester precursor, methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate.[5]
-
Ester Hydrolysis (Saponification): The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically accomplished under basic conditions using sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF), followed by acidic workup to protonate the carboxylate salt.
This systematic approach is outlined in the workflow diagram below.
Caption: General Synthetic Pathway for Target Compound Class.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of a drug candidate is intimately linked to its molecular structure. For the this compound class, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The logical flow of such an investigation involves systematically modifying each component of the molecule.
Caption: Logical Flow of a Structure-Activity Relationship Study.
The Role of the 4-tert-Butyl Group
The tert-butyl group is a common substituent in medicinal chemistry used to probe steric tolerance in receptor binding pockets. Its bulky, lipophilic nature can significantly impact a compound's properties:
-
Binding Affinity: It can form favorable van der Waals interactions within a hydrophobic pocket of a target protein, enhancing binding affinity.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes), which can improve the compound's half-life.
-
Selectivity: The specific size and shape of the group can confer selectivity for a particular protein target over closely related ones.
Replacing the tert-butyl group with smaller alkyl groups like isopropyl or methyl, or with hydrogen, is a primary step in SAR to determine the importance of this steric bulk.[6]
Exploring Electronic Effects on the Phenyl Ring
Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like acetyl (-COCH₃) or halogens (-F, -Cl) at the para-position can modulate the electronic character of the phenoxy ring.[7][8][9] These changes can influence:
-
Target Interactions: Altering the pKa of the phenol or the overall electron density can affect hydrogen bonding or π-π stacking interactions with the target.
-
Pharmacokinetics: Lipophilicity and polarity are altered, which can impact cell permeability, solubility, and metabolism.
The Carboxylic Acid and Prodrug Strategies
The 2-furoic acid moiety is a key pharmacophore, often acting as a hydrogen bond donor and acceptor to anchor the molecule in a binding site. However, its acidic nature can limit oral bioavailability and cell membrane permeability. A common strategy to overcome this is esterification to create a prodrug. The resulting ester, such as the methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate intermediate, is more lipophilic and can cross cell membranes more easily before being hydrolyzed back to the active carboxylic acid by intracellular esterases.[5]
Hypothetical SAR Data Summary
To illustrate the potential outcomes of an SAR campaign, the following table summarizes hypothetical data for a generic kinase inhibition assay.
| Compound ID | Phenyl Ring Substituent (R) | IC₅₀ (nM) | Rationale for Change |
| LEAD-01 | 4-tert-Butyl | 50 | Starting lead compound. |
| ANA-02 | 4-Isopropyl | 120 | Reduced steric bulk decreases potency, suggesting a large hydrophobic pocket.[6] |
| ANA-03 | 4-H | 850 | Complete removal of the alkyl group significantly reduces activity. |
| ANA-04 | 4-Acetyl | 75 | Electron-withdrawing group slightly improves potency, possibly via new interactions.[7] |
| ANA-05 | 4-Fluoro | 45 | Introduction of fluorine improves potency, potentially through favorable polar contacts. |
| ANA-06 | 3-tert-Butyl | 300 | Moving the bulky group to the meta position disrupts optimal binding. |
Potential Therapeutic Applications
While the specific biological target of this compound is not extensively documented in public literature, the structural motifs present suggest several promising therapeutic avenues for investigation:
-
Anti-inflammatory: Many furoic acid derivatives exhibit anti-inflammatory properties.[1]
-
Antimicrobial: The furan nucleus is present in several antimicrobial agents, and novel derivatives have shown potent activity against various pathogens.[1][10]
-
Anticancer: Phenoxy-based scaffolds have been successfully developed as inhibitors of key cancer targets, such as tubulin polymerization.[9] The overall structure bears resemblance to certain classes of kinase inhibitors.
-
Antimalarial: Diaryl ether structures are a known pharmacophore in antimalarial drug discovery.[8]
Experimental Workflow: In Vitro Cytotoxicity Screening
A foundational experiment in exploring the anticancer potential of a new compound series is the assessment of its effect on cancer cell proliferation. The MTT assay is a reliable, colorimetric method for this purpose.
Step-by-Step Protocol for MTT Assay
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. Causality: This initial period allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring assay consistency.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48-72 hours. Causality: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for an In Vitro MTT Cytotoxicity Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising and synthetically accessible platform for the development of novel therapeutic agents. Its modular nature is ideal for systematic SAR exploration, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The core components—a proven furoic acid pharmacophore, a flexible linker, and a metabolically robust tert-butylphenyl group—provide a solid foundation for drug design.
Future research should focus on synthesizing a broad library of analogues based on the SAR principles discussed and screening them against a diverse panel of biological targets, including kinases, proteases, and microbial enzymes. Promising hits from in vitro screens should be advanced to cell-based assays, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant disease models. The continued exploration of this chemical space is highly likely to yield novel drug candidates with significant therapeutic potential.
References
- Title: 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article Source: ChemPoint URL
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Title: 2-FURANCARBOXYLIC ACID and 2-FURYL CARBINOL Source: Organic Syntheses URL: [Link]
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Title: Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... Source: ResearchGate URL: [Link]
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Title: 2-Furancarboxylic acid Source: PubChem URL: [Link]
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Title: Structure–Activity Relationships and Discovery of ( S )-5-( tert -Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5- h ]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer Source: ResearchGate URL: [Link]
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Title: Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents Source: ResearchGate URL: [Link]
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Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity Source: MDPI URL: [Link]
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Title: Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization Source: National Institutes of Health (NIH) URL: [Link]
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Title: Furans, thiophenes and related heterocycles in drug discovery Source: PubMed URL: [Link]
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Title: Synthesis of 2,5-Furandicarboxylic Acid Source: Encyclopedia.pub URL: [Link]
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Title: Tetrahydro-2-furoic acid Source: Wikipedia URL: [Link]
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Title: Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist Source: PubMed URL: [Link]
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Title: A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate Source: ResearchGate URL: [Link]
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Title: Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo-[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: 5-tert-Butyl-2-methyl-3-furoic acid, 97% Source: Fisher Scientific URL: [Link]
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Title: 5-((4-(1-Methylethyl)phenoxy)methyl)-2-furancarboxylic acid Source: PubChem URL: [Link]
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Title: tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate Source: National Institutes of Health (NIH) URL: [Link]
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An In-Depth Technical Guide to Phenoxymethyl Furoic Acids: Synthesis, Potential Biological Activities, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the synthesis, potential biological activities, and structure-activity relationships of the broader class of phenoxymethyl furoic acid derivatives. The specific compound, 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid, is used as a representative example for illustrative purposes. As of the latest literature review, detailed discovery, historical, and biological data for this specific molecule are not publicly available. Therefore, the information presented herein is based on established principles of medicinal chemistry and data from structurally related compounds.
Introduction
The furan nucleus is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[2][3] This guide focuses on a specific subclass: phenoxymethyl furoic acid derivatives. These molecules incorporate a furoic acid moiety linked to a substituted phenol through a methylene ether bridge. This structural motif offers a rich platform for chemical modification and exploration of structure-activity relationships (SAR).
The representative molecule for this guide, This compound , embodies the key structural features of this class. The furoic acid core provides a carboxylic acid group, which is often crucial for biological activity, while the phenoxymethyl side chain allows for extensive variation of substituents on the phenyl ring to modulate properties such as lipophilicity, electronic effects, and steric bulk.
Retrosynthetic Analysis and Proposed Synthesis
While a specific, documented synthesis for this compound is not available in the current literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and methods for preparing similar 2-furoic acid derivatives.[4]
A logical retrosynthetic approach would involve the disconnection of the ether linkage, leading back to two key starting materials: a suitably functionalized furan derivative and a substituted phenol.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
A forward synthesis based on this analysis would likely follow the steps outlined below. This proposed protocol is a general guideline and would require optimization for specific substrates and reaction conditions.
Caption: Proposed synthetic workflow for phenoxymethyl furoic acid derivatives.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 5-(bromomethyl)-2-furoate
-
Oxidation: 5-(Hydroxymethyl)furfural (HMF) is oxidized to 5-(hydroxymethyl)-2-furoic acid using a suitable oxidizing agent, such as silver oxide.
-
Esterification: The resulting carboxylic acid is esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 5-(hydroxymethyl)-2-furoate.
-
Halogenation: The hydroxymethyl group is then converted to a bromomethyl group using a reagent like phosphorus tribromide or carbon tetrabromide in the presence of triphenylphosphine.
Step 2: Williamson Ether Synthesis
-
To a solution of 4-tert-butylphenol in an appropriate aprotic solvent (e.g., DMF or acetone), a base such as sodium hydride or potassium carbonate is added to form the corresponding phenoxide.
-
Methyl 5-(bromomethyl)-2-furoate, dissolved in the same solvent, is then added to the reaction mixture.
-
The reaction is stirred, likely at an elevated temperature, to facilitate the nucleophilic substitution, yielding methyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate.
Step 3: Saponification
-
The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent system (e.g., THF/water or methanol/water).
-
Acidification of the reaction mixture with a mineral acid (e.g., HCl) will precipitate the final product, this compound, which can then be purified by recrystallization or chromatography.
Potential Biological Activities and Mechanism of Action
While the specific biological targets of this compound are unknown, the broader class of furan derivatives exhibits a range of biological activities.[1][2] The most probable activities for this class of compounds, based on existing literature, are antimicrobial and anti-inflammatory effects.[3]
Potential Antimicrobial Activity
Numerous furan derivatives have been reported to possess antibacterial and antifungal properties.[1][5] The mechanism of action for such compounds can vary widely but often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the 4-tert-butylphenoxy group could enhance the compound's ability to penetrate microbial cell walls.
Potential Anti-inflammatory Activity
Furan derivatives have also been investigated as anti-inflammatory agents.[3] Their mechanisms of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like the NF-κB pathway.[6][7]
Caption: Potential anti-inflammatory mechanism of action for phenoxymethyl furoic acid derivatives.
Structure-Activity Relationship (SAR) Insights
For this class of compounds, the following SAR principles can be inferred from studies on related molecules:[6][8]
| Molecular Component | Position of Variation | General SAR Observations |
| Furoic Acid Core | Carboxylic Acid Group | Often essential for activity, potentially acting as a key binding group (e.g., through hydrogen bonding or ionic interactions). Esterification or amidation can serve as a prodrug strategy. |
| Methylene Ether Linker | - | Provides flexibility and connects the two key pharmacophores. Its stability is generally high. |
| Phenoxy Ring | Substituents on the Phenyl Ring | The nature, position, and size of substituents can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the phenoxy oxygen. Lipophilic groups, such as the tert-butyl group, can enhance membrane permeability and hydrophobic interactions with the target protein. |
Conclusion
While the specific compound this compound remains largely unexplored in the public scientific literature, its structural features place it within a promising class of furan derivatives with potential therapeutic applications. The synthetic route proposed herein is based on well-established chemical transformations and provides a solid foundation for the future synthesis and investigation of this and related compounds. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound class, which could lead to the development of novel therapeutic agents.
References
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Bachar, S. C., Nahar, L., & Sarker, S. D. (n.d.). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. (URL: [Link])
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Synthesis and structure-activity relationship studies of fusidic acid derivatives as anti-inflammatory agents for acute lung injury. (2020). PubMed. (URL: [Link])
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Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. (URL: [Link])
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Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. (2019). ACS Medicinal Chemistry Letters. (URL: [Link])
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Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. (n.d.). ResearchGate. (URL: [Link])
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. (URL: [Link])
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Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. (n.d.). ResearchGate. (URL: [Link])
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Furan: A Promising Scaffold for Biological Activity. (2024). SciSpace. (URL: [Link])
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. (URL: [Link])
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Synthesis and biological activity of furan derivatives. (2011). SciSpace. (URL: [Link])
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Methodological & Application
"5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" in vitro assay protocol
Application Note & Protocol
Topic: In Vitro Assay Protocol for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Audience: Researchers, scientists, and drug development professionals.
A High-Throughput Fluorometric Assay for the Characterization of this compound as a Putative Autotaxin Inhibitor
Introduction: The Rationale for Targeting Autotaxin
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] It is a pivotal enzyme in lipid signaling, catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[2][3] LPA interacts with at least six distinct G protein-coupled receptors (GPCRs), designated LPA1-6, to modulate a wide array of cellular processes, including proliferation, migration, survival, and differentiation.[1][4]
The ATX-LPA signaling axis is implicated in the pathophysiology of numerous diseases, such as cancer, idiopathic pulmonary fibrosis, and inflammation.[1][5] Consequently, ATX has emerged as a significant therapeutic target for the development of novel inhibitors. The molecule This compound (CAS 74556-54-0)[6] presents structural features, including a carboxylic acid head and a bulky hydrophobic tail, that suggest potential interaction with the active site or allosteric pockets of enzymes like Autotaxin. This guide provides a detailed protocol for the in vitro evaluation of this compound's inhibitory activity against human Autotaxin using a sensitive fluorogenic substrate.
The ATX-LPA Signaling Pathway: A Target for Intervention
The enzymatic action of ATX is the rate-limiting step in the extracellular production of LPA. Inhibiting ATX directly reduces the levels of LPA available to bind to its receptors, thereby attenuating downstream signaling cascades.
Caption: Autotaxin converts LPC to LPA, which activates GPCRs.
Part 1: Primary Screening Using a Fluorogenic Substrate (FS-3)
This protocol employs FS-3, a synthetic analog of LPC, which is doubly labeled with a fluorophore and a quencher.[7][8] In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence intensity, providing a direct measure of enzyme activity.[5]
Physicochemical Properties & Compound Handling
Before beginning the assay, it is critical to properly handle the test compound.
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonym | 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid | [6] |
| CAS Number | 74556-54-0 | [6] |
| Molecular Formula | C₁₆H₁₈O₄ | [6] |
| Molecular Weight | 274.32 g/mol | [6] |
| Physical Form | Powder | [6] |
| Solubility | Furoic acid derivatives exhibit variable solubility.[9][10] It is recommended to prepare a high-concentration stock solution in 100% DMSO. | N/A |
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of This compound in 100% DMSO.
-
Vortex thoroughly and use gentle warming (37°C) if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Materials and Reagents
-
Recombinant Human Autotaxin (ATX)
-
FS-3 (Autotaxin Substrate)[7]
-
BrP-LPA or similar potent ATX inhibitor (Positive Control)[8]
-
TRIS-HCl
-
NaCl
-
KCl
-
CaCl₂
-
MgCl₂
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
DMSO (Anhydrous)
-
96-well black, flat-bottom assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Assay Buffer Preparation
Assay Buffer (1X): 50 mM TRIS-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.
-
Causality Note: The buffer composition mimics physiological conditions. Divalent cations like Ca²⁺ and Mg²⁺ are important for ATX activity. BSA is included to prevent non-specific binding of the enzyme and compound to the plate surface.
Step-by-Step Experimental Protocol
The following workflow outlines the process from reagent preparation to data acquisition.
Caption: Experimental workflow for the FS-3 based ATX inhibition assay.
1. Compound Plate Preparation: a. Create a serial dilution of the 10 mM test compound stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 10 mM down to 0.5 µM. b. In the 96-well plate, add 1 µL of the DMSO dilutions to the corresponding wells. c. For control wells, add 1 µL of 100% DMSO (for 100% activity) and 1 µL of the positive control inhibitor (e.g., 100 µM BrP-LPA in DMSO for 0% activity).
2. Reaction Setup (Final Volume: 100 µL): a. Add 89 µL of Assay Buffer to all wells containing the 1 µL of compound/DMSO. b. Add 5 µL of the ATX enzyme working solution (e.g., 20 nM final concentration) to all wells except the "No Enzyme" background controls. Add 5 µL of Assay Buffer to the background wells. c. Mix the plate gently and pre-incubate for 15 minutes at 37°C. This allows the test compound to interact with the enzyme before the substrate is introduced. d. To initiate the enzymatic reaction, add 5 µL of the FS-3 substrate working solution (e.g., 1 µM final concentration) to all wells.
3. Plate Layout Example:
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | C1 | C1 | C2 | C2 | C3 | C3 | C4 | C4 | C5 | C5 | 100% | BKG |
| B | C1 | C1 | C2 | C2 | C3 | C3 | C4 | C4 | C5 | C5 | 100% | BKG |
| C | C6 | C6 | C7 | C7 | C8 | C8 | C9 | C9 | C10 | C10 | 100% | BKG |
| D | C6 | C6 | C7 | C7 | C8 | C8 | C9 | C9 | C10 | C10 | 0% | BKG |
| E | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | 0% | BKG |
| F | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | 0% | BKG |
| G | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | 0% | BKG |
| H | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | 0% | BKG |
| C1-C10: Test Compound Concentrations; 100%: 100% Activity (DMSO); 0%: 0% Activity (Positive Control); BKG: Background (No Enzyme) |
4. Data Acquisition: a. Immediately place the plate in a fluorescence reader pre-heated to 37°C. b. Measure the fluorescence intensity (Ex: 485 nm, Em: 530 nm) every 2 minutes for 30-60 minutes (kinetic mode). Alternatively, a single endpoint reading can be taken after 30 minutes of incubation.
- Trustworthiness Note: A kinetic read is superior as it allows for the calculation of the initial reaction velocity (V₀) and helps identify compounds that interfere with the fluorescence signal over time.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "Background" wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_bkg) / (V₀_dmso - V₀_bkg))
-
Where V₀ is the initial reaction rate (slope of the linear portion of the kinetic curve). For endpoint assays, use the fluorescence intensity values.
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Part 2: Secondary Confirmatory Assay using Amplex® Red
To confirm the inhibitory activity and rule out artifacts from the FS-3 assay system, a secondary, coupled-enzyme assay using Amplex® Red is highly recommended.[11][12] This assay measures the production of choline, a direct product of LPC hydrolysis by ATX.
Principle of the Amplex® Red Assay
This assay involves a two-step enzymatic cascade:
-
ATX: LPC → Lysophosphatidic Acid (LPA) + Choline
-
Choline Oxidase: Choline + O₂ → Betaine + 2H₂O₂
-
Horseradish Peroxidase (HRP): 2H₂O₂ + Amplex® Red → 2 Resorufin (Fluorescent) + 4H₂O
The final fluorescence of resorufin (Ex: ~570 nm, Em: ~585 nm) is directly proportional to the amount of choline produced, and thus to the ATX activity.[13]
Materials and Reagents
-
All reagents from Part 1 (excluding FS-3)
-
Lysophosphatidylcholine (LPC, e.g., 18:1)
-
Amplex® Red Reagent
-
Horseradish Peroxidase (HRP)
-
Choline Oxidase
Step-by-Step Experimental Protocol
-
Compound Plate Preparation: Prepare as described in section 1.4.1.
-
Reaction Setup (Final Volume: 100 µL): a. Prepare a Coupled Enzyme Master Mix in Assay Buffer containing LPC (e.g., 200 µM), Amplex® Red (e.g., 50 µM), HRP (e.g., 0.2 U/mL), and Choline Oxidase (e.g., 2 U/mL). b. In the compound plate, add 50 µL of Assay Buffer to all wells. c. Add 1 µL of the compound/DMSO dilutions. d. Add 25 µL of the ATX enzyme working solution (e.g., 5 nM final concentration) to all wells except background controls. Pre-incubate for 15 minutes at 37°C. e. Initiate the reaction by adding 24 µL of the Coupled Enzyme Master Mix to all wells.
-
Data Acquisition and Analysis: a. Measure fluorescence intensity (Ex: 570 nm, Em: 585 nm) kinetically for 30-60 minutes at 37°C. b. Analyze the data as described in section 1.5 to calculate % inhibition and determine the IC₅₀ value.
Conclusion and Interpretation
By employing these two distinct in vitro assays, researchers can confidently characterize the inhibitory potential of This compound against Autotaxin. A consistent IC₅₀ value across both the FS-3 and Amplex Red platforms provides strong evidence of true enzymatic inhibition and minimizes the likelihood of assay-specific artifacts. These foundational data are essential for guiding further mechanistic studies and advancing the compound through the drug discovery pipeline.
References
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Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. PubMed.[Link]
-
Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. ResearchGate.[Link]
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Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. PubMed Central.[Link]
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Autotaxin Inhibitor Screening Assay Kit - Applications. Bertin Bioreagent.[Link]
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Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. Semantic Scholar.[Link]
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Furoic Acid. Biosystems Engineers.[Link]
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Exploring 3-Furoic Acid: Properties, Applications, and Manufacturing Excellence. Medium.[Link]
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Quantitative Assay for Autotaxin Using Monoclonal Antibodies Specific to Conformational Epitope. Tosoh.[Link]
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Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing.[Link]
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Involvement of the Lysophosphatidic Acid-Generating Enzyme Autotaxin in Lymphocyte-Endothelial Cell Interactions. PubMed Central.[Link]
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Application Notes and Protocols: In Vivo Experimental Design for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
A Senior Application Scientist's Guide to Preclinical Evaluation of a Novel Metabolic Modulator
Introduction: Rationale and Scientific Premise
5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid is a novel chemical entity with structural similarities to known modulators of metabolic pathways. The furoic acid moiety is a feature in various biologically active compounds, and phenoxy-methyl linkages are common in ligands targeting nuclear receptors.[1][2][3] Specifically, the overall structure suggests a potential interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. PPARs are critical regulators of lipid and glucose metabolism, and their agonists are used in the treatment of metabolic diseases like type 2 diabetes.[4][5][6]
Given the global health burden of metabolic syndrome—a cluster of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension—the exploration of new therapeutic agents is of paramount importance.[7][8][9] This document outlines a comprehensive in vivo experimental design to investigate the therapeutic potential of this compound as a metabolic modulator, likely acting through PPAR agonism. The following protocols are designed to rigorously assess its pharmacokinetic profile, safety, and efficacy in a relevant animal model of metabolic syndrome.
PART 1: Foundational Studies - Pharmacokinetics and Acute Toxicity
A thorough understanding of a compound's behavior in a biological system and its initial safety profile is a prerequisite for efficacy studies.[10][11][12]
1.1 Preliminary Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic parameters of this compound in healthy animals to inform dose selection and frequency for subsequent studies.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=18), 8-10 weeks old. Rats are a preferred rodent species for initial PK studies.[13]
-
Acclimatization: Animals should be acclimatized for at least 5 days in standard laboratory conditions (22±3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[13]
-
Drug Formulation: The compound will be formulated in a suitable vehicle. Initial solubility tests should be performed. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing:
-
Intravenous (IV) Administration (n=9): A single dose of 2 mg/kg will be administered via the tail vein to assess absolute bioavailability.
-
Oral Gavage (PO) Administration (n=9): A single dose of 10 mg/kg will be administered orally. The volume should not exceed 1 ml/100 g body weight.[13]
-
-
Blood Sampling: Blood samples (approx. 0.25 mL) will be collected from the saphenous vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F (%) | Absolute bioavailability (calculated from PO and IV data). |
1.2 Acute Oral Toxicity Study (OECD 423 Guideline)
Objective: To determine the acute oral toxicity of the compound and to classify it according to the Globally Harmonised System (GHS).[14] This study is crucial for establishing a safe dose range for efficacy studies.
Protocol:
-
Animal Model: Female Sprague-Dawley rats (n=3 per step), as they are often slightly more sensitive.[15] Animals are fasted overnight before dosing.[13]
-
Starting Dose: A starting dose of 300 mg/kg is often appropriate if there is limited information on the compound's toxicity.[15]
-
Dosing Procedure: The compound is administered orally by gavage.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[16] Observations should include changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.[15]
-
Step-wise Procedure:
-
Step 1: Dose 3 animals at the starting dose.
-
If 0-1 animal dies: Proceed to a higher dose (e.g., 2000 mg/kg) in another 3 animals.
-
If 2-3 animals die: The experiment is stopped, and the substance is classified.
-
-
Endpoint: The study allows for the classification of the substance into one of the GHS categories for acute toxicity without determining a precise LD50, thereby reducing the number of animals used.[14][17]
PART 2: Efficacy Evaluation in a Metabolic Syndrome Model
Based on the structural alerts and the known pharmacology of similar compounds, we hypothesize that this compound will ameliorate metabolic dysregulation. A diet-induced obesity model is chosen as it closely mimics the development of metabolic syndrome in humans.[7][8][18]
2.1 Experimental Workflow
Caption: Overall workflow for the in vivo efficacy study.
2.2 Detailed Protocol: Diet-Induced Metabolic Syndrome Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old. This strain is widely used as it is susceptible to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.[9]
-
Induction of Metabolic Syndrome:
-
After a 1-week acclimatization period, mice will be fed a high-fat, high-fructose diet (HFFD; e.g., 45-60% kcal from fat, with fructose in drinking water) for 8-12 weeks.[7]
-
A control group will be maintained on a standard chow diet.
-
Development of the metabolic syndrome phenotype will be confirmed by significantly increased body weight, fasting hyperglycemia, and dyslipidemia compared to the chow-fed group.
-
-
Randomization and Treatment:
-
HFFD-fed mice with a confirmed metabolic syndrome phenotype will be randomly assigned to treatment groups (n=10-12 per group).
-
Group 1: Vehicle Control (HFFD + Vehicle)
-
Group 2: Low Dose Compound (HFFD + Test Compound)
-
Group 3: High Dose Compound (HFFD + Test Compound)
-
Group 4: Positive Control (HFFD + a known PPAR agonist, e.g., GW1929, if the compound is hypothesized to be a PPARγ agonist).[19]
-
Group 5: Normal Control (Chow Diet + Vehicle)
-
-
Dosing: Daily oral gavage for 4-6 weeks. Doses will be selected based on the preliminary PK and toxicity data.
-
In-Life Measurements:
-
Body weight and food intake will be recorded weekly.
-
Fasting blood glucose will be measured bi-weekly from tail vein blood.
-
2.3 Pharmacodynamic (PD) Endpoint Analysis
Objective: To assess the effect of the compound on key markers of metabolic health.
| Parameter | Methodology | Rationale |
| Glucose Homeostasis | Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice are fasted, then given an oral glucose bolus. Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes. | To assess improvements in glucose disposal and insulin sensitivity. |
| Plasma Lipids | Enzymatic Colorimetric Assays: Measurement of triglycerides (TG), total cholesterol (TC), HDL-C, and LDL-C from terminal blood collection. | To evaluate the compound's effect on dyslipidemia, a core component of metabolic syndrome. |
| Liver Function & Health | Plasma ALT/AST Assays: Measurement of liver enzymes. Histology: H&E staining of liver sections to assess steatosis (fatty liver). Oil Red O Staining: To quantify lipid accumulation in the liver. | To determine if the compound reduces hepatic steatosis and improves liver health. |
| Adipose Tissue | Histology: H&E staining of epididymal white adipose tissue (eWAT) to measure adipocyte size. | To assess effects on adipocyte hypertrophy, which is linked to inflammation and insulin resistance. |
| Gene Expression | qPCR: Analysis of target gene expression (e.g., PGC-1α, CPT1a, UCP1) in the liver and adipose tissue. | To investigate the molecular mechanism of action, particularly the engagement of PPAR target genes.[4][20][21] |
PART 3: Proposed Mechanism of Action
We hypothesize that this compound acts as a PPAR agonist. Upon binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This leads to beneficial metabolic effects.
Caption: Hypothesized PPAR agonist signaling pathway.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare.[22]
Conclusion
This detailed in vivo experimental design provides a robust framework for the preclinical evaluation of this compound. The phased approach, starting with fundamental safety and pharmacokinetic profiling before moving to a comprehensive efficacy assessment in a disease-relevant model, ensures a logical and resource-efficient investigation. The outlined protocols and endpoints are grounded in established methodologies for metabolic disease research and will generate the critical data needed to determine the therapeutic potential of this novel compound.
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Application Notes and Protocols for the In Vitro Characterization of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
DISCLAIMER: This document is intended for research use only (RUO). The compound "5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" is a novel chemical entity with limited publicly available data. The following protocols are provided as a general framework for the initial characterization of this and other uncharacterized compounds in a cell culture setting. All procedures, particularly concentrations and incubation times, must be empirically determined and optimized for your specific cell model and experimental goals. Always adhere to strict safety protocols when handling uncharacterized chemicals.
Introduction: A Roadmap for a Novel Furoic Acid Derivative
The exploration of novel chemical entities is a cornerstone of drug discovery. You are embarking on the characterization of This compound , a compound for which specific biological activity has not been extensively documented. This guide is designed to provide a robust, scientifically-grounded framework for its initial investigation in cell culture.
The structure of this molecule, containing a furoic acid core linked to a phenoxy group, suggests potential biological activities. Furoic acid derivatives have been investigated for a range of effects, including antimicrobial and hypolipidemic properties.[1][2][3][4][5] Similarly, phenoxyacetic acid derivatives are known for diverse pharmacological activities, including anti-inflammatory, anti-cancer, and herbicidal effects.[6][7][8][9][10] This structural heritage provides a logical starting point for investigating its potential as a modulator of cellular processes.
This document will guide you through a systematic approach, beginning with fundamental physicochemical characterization and culminating in suggestions for detailed mechanistic studies. Each protocol is designed as a self-validating system, with explanations for the causality behind each step to ensure both technical accuracy and experimental success.
Safety First: As an uncharacterized compound, "this compound" must be treated as potentially hazardous. Always consult your institution's safety guidelines.[11] Essential precautions include:
-
Handling the compound in a chemical fume hood.
-
Using appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][13][14]
-
Consulting the Material Safety Data Sheet (MSDS) if available, or treating it with the caution afforded to all new chemicals.[15]
PART 1: Foundational Steps: Solubility and Stock Solution Preparation
Before any biological assessment, it is critical to understand the compound's solubility to ensure accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its high solubilizing capacity and miscibility with aqueous cell culture media.[16]
Protocol 1: Empirical Solubility Assessment
Objective: To determine the maximum soluble concentration of the test compound in DMSO.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Microcentrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Initial High-Concentration Test: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add a volume of DMSO to achieve a high target concentration (e.g., 100 mM or 50 mg/mL). The choice of a high starting concentration allows for a wide range of serial dilutions for subsequent experiments.
-
Solubilization: Vortex the tube vigorously for 2-5 minutes. Visually inspect for any undissolved particulate matter. Gentle warming in a 37°C water bath can be attempted if the compound does not readily dissolve, but be cautious of potential degradation.
-
Clarity Check: If particulates remain, centrifuge the tube at high speed (e.g., >12,000 x g) for 5 minutes. Carefully inspect the supernatant. A clear supernatant indicates that the undissolved material can be pelleted, but the true concentration of the saturated solution is unknown. If the solution is completely clear after vortexing, this concentration is considered soluble.
-
Adjusting Concentration: If the compound is not fully soluble at the initial concentration, perform a serial dilution with DMSO to find the concentration at which it completely dissolves. This will be your maximum stock concentration.
Protocol 2: Preparation and Storage of a Concentrated Stock Solution
Objective: To prepare a sterile, high-concentration stock solution for use in cell culture experiments.
Procedure:
-
Based on the solubility assessment, weigh the desired amount of the compound to make a stock solution at the highest soluble concentration (e.g., 50 mM in DMSO).
-
Add the calculated volume of sterile-filtered DMSO.
-
Ensure complete dissolution by vortexing. If necessary, use a sterile filter (0.22 µm) to remove any potential microbial contamination or undissolved micro-precipitates, although this may slightly lower the final concentration.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Stability: For a novel compound, the stability in DMSO is unknown. It is advisable to prepare fresh stock solutions periodically (e.g., every 1-2 months) and to visually inspect for precipitation upon thawing for each use.
PART 2: Determining the Biological Activity Range: Cytotoxicity Profiling
The first biological assessment of a novel compound is typically to determine its effect on cell viability. This establishes the concentration range for all future experiments, identifying cytotoxic, cytostatic, and non-effective concentrations. The MTT assay is a robust and widely used colorimetric method for this purpose.[17][18][19]
Protocol 3: IC₅₀ Determination using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a chosen cell line.
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Compound stock solution (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Caption: Workflow for determining compound IC₅₀ using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution Preparation: Prepare serial dilutions of the compound in complete culture medium from your high-concentration stock. A common approach is a 2-fold or 3-fold dilution series spanning a wide concentration range (e.g., from 100 µM down to low nM). Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.[20][21] The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Hypothetical Data Presentation:
| Compound Conc. (µM) | Log(Conc.) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | - | 1.25 | 100% |
| 0.1 | -1.0 | 1.22 | 97.6% |
| 1 | 0.0 | 1.15 | 92.0% |
| 5 | 0.7 | 0.95 | 76.0% |
| 10 | 1.0 | 0.65 | 52.0% |
| 25 | 1.4 | 0.30 | 24.0% |
| 50 | 1.7 | 0.15 | 12.0% |
| 100 | 2.0 | 0.08 | 6.4% |
PART 3: Experimental Treatment for Mechanistic Studies
Once the IC₅₀ is determined, you can design experiments to probe the compound's mechanism of action. This involves treating cells with specific concentrations of the compound and then harvesting them for various downstream analyses.
Protocol 4: General Protocol for Cell Treatment and Harvesting
Objective: To treat cells with the compound for subsequent molecular or cellular analysis.
Procedure:
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will not allow them to become over-confluent by the end of the experiment.
-
Treatment: After allowing cells to attach (typically 24 hours), replace the medium with fresh medium containing the compound at the desired concentrations. It is common practice to use:
-
A non-toxic concentration (e.g., IC₅₀ / 10).
-
A concentration around the IC₅₀.
-
A cytotoxic concentration (e.g., IC₅₀ x 2).
-
A vehicle control (DMSO).
-
-
Incubation: Incubate for a relevant time period. This is highly variable and depends on the endpoint being measured (e.g., 6-24 hours for signaling pathway activation, 24-48 hours for apoptosis or cell cycle effects).
-
Harvesting:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS, then lyse directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For RNA Analysis (qPCR): Wash cells with PBS and lyse with a buffer suitable for RNA extraction (e.g., TRIzol).
-
For Flow Cytometry (Apoptosis/Cell Cycle): Harvest both adherent and floating cells. Adherent cells can be detached using Trypsin-EDTA. Combine all cells, wash with PBS, and proceed with the specific staining protocol.
-
Caption: General workflow for cell treatment and harvesting.
PART 4: Investigating the Mechanism of Action
Based on the cytotoxic profile and the structural motifs of the compound, you can select from a range of assays to elucidate its biological mechanism.
Suggested Downstream Assays
-
Apoptosis vs. Necrosis: Use Annexin V (early apoptosis marker) and Propidium Iodide (late apoptosis/necrosis marker) staining followed by flow cytometry to distinguish between different modes of cell death.
-
Cell Cycle Analysis: Stain cells with Propidium Iodide to analyze DNA content by flow cytometry. This will reveal if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).
-
Mitochondrial Function: Given that the MTT assay measures mitochondrial reductase activity, a significant cytotoxic effect warrants further investigation into mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining).
-
Signaling Pathway Analysis: Based on the activities of related compounds, certain signaling pathways may be relevant. For instance, many phenoxyacetic acid derivatives impact pathways related to cell proliferation and inflammation. A hypothetical pathway to investigate could be the MAPK/ERK pathway, which is central to cell survival and proliferation.
Caption: Hypothetical signaling pathway for investigation.
Western Blotting can be used to probe the phosphorylation status (activation) of key proteins in such pathways (e.g., p-ERK, p-Akt) and to measure levels of proteins involved in apoptosis (e.g., Cleaved Caspase-3, Bcl-2 family members).
References
-
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (n.d.). PubMed. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). MDPI. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. (2024). JETIR.org. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Jetir.Org. [Link]
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GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. (2023). University of Pittsburgh Safety Manual. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central. [Link]
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The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. (n.d.). PubMed. [Link]
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Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Berkeley. [Link]
-
Synthesis and biological activities of furan derivatives. (2022). ResearchGate. [Link]
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Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (2014). PMC - PubMed Central. [Link]
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2014). ResearchGate. [Link]
-
Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). ResearchGate. [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). The New England Laboratory. [Link]
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Chemical Safety in Labs: Handling and Storage. (2024). YOUTH Clean Tech. [Link]
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Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2022). YouTube. [Link]
-
MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]
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Advanced Cell Culture Techniques for Cancer Drug Discovery. (2016). MDPI. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
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Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PubMed. [Link]
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The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Application Notes & Protocols for the Quantification of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Introduction
5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid is a molecule characterized by a central furoic acid core, a linker containing an ether bond, and a substituted phenyl group. The accurate quantification of this and similar small molecules is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of bulk drug substances and formulated products. This document provides detailed analytical methods for the quantification of this compound in biological matrices and pharmaceutical formulations. Two primary methods are presented: a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, suitable for routine analysis and quality control, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, ideal for bioanalytical applications requiring low detection limits.
The methodologies outlined herein are designed to be both scientifically sound and practically implementable. The rationale behind the selection of columns, mobile phases, and sample preparation techniques is explained to provide a deeper understanding of the analytical process. Furthermore, this guide emphasizes the importance of method validation in ensuring data integrity, with direct reference to internationally recognized guidelines.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in samples where the analyte is present at moderate to high concentrations, such as in pharmaceutical formulations or in vitro assays.
Protocol: HPLC-UV Quantification
1. Sample Preparation (from a solid dosage form):
-
Accurately weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API) into a suitable volumetric flask.
-
Add a diluent (e.g., 50:50 acetonitrile:water) to dissolve the API.
-
Vortex for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 40% B1-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
3. Rationale for Method Parameters:
-
C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining the hydrophobic 4-tert-butylphenoxy group of the analyte.[1]
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid group on the furoic acid moiety, leading to better peak shape and retention.[2]
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the efficient elution of the analyte of interest while also cleaning the column of more hydrophobic impurities.
-
UV Detection at 254 nm: The aromatic rings in the molecule are expected to have significant UV absorbance at this wavelength, providing good sensitivity.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as quantifying the compound in plasma or tissue samples, a more sensitive and selective method is required. LC-MS/MS is the gold standard for this purpose.[3][4]
Protocol: LC-MS/MS Bioanalysis
1. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-3 min: 10% to 95% B3-4 min: 95% B4-4.1 min: 95% to 10% B4.1-5 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by direct infusion of a standard solution. A plausible transition would be from the deprotonated molecule [M-H]⁻ to a stable fragment ion. |
| Run Time | 5 minutes |
3. Rationale for Method Parameters:
-
Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis.[5]
-
Shorter, Smaller Particle Size Column: This allows for faster analysis times and better chromatographic resolution, which is critical for complex biological matrices.
-
ESI Negative Mode: The carboxylic acid group is readily deprotonated, making it highly suitable for negative ion mode electrospray ionization.
-
Multiple Reaction Monitoring (MRM): This highly selective technique involves monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and enhances sensitivity.[6]
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Workflow for LC-MS/MS bioanalysis.
Part 3: Method Validation
A critical component of any analytical method is its validation to ensure that it is fit for its intended purpose.[7] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines or the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[8][9][10][11]
Key Validation Parameters
The following table summarizes the key parameters that should be evaluated during method validation:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[10] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[10] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7] |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations and calculating the percent recovery.[10] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This is particularly important for bioanalytical methods.[8] |
Conclusion
The analytical methods presented in this application note provide a comprehensive framework for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any method chosen is fully validated to ensure the generation of reliable and accurate data that can support regulatory submissions and key decisions in the drug development process.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
PubMed. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
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- 9. youtube.com [youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Enzyme Inhibition Studies: A Case Study with 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of enzyme inhibitors, using the novel compound 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid as a case study. In the absence of pre-existing data on this specific molecule, we present a systematic workflow from initial screening to detailed kinetic analysis. These protocols are designed to be adaptable for the investigation of any new potential enzyme inhibitor. The methodologies detailed herein are grounded in established principles of enzyme kinetics and are structured to ensure scientific rigor and reproducibility.
Introduction: The Significance of Furoic Acid Derivatives in Enzyme Inhibition
The furoic acid scaffold is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The furan ring is a versatile starting point for the synthesis of compounds that can interact with various biological targets.[1][2] For instance, 2-furoic acid is a precursor in the synthesis of several active pharmaceutical ingredients, including nitrofuran antibiotics and anti-inflammatory agents.[2] The diverse functionalities that can be appended to the furan core allow for the fine-tuning of a compound's inhibitory potency and selectivity.
The subject of this application note, This compound , is a novel compound with potential as an enzyme inhibitor. Its structure, featuring a bulky tert-butylphenoxy group, suggests the possibility of specific interactions within the active or allosteric sites of target enzymes. This guide will walk you through the necessary steps to elucidate the inhibitory characteristics of this and other novel compounds.
Getting Started: Essential Preparations
Before embarking on enzyme inhibition assays, careful preparation is paramount to ensure the quality and reliability of your data.
Compound Handling and Stock Solution Preparation
-
Compound Solubility Testing: Begin by determining the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds.[3][4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Solvent Effects: It is crucial to maintain a consistent and low final concentration of the organic solvent (typically ≤1%) in all assays, as higher concentrations can affect enzyme activity.[4] Always include a vehicle control (assay buffer with the same final solvent concentration) in your experiments.
Enzyme and Substrate
The choice of enzyme and substrate is fundamental to the assay. For the purpose of this guide, we will assume a generic enzyme-substrate system. In a real-world scenario, you would select an enzyme based on a therapeutic target or a screening hit.
-
Enzyme Purity and Concentration: Use a highly purified enzyme preparation. The enzyme concentration should be chosen to ensure a linear reaction rate over the time course of the assay.
-
Substrate Concentration: The substrate concentration will vary depending on the type of assay. For initial screening and IC50 determination, a substrate concentration at or near the Michaelis constant (Km) is often used.[3] For kinetic studies, a range of substrate concentrations will be necessary.
Phase 1: Initial Screening and IC50 Determination
The first step in characterizing a potential inhibitor is to determine if it has an inhibitory effect and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for this.[5][6]
Principle of IC50 Determination
The IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50% under specific assay conditions.[5][7] It is determined by measuring enzyme activity at a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.[4][7]
Experimental Protocol for IC50 Determination
This protocol is a general guideline and should be optimized for your specific enzyme system. A 96-well plate format is recommended for efficiency.[3][4]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (or other test compound)
-
Assay buffer (optimized for the enzyme)
-
DMSO (or other suitable solvent)
-
96-well microplate (e.g., clear for colorimetric assays, black for fluorescence assays)[4]
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer.
-
Assay Setup:
-
Blank wells: Assay buffer and corresponding DMSO concentration.
-
Control wells (100% activity): Enzyme solution and corresponding DMSO concentration.[3]
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
-
Pre-incubation: Add the enzyme to the wells containing the test compound or vehicle and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.[3]
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[4]
-
Data Presentation
| This compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 4.8 ± 1.2 |
| 0.1 | 14.2 ± 2.1 |
| 1 | 49.5 ± 3.5 |
| 10 | 88.1 ± 2.8 |
| 100 | 97.6 ± 1.5 |
| IC50 (µM) | ~1.0 |
Caption: Example data for the determination of the IC50 value of this compound. The IC50 value is derived from a dose-response curve.
Caption: Workflow for IC50 determination.
Phase 2: Elucidating the Mechanism of Inhibition
Once the inhibitory potency has been established, the next crucial step is to determine the mechanism of inhibition. This provides insight into how the inhibitor interacts with the enzyme. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[8]
Principles of Enzyme Kinetics
Understanding the Michaelis-Menten model is essential for these studies.[9][10] This model describes the relationship between the initial reaction velocity (v), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).[9][10]
Experimental Design for Kinetic Studies
To determine the mechanism of inhibition, you will measure the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
Data Analysis and Visualization
The data from these experiments are typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).[9][10][11] While this plot is useful for visualizing the inhibition type, it's important to note that non-linear regression of the Michaelis-Menten equation is generally more accurate for determining kinetic parameters.[11]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, the lines will intersect on the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases Vmax, but Km remains unchanged. The lines on a Lineweaver-Burk plot will intersect on the x-axis.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. The lines on a Lineweaver-Burk plot will be parallel.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km. The lines on a Lineweaver-Burk plot will intersect at a point other than on the axes.
Sources
- 1. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]
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- 10. Khan Academy [khanacademy.org]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Advanced Drug Delivery Systems for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Abstract
This document provides a comprehensive technical guide for the development and characterization of advanced drug delivery systems for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid, a compound characterized by a furoic acid core and a bulky lipophilic 4-tert-butylphenoxy moiety. Given its predicted poor aqueous solubility, enhancing its bioavailability is a critical challenge in formulation development. These application notes detail a strategic approach focusing on oil-in-water (O/W) nanoemulsions as a primary delivery vehicle. We provide field-proven, step-by-step protocols for formulation, physicochemical characterization, and in vitro performance evaluation, grounded in established scientific principles and regulatory considerations.
Introduction: The Formulation Challenge
This compound belongs to a class of compounds whose therapeutic potential is often hindered by its physicochemical properties. The molecular structure, featuring a large, non-polar tert-butylphenoxy group, strongly suggests high lipophilicity and, consequently, poor solubility in aqueous media. This characteristic is a primary obstacle to achieving adequate absorption and bioavailability following administration.[1]
Advanced drug delivery systems are not merely vehicles but critical components that transform a promising chemical entity into a viable therapeutic agent. For poorly soluble drugs, lipid-based formulations such as nanoemulsions offer a robust strategy to overcome these hurdles.[2][3] Nanoemulsions are kinetically stable, colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically ranging from 20 to 200 nm.[3]
The core advantages of using a nanoemulsion system for this molecule include:
-
Enhanced Solubilization: The oil core of the nanoemulsion acts as a reservoir for the lipophilic drug, effectively dissolving it and presenting it in a solubilized state to the biological system.[4]
-
Increased Bioavailability: The small droplet size provides a vast interfacial area for drug release and absorption, which can significantly improve bioavailability.[3]
-
Improved Stability: Encapsulation within the oil droplets can protect the drug from enzymatic degradation and hydrolysis.
-
Versatility in Administration: Nanoemulsions can be adapted for various routes of administration, including oral, topical, and parenteral.
This guide will focus on the formulation and evaluation of an oil-in-water (O/W) nanoemulsion, a logical choice for systemic or topical delivery of a hydrophobic active pharmaceutical ingredient (API).
Part I: Formulation Strategy & Protocol - Oil-in-Water (O/W) Nanoemulsion
Rationale for Component Selection
The successful formulation of a stable and effective nanoemulsion hinges on the rational selection of its components: an oil phase, a surfactant, and a co-surfactant.
-
Oil Phase: The primary role of the oil is to solubilize the API. The selection should be based on screening studies to identify an oil with the highest solubilizing capacity for this compound. Medium-chain triglycerides (MCTs), such as caprylic/capric triglycerides, are often an excellent starting point due to their high solubilization capacity for many lipophilic drugs and their biocompatibility.[3]
-
Surfactant: The surfactant reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Non-ionic surfactants like Polysorbate 80 (Tween® 80) are widely used due to their low toxicity and high emulsification efficiency.[5]
-
Co-surfactant: A co-surfactant, often a short-chain alcohol or glycol like propylene glycol or Transcutol®, is used to further reduce interfacial tension and increase the fluidity of the interfacial film, allowing for greater flexibility and stability of the nano-droplets.
Experimental Workflow for Nanoemulsion Formulation
The following diagram illustrates the high-level workflow for preparing the nanoemulsion, from component selection to the final product.
Caption: Workflow for O/W Nanoemulsion Formulation.
Protocol: High-Energy Ultrasonication Method
This protocol describes the preparation of a 100 mL batch of a candidate nanoemulsion. Optimization will be required based on phase diagram studies.
Materials & Equipment:
-
This compound (API)
-
Medium-Chain Triglycerides (MCT) Oil (e.g., Miglyol® 812)
-
Polysorbate 80 (Tween® 80)
-
Propylene Glycol
-
Purified Water (USP grade)
-
Analytical balance, magnetic stirrer with stir bar, beaker
-
Probe Sonicator (Ultrasonic Homogenizer)
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Oil Phase Preparation: a. Weigh 10 g of MCT oil, 15 g of Polysorbate 80, and 5 g of Propylene Glycol into a 250 mL glass beaker. b. Place the beaker on a magnetic stirrer and stir at 300 RPM until a homogenous mixture is formed. c. Accurately weigh and add the desired amount of the API (e.g., 500 mg) to the oil/surfactant mixture. d. Continue stirring until the API is completely dissolved. Gentle warming (to ~40°C) may be applied if necessary to facilitate dissolution.
-
Aqueous Phase Preparation: a. Measure 70 mL of purified water into a separate beaker.
-
Emulsification: a. While stirring the oil phase, slowly add the aqueous phase drop-wise using a pipette. A coarse emulsion will form. b. Continue stirring for an additional 15 minutes after all the water has been added.
-
High-Energy Homogenization: a. Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication. b. Immerse the tip of the probe sonicator approximately 2 cm into the emulsion. c. Sonicate the emulsion at 40% amplitude for 10 minutes in pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) to prevent overheating.[6] d. After sonication, the resulting formulation should appear translucent or bluish-white, indicative of a nanoemulsion.
-
Finalization and Storage: a. Transfer the nanoemulsion to a sealed, sterile container. b. Store at the designated storage condition (e.g., 4°C or 25°C) protected from light, pending characterization.
Part II: Characterization & Quality Control Protocols
A comprehensive characterization is essential to ensure the quality, stability, and performance of the nanoemulsion. This section provides protocols for critical quality attribute (CQA) testing.
Physicochemical Characterization
| Parameter | Method | Rationale & Acceptance Criteria |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Determines the size of the oil droplets and the uniformity of the population. Target: Z-average diameter < 200 nm; Polydispersity Index (PDI) < 0.3.[7][8] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the magnitude of the electrostatic charge on the droplet surface, predicting long-term stability. Target: |
| Drug Content & Encapsulation Efficiency (EE) | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of API successfully incorporated. Target: Drug Content: 90-110% of label claim; EE > 95%. |
| pH | Calibrated pH meter | Ensures the formulation is within a physiologically acceptable range and monitors for chemical degradation. Target: pH 5.5 - 7.0. |
| Viscosity | Rotational Viscometer | Measures the flow characteristics of the nanoemulsion, which is important for processing and administration. |
Protocol: Droplet Size and Zeta Potential Analysis
Equipment: Zetasizer instrument (e.g., Malvern Zetasizer Nano series)
Procedure:
-
Sample Preparation: Dilute the nanoemulsion 1:100 with purified water to avoid multiple scattering effects. Mix gently by inversion.
-
Size Measurement (DLS): a. Transfer ~1 mL of the diluted sample into a disposable polystyrene cuvette. b. Ensure there are no air bubbles. Wipe the cuvette with a lint-free cloth. c. Place the cuvette in the instrument. d. Set the measurement parameters: Temperature (25°C), Dispersant (Water), Equilibration time (120 seconds). e. Perform the measurement in triplicate. Record the Z-average diameter and PDI.[9]
-
Zeta Potential Measurement (ELS): a. Load ~750 µL of the diluted sample into a disposable folded capillary cell (DTS1070), ensuring no bubbles are trapped near the electrodes.[10] b. Place the cell into the instrument. c. Use the same temperature and dispersant settings. The instrument will apply an electric field and measure the electrophoretic mobility. d. The software calculates the zeta potential using the Henry equation, typically with the Smoluchowski approximation (f(κa) = 1.5) for aqueous media.[11][12] e. Perform the measurement in triplicate and record the mean zeta potential and standard deviation.
Protocol: Encapsulation Efficiency (EE) Determination
Principle: This indirect method quantifies the amount of free, unencapsulated API in the aqueous phase after separating the oil droplets.
Equipment: HPLC system with UV detector, ultracentrifuge, centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO).
Procedure:
-
Separation of Free Drug: a. Place 0.5 mL of the undiluted nanoemulsion into a centrifugal filter unit. b. Centrifuge at 12,000 x g for 30 minutes. The oil droplets and encapsulated drug will be retained by the filter, while the aqueous phase containing the free drug will pass through into the filtrate.
-
Quantification of Free Drug: a. Analyze the filtrate directly using a validated HPLC method for the API. b. Create a standard curve of the API in the mobile phase to determine the concentration of the free drug in the filtrate (C_free).
-
Quantification of Total Drug: a. Disrupt a known amount of the nanoemulsion (e.g., 0.1 mL) by diluting it in a solvent that dissolves all components (e.g., methanol or acetonitrile) to a final volume of 10 mL. b. Analyze this solution by HPLC to determine the total concentration of the drug (C_total).
-
Calculation:
-
Encapsulation Efficiency (%) = [(C_total - C_free) / C_total] x 100[13]
-
Protocol: In Vitro Release Testing (IVRT)
Principle: IVRT measures the rate of drug release from the formulation across a synthetic membrane into a receptor medium, providing critical performance data.[14] The Franz diffusion cell is a standard apparatus for this test.[15][16]
Equipment:
-
Franz Diffusion Cell System
-
Synthetic membrane (e.g., Polysulfone or Tuffryn®)
-
Receptor medium (e.g., Phosphate buffered saline pH 7.4 with 1% Tween 80 to maintain sink conditions)
-
HPLC system for sample analysis
Caption: Workflow for In Vitro Release Testing (IVRT).
Procedure:
-
Apparatus Setup: a. Assemble the Franz diffusion cells. Fill the receptor chambers with pre-warmed (32°C) receptor medium, ensuring no air bubbles are trapped beneath the membrane.[15] b. Mount the synthetic membrane between the donor and receptor chambers and clamp securely. c. Allow the system to equilibrate for 30 minutes in the heating/stirring block.
-
Sample Application: a. Accurately apply a finite dose of the nanoemulsion (e.g., 10 µL) onto the center of the membrane in the donor chamber.
-
Sampling: a. At predetermined time points (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw the entire volume of the receptor medium through the sampling port. b. Immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: a. Analyze the collected samples using a validated HPLC method. b. Calculate the cumulative amount of API released per unit area of the membrane (µg/cm²). c. Plot the cumulative amount released versus the square root of time. The slope of the linear portion of this plot represents the release rate (flux).[14]
Stability Testing
Stability testing is crucial to determine the shelf-life of the formulation. Protocols should be designed in accordance with ICH Q1 guidelines.[17][18]
-
Accelerated Stability: Store the nanoemulsion at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Long-Term Stability: Store at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
At specified time points (e.g., 0, 1, 3, 6, 9, 12 months), samples should be withdrawn and tested for the CQAs listed in section 3.1, as well as for the appearance of any degradation products.[19][20]
Conclusion
The protocols outlined in these application notes provide a robust framework for the development and characterization of a nanoemulsion-based drug delivery system for this compound. By systematically applying these formulation and analytical strategies, researchers can effectively address the solubility challenges posed by this lipophilic compound, paving the way for further preclinical and clinical evaluation. The emphasis on rational design, detailed characterization, and adherence to established guidelines ensures scientific integrity and reproducibility.
References
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EUNCL. (2016). Measuring Zeta Potential. Retrieved January 18, 2026, from [Link]
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National Cancer Institute. (2020). Measuring Zeta Potential of Nanoparticles. In Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved January 18, 2026, from [Link]
- Vertex AI Search. (n.d.). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. Retrieved January 18, 2026.
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Malvern Panalytical. (2019, October 10). How to make a Zeta Potential measurement with the Nano [Video]. YouTube. Retrieved January 18, 2026, from [Link]
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PermeGear. (n.d.). Developing an In Vitro Release Testing (IVRT) Method for the Validation of Semi-Solid Topical Formulations. Retrieved January 18, 2026, from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Measuring Zeta Potential and Size Distribution of Zein Nanoparticles. Retrieved January 18, 2026.
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Indian Journal of Pharmaceutical Education and Research. (2023). Techniques for Formulating and Characterizing Nanoemulsions. Retrieved January 18, 2026, from [Link]
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Brookhaven Instruments. (n.d.). Measurement of Cannabinoid Nanoemulsion Droplet Size by Dynamic Light Scattering (DLS). Retrieved January 18, 2026, from [Link]
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Qadir, A., Faiyaz, S., et al. (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Asian Journal of Pharmaceutical and Clinical Research, 11(1), 50-56. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2019). Formulation and Stability Testing of Nanoemulsion Lotion Containing Centella asiatica Extract. Retrieved January 18, 2026, from [Link]
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IUTA. (n.d.). SOP: Particle size and zeta potential analysis via DLS/ELS. Retrieved January 18, 2026, from [Link]
- Majeed, A., Bashir, R., et al. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. Journal of Drug Delivery and Therapeutics, 9(2), 520-527.
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Dissolution Technologies. (n.d.). Techniques For Conducting In Vitro Release Studies On Semisolid Formulations. Retrieved January 18, 2026, from [Link]
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USP. (2009). Pharmacopeial Forum Vol. 35(3) [May–June 2009]. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2017). How do you determine the encapsulation efficiency for a protein nanoparticle suspension by HPLC?. Retrieved January 18, 2026, from [Link]
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MDPI. (2020). Preparation of Water-in-Oil Nanoemulsions Loaded with Phenolic-Rich Olive Cake Extract Using Response Surface Methodology Approach. Retrieved January 18, 2026, from [Link]
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Covenant Journals. (2017). Development of oil-in-water (o/w) nanoemulsion formulations for spontaneous transdermal delivery of ciprofloxacin. Retrieved January 18, 2026, from [Link]
- Innovare Academic Sciences. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vertex AI Search. (n.d.). In Vitro Drug Release Testing Method For Nepafenac Ophthalmic Suspension. Retrieved January 18, 2026.
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ResearchGate. (n.d.). DLS analysis of nanoemulsions (a) size distribution of 10–50 min.... Retrieved January 18, 2026, from [Link]
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Yakugaku Zasshi. (2019). [Nanosize Particle Analysis by Dynamic Light Scattering (DLS)]. Yakugaku Zasshi, 139(2), 237-248. Retrieved January 18, 2026, from [Link]
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MDPI. (2023). Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity. Retrieved January 18, 2026, from [Link]
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National Journal of Pharmaceutical Sciences. (2022). Nanoemulsion: Methods and application in drug delivery. Retrieved January 18, 2026, from [Link]
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RIVM. (n.d.). Standard Operating Procedure for measurement of hydrodynamic Size-Distribution and Dispersion Stability by DLS. Retrieved January 18, 2026, from [Link]
- Product Quality Research Institute. (2009).
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FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved January 18, 2026, from [Link]
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ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). Retrieved January 18, 2026, from [Link]
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NIH. (2020). Encapsulation of Lipid-Soluble Bioactives by Nanoemulsions. Retrieved January 18, 2026, from [Link]
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ICH. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for High-Throughput Screening with 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Introduction: A Strategic Approach to Screening Novel Chemical Entities
The compound 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid represents a novel chemical entity with potential for biological activity, suggested by the presence of several key pharmacophores. The furoic acid moiety is a known scaffold in compounds with antimicrobial and anti-inflammatory properties[1][2][3]. The phenoxy ether linkage is a common feature in a wide array of pharmaceuticals, often serving as a hydrogen-bond acceptor and contributing to target affinity[4][5][6]. Furthermore, the 4-tert-butylphenol group is present in molecules exhibiting antioxidant, antimicrobial, and anticancer activities[7][8][9].
Given the absence of a predefined biological target for this compound, this guide provides a comprehensive framework for its evaluation using high-throughput screening (HTS). We will outline a systematic approach, beginning with essential physicochemical characterization, followed by hypothesis-driven target selection, detailed screening protocols, and a rigorous hit validation cascade. This document is intended for researchers, scientists, and drug development professionals seeking to uncover the therapeutic potential of novel compounds.
Part 1: Initial Compound Characterization for HTS
Before commencing any screening campaign, it is critical to understand the fundamental physicochemical properties of the test compound. These parameters directly influence its behavior in aqueous assay buffers and its ability to permeate cell membranes, thereby affecting data quality and interpretation.
Key Physicochemical Properties:
-
Solubility: The solubility of a compound in aqueous buffers (with a small percentage of DMSO) is paramount for preventing compound precipitation and aggregation, which are common sources of false-positive results in HTS[10].
-
Lipophilicity (LogP/LogD): This parameter provides an indication of a compound's propensity to partition into lipid membranes. It is a key determinant of cell permeability and potential off-target effects[11][12].
-
pKa: The ionization constant helps predict the charge state of the molecule at physiological pH, which can influence its interaction with biological targets and its solubility[11][12].
-
Chemical Stability: Assessing the stability of the compound in assay buffer over the time course of the experiment is crucial to ensure that the observed activity is due to the parent compound and not a degradation product.
Protocol 1: Physicochemical Property Profiling
-
Aqueous Solubility Determination:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in a series of phosphate-buffered saline (PBS) solutions containing a fixed final concentration of DMSO (e.g., 1%).
-
Incubate the solutions at room temperature for a defined period (e.g., 2 hours).
-
Measure light scattering or use nephelometry to detect compound precipitation. The highest concentration that remains in solution is the kinetic solubility.
-
-
LogD Measurement:
-
Utilize a shake-flask method with n-octanol and a buffered aqueous solution at a relevant pH (e.g., 7.4).
-
After partitioning, quantify the compound concentration in both phases using HPLC-UV.
-
-
pKa Determination:
-
Employ capillary electrophoresis or potentiometric titration to determine the ionization constant(s) of the compound[12].
-
-
Stability Assessment:
-
Incubate the compound in the chosen assay buffer at the screening concentration.
-
At various time points (e.g., 0, 2, 4, and 24 hours), analyze the sample by LC-MS to quantify the amount of parent compound remaining.
-
| Property | Predicted Value/Measurement Goal | Significance in HTS |
| Aqueous Solubility | > 50 µM in assay buffer with ≤1% DMSO | Ensures compound remains in solution during the assay, preventing false positives due to aggregation. |
| LogD (pH 7.4) | 1 - 3 | Optimal range for cell permeability in cell-based assays. Values outside this range may lead to poor absorption or excessive membrane partitioning. |
| pKa | To be determined experimentally. The furoic acid moiety suggests an acidic pKa. | Determines the charge state of the molecule at physiological pH, which influences solubility and target interaction. |
| Chemical Stability | > 90% of parent compound remaining after 24 hours in assay buffer. | Ensures that the observed biological activity is attributable to the intact compound and not a degradant. |
Part 2: Hypothesis-Driven Target and Assay Selection
Based on the chemical scaffolds present in this compound, we can hypothesize several potential biological activities and design corresponding HTS campaigns.
Hypothesis 1: Anti-inflammatory Activity
-
Rationale: Furoic acid derivatives have been associated with anti-inflammatory effects[1].
-
Potential Targets: Cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), or cytokine signaling pathways (e.g., TNF-α, IL-6).
-
Proposed HTS: A biochemical assay measuring the enzymatic activity of recombinant human COX-2.
Hypothesis 2: Antimicrobial Activity
-
Rationale: Both furoic acid and tert-butylphenol moieties are found in compounds with antimicrobial properties[2][8][9].
-
Potential Targets: Bacterial cell wall synthesis, DNA replication, or metabolic pathways.
-
Proposed HTS: A cell-based assay measuring the growth inhibition of a representative bacterial strain (e.g., Staphylococcus aureus).
Hypothesis 3: Anticancer Activity
-
Rationale: Phenoxy derivatives and compounds with tert-butylphenol groups have demonstrated cytotoxic effects against cancer cell lines[4][7].
-
Potential Targets: Various pathways involved in cell proliferation, survival, or apoptosis.
-
Proposed HTS: A phenotypic cell-based assay measuring the viability of a human cancer cell line (e.g., HepG2).
Part 3: Detailed Application Protocols
Here, we provide detailed protocols for two representative HTS assays: a biochemical COX-2 inhibition assay and a cell-based cancer cell viability assay.
Application Protocol 1: Biochemical HTS for COX-2 Inhibition
This protocol describes a fluorescence-based assay to identify inhibitors of cyclooxygenase-2 (COX-2).
Principle: The assay measures the peroxidase activity of COX-2, where a fluorescent substrate is oxidized in the presence of arachidonic acid to produce a highly fluorescent product. Inhibitors of COX-2 will reduce the rate of this reaction.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorescent peroxidase substrate (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
384-well black, flat-bottom plates
-
HTS-compatible plate reader with fluorescence detection
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.
-
Dispense 50 nL of DMSO into control wells (negative and positive controls).
-
-
Enzyme Preparation and Dispensing:
-
Prepare the COX-2 enzyme solution in cold assay buffer containing heme.
-
Dispense 10 µL of the enzyme solution into all wells except for the no-enzyme control wells. Add 10 µL of buffer to these wells.
-
-
Compound Incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the substrate solution containing arachidonic acid and the fluorescent peroxidase substrate in assay buffer.
-
Dispense 10 µL of the substrate solution to all wells to initiate the reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a plate reader and measure the fluorescence intensity kinetically over 15 minutes at an appropriate excitation/emission wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data using the positive (no inhibition) and negative (no enzyme) controls.
-
Identify hits as compounds that show a statistically significant reduction in reaction rate.
-
Application Protocol 2: Cell-Based HTS for Cancer Cell Viability
This protocol describes an ATP-based luminescence assay to identify compounds that reduce the viability of a cancer cell line.
Principle: The assay measures the amount of ATP present in the cell culture, which is directly proportional to the number of metabolically active, viable cells. A decrease in the luminescent signal indicates cytotoxicity or cytostatic effects.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, solid-bottom, tissue culture-treated plates
-
ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
HTS-compatible plate reader with luminescence detection
Protocol:
-
Cell Plating:
-
Harvest and count HepG2 cells.
-
Seed 2,500 cells in 40 µL of culture medium per well into 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 100 nL of compound from a 10 mM DMSO stock to the cell plates for a final screening concentration of 10 µM.
-
Add 100 nL of DMSO to control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Assay Reagent Addition:
-
Equilibrate the ATP-based luminescent reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
-
Signal Stabilization and Detection:
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated controls (100% viability) and wells with no cells (0% viability).
-
Identify hits as compounds that cause a significant decrease in cell viability.
-
Part 4: The Hit Validation Cascade
A critical phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and confirm the mechanism of action[13]. A well-designed screening cascade ensures that resources are focused on the most promising compounds.
Key Steps in the Validation Cascade:
-
Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.
-
Dose-Response Analysis: Generate concentration-response curves to determine the potency (IC50 or EC50) of the confirmed hits.
-
Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition).
-
Orthogonal Assays: Validate hits in a secondary assay that measures the same biological endpoint but uses a different detection technology. This helps to eliminate technology-specific artifacts[13].
-
Cytotoxicity Assessment: For hits from cell-based screens, it's important to determine if the observed effect is due to general cytotoxicity.
-
Selectivity Profiling: Test validated hits against related targets to assess their selectivity, which is a key factor for therapeutic potential[13].
Part 5: Data Analysis and Hit Selection
Robust data analysis is essential for extracting meaningful results from large HTS datasets.
Workflow for HTS Data Analysis:
1. Quality Control:
-
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. It is calculated using the means and standard deviations of the positive and negative controls.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS[14]. Plates that do not meet this criterion should be excluded from the analysis.
2. Data Normalization:
-
Raw data from each plate should be normalized to account for plate-to-plate variability. A common method is "percent of control" or "percent inhibition," where the data is scaled relative to the positive and negative controls on the same plate[15][16].
3. Hit Selection:
-
A hit is defined as a compound that produces a response exceeding a predefined threshold. A common approach is to set the hit threshold at three standard deviations from the mean of the sample population (the "Z-score" method)[17].
Conclusion
This application note provides a comprehensive and strategic framework for conducting high-throughput screening of the novel compound this compound. By following a systematic approach that includes thorough compound characterization, hypothesis-driven assay selection, robust execution of screening protocols, and a rigorous hit validation cascade, researchers can effectively explore the therapeutic potential of this and other novel chemical entities. The successful implementation of these principles will increase the likelihood of identifying high-quality, validated hits for progression into lead optimization programs.
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Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]
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Gorska-Ponikowska, M., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(23), 8413. Available at: [Link]
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Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(23), 3825-3831. Available at: [Link]
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BellBrook Labs. (2023, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. Available at: [Link]
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An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. The Molecular Biologist's Guide to High-Throughput Screening, 1-13. Available at: [Link]
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Analiza. (n.d.). Physicochemical Properties. Available at: [Link]
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Dragiev, I., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 29(1), 104-111. Available at: [Link]
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Guryev, O., et al. (2015). Data Analysis Approaches in High Throughput Screening. In High-Throughput Screening for Food Safety Assessment. InTech. Available at: [Link]
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European Pharmaceutical Review. (2006, September 28). The role of HTS in eADMET profiling. Available at: [Link]
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Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. Available at: [Link]
-
Ali, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Infectious Disorders - Drug Targets, 20(5), 629-640. Available at: [Link]
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Biorasi. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
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Singh, L., et al. (2017). Synthesis and biological activities of furan derivatives: A review. International Journal of Pharmaceutical Sciences and Research, 8(11), 4539-4552. Available at: [Link]
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Rathnayake, M., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Applied Sciences, 12(15), 7545. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]
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Sygnature Discovery. (n.d.). Screening Cascade Development Services. Available at: [Link]
-
Lin, H. J., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Journal of Agricultural and Food Chemistry, 68(49), 14465-14476. Available at: [Link]
-
Wikipedia. (2023, November 13). Phenol ether. Available at: [Link]
-
Mayr, L. M., & Bojanic, D. (2009). Design and implementation of high throughput screening assays. Current Opinion in Pharmacology, 9(5), 580-588. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5183. Available at: [Link]
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Analiza. (n.d.). Physicochemical Properties. Available at: [Link]
-
Suthar, P., et al. (2022). Plant-Based Natural Bioactive Compounds 2,4-Ditert-Butylphenolas: A Potential Candidates Against SARS-Cov-2019. Journal of Biomolecular Structure and Dynamics, 40(10), 4381-4394. Available at: [Link]
-
Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. Available at: [Link]
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Kumar, A., & Kumar, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. In High-Throughput Screening. IntechOpen. Available at: [Link]
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Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. Available at: [Link]
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Roberts, J. C., & Sloan, K. B. (2017). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Pharmaceutics, 9(4), 48. Available at: [Link]
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Miert, S. V., et al. (2005). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Current Pharmaceutical Design, 11(2), 225-238. Available at: [Link]
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Kumar, P., & Kumar, R. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available at: [Link]
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Wikipedia. (2023, December 1). 2-Furoic acid. Available at: [Link]
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Application Notes and Protocols for the Formulation of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the formulation of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid , a compound of interest for preclinical research. Recognizing that this molecule may be a novel or less-characterized agent, this document furnishes a foundational framework for its solubilization, stability assessment, and preparation for both in vitro and in vivo experimental models. The protocols herein are synthesized from established practices for analogous furoic acid derivatives and small molecules in drug discovery, emphasizing empirical validation at every step.
Introduction to this compound: A Structural Perspective
This compound belongs to the furoic acid class of compounds, which are characterized by a furan ring bearing a carboxylic acid group.[1][2] The core 2-furoic acid scaffold is a key intermediate in the synthesis of a variety of pharmaceutical agents, including antimicrobials and anti-inflammatory drugs.[3] The specific substitutions on the furan ring—a (4-tert-butylphenoxy)methyl group at the 5-position—confer distinct physicochemical properties that will govern its biological activity and formulation requirements.
The presence of the carboxylic acid moiety suggests a pH-dependent solubility profile, while the bulky and hydrophobic tert-butylphenoxy group indicates that the molecule will likely require organic solvents or specialized formulation vehicles for effective solubilization, particularly for achieving concentrations relevant to in vivo studies.
Table 1: Physicochemical Properties of Structurally Related Furoic Acid Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | Notes |
| 2-Furoic Acid | 112.08 | 0.64 | 37.1 mg/mL at 15°C[1] | Parent compound, relatively water-soluble. |
| 5-Methyl-2-furoic acid | 126.11 | - | Data not readily available | Increased lipophilicity compared to 2-furoic acid. |
| 5-Hydroxymethyl-2-furancarboxylic acid | 142.1 | - | Soluble in Ethanol (100 mg/mL), DMF (15 mg/mL), DMSO (10 mg/mL), and PBS (pH 7.2, 1 mg/mL)[4] | The hydroxyl group enhances solubility in polar solvents. |
| This compound | ~290.33 (Predicted) | Higher than parent (Predicted) | Low (Predicted) | The bulky, non-polar side chain is expected to significantly decrease aqueous solubility. |
Pre-formulation Assessment: The Cornerstone of Reproducible Data
Before embarking on biological assays, a systematic pre-formulation assessment is critical to ensure the compound is delivered to the target system in a consistent and bioavailable form. This section outlines the essential preliminary studies.
Workflow for Pre-formulation Studies
Caption: Decision workflow for developing an in vivo formulation.
Example Protocol: Oral Gavage Formulation (Suspension)
Rationale: For poorly water-soluble compounds, creating a uniform suspension is a common and effective strategy for oral administration. This protocol uses a standard vehicle of Tween® 80 (a surfactant to aid wetting) and methylcellulose (a suspending agent).
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in sterile water
-
Tween® 80
-
Sterile water for injection
-
Glass mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure (to prepare a 10 mg/mL suspension):
-
Calculate Materials: For a 10 mL final volume, you will need 100 mg of the compound.
-
Wetting the Compound: In a glass mortar, add the 100 mg of finely powdered compound. Add a small amount of Tween® 80 (e.g., 1-2% of the final volume, so 100-200 µL) and triturate with the pestle to form a uniform paste. This step is crucial to coat the particles and prevent clumping.
-
Prepare Suspending Vehicle: In a separate beaker, prepare the 0.5% methylcellulose solution.
-
Create the Suspension: Slowly add the methylcellulose solution to the paste in the mortar while continuously triturating. Alternatively, transfer the paste to a beaker and slowly add the methylcellulose solution while stirring with a magnetic stir bar or using a homogenizer.
-
QS to Final Volume: Transfer the mixture to a graduated cylinder and add 0.5% methylcellulose to reach the final 10 mL volume.
-
Ensure Homogeneity: Stir the final suspension for at least 30 minutes before dosing. The suspension should appear uniform and opaque.
-
Administration: Continuously stir the suspension during the dosing procedure to ensure each animal receives a consistent dose.
Trustworthiness and Validation:
-
Dose Uniformity: Before the main study, it is advisable to test the homogeneity of the suspension. Take aliquots from the top, middle, and bottom of the preparation and analyze the concentration by a suitable method (e.g., HPLC).
-
Stability: Prepare the suspension and store it under the intended study conditions (e.g., 4°C or room temperature). Visually inspect for any signs of particle aggregation or settling over time. Ideally, suspensions should be prepared fresh daily.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling furoic acid derivatives should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [5]* Handling: Avoid creating dust. [6][7][8]Handle in a well-ventilated area or a chemical fume hood. [5]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [6][9]* Irritation: Furoic acid and its derivatives can be irritating to the eyes, skin, and respiratory system. [7][10]
Conclusion
The successful formulation of this compound is a critical prerequisite for obtaining reliable and reproducible data in preclinical research. This guide provides a scientifically grounded starting point for developing robust formulations for both in vitro and in vivo applications. The core principle is one of empirical validation: the proposed protocols should be adapted and confirmed for this specific molecule. Careful attention to solubility, stability, and vehicle compatibility will empower researchers to confidently investigate the biological potential of this novel compound.
References
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MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. PubChem. Retrieved from [Link]
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Fisher Scientific. (n.d.). 5-tert-Butyl-2-methyl-3-furoic acid, 97%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid, 5-methyl-. PubChem. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet: 2-Furoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 5- Nitro-2-Furoic Acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]
- Google Patents. (n.d.). US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.
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National Center for Biotechnology Information. (n.d.). 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-((4-(1-Methylethyl)phenoxy)methyl)-2-furancarboxylic acid. PubChem. Retrieved from [Link]
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ChemBK. (n.d.). 5-tert-Butyl-2-furoic acid. Retrieved from [Link]
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Troubleshooting & Optimization
"5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" solubility issues and solutions
Welcome to the technical support guide for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to handle this molecule effectively in their experiments.
Compound Overview
This compound is a molecule characterized by two key structural features that dictate its physicochemical properties:
-
A 2-Furoic Acid Core: This heterocyclic carboxylic acid group provides a handle for pH-dependent solubility. The parent compound, 2-furoic acid, has a pKa of approximately 3.16.[1]
-
A Bulky Lipophilic Moiety: The (4-tert-Butylphenoxy)methyl group is large and nonpolar, which significantly contributes to the molecule's low intrinsic solubility in aqueous media.
This structural combination classifies the compound as poorly water-soluble, a common challenge in pharmaceutical development.[2][3] The following guide is designed to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its structure, the compound is expected to be poorly soluble in water and neutral aqueous buffers. The large, hydrophobic tert-butylphenoxy group drives this property. However, it should exhibit good solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), and partial solubility in alcohols like ethanol.[4] The presence of the carboxylic acid means its aqueous solubility is highly dependent on pH.
Q2: I am having difficulty dissolving the compound in aqueous buffers for my in vitro assay. What is the first thing I should try?
A2: The most direct approach is to leverage the acidic nature of the furoic acid moiety by adjusting the pH.[5][6] By raising the pH of your aqueous buffer to be at least 2 units above the compound's pKa (estimated to be around 3-4), you deprotonate the carboxylic acid to form a much more soluble carboxylate salt.
-
Mechanism: At a pH > pKa, the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ shifts to the right, forming the ionized, and thus more water-soluble, species.
-
Practical Tip: Prepare a concentrated stock solution in a base like 1N NaOH and then dilute it into your desired buffer. Be sure to check the final pH of your working solution and adjust if necessary, as the buffer's capacity can be overcome.
Q3: What are the best organic solvents for preparing a high-concentration stock solution?
A3: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. A similar compound, 5-[(4-Acetylphenoxy)methyl]-2-furoic acid, is reported to be soluble in DMSO and DMF.[4]
| Solvent | Type | Rationale & Considerations |
| DMSO | Polar Aprotic | Excellent solubilizing power for many poorly soluble compounds. Use freshly opened, anhydrous DMSO for best results.[7] Caution: Keep the final concentration in biological assays low (typically <0.5%) to avoid cytotoxicity. |
| DMF | Polar Aprotic | Similar to DMSO, a very strong solvent. Can be more toxic than DMSO. |
| Ethanol | Polar Protic | May be a suitable alternative if DMSO is not compatible with your assay. Solubility will likely be lower than in DMSO. |
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the compound, stable in the organic stock, is introduced to an aqueous environment where it is not soluble. Here are several strategies to mitigate this:
-
Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Use a Co-Solvent System: Formulating the stock solution with excipients can improve solubility upon dilution. A common formulation for preclinical studies involves a mixture of solvents.[3][7] For example, a stock could be prepared in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The PEG300 acts as a co-solvent, and Tween-80 is a surfactant that helps to form micelles, encapsulating the hydrophobic drug.[5][8]
-
Incorporate Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a highly effective solubilizing excipient.[9] It has a hydrophobic inner cavity that can encapsulate the drug molecule, while its hydrophilic exterior ensures water solubility.[10] A stock solution could be prepared in 10% DMSO and then diluted into a saline solution containing 20% SBE-β-CD.[7]
Q5: For in vivo studies, what formulation strategies should I consider to improve oral bioavailability?
A5: For poorly soluble drugs, enhancing dissolution in the gastrointestinal tract is key to improving bioavailability.[2][11] Beyond the co-solvent and cyclodextrin approaches mentioned above, consider these advanced methods:
-
Solid Dispersions: This involves dispersing the amorphous form of the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC).[10][12] The amorphous state has higher energy and thus greater solubility than the crystalline form.[8] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[3][13] While micronization increases the dissolution rate, it does not affect the equilibrium solubility.[3] Nanosuspensions are a more advanced form of this technique.[5]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer. | The pH of the buffer is too low (at or below the compound's pKa), keeping the carboxylic acid protonated and insoluble. | Increase the buffer pH to at least 2 units above the pKa. Alternatively, prepare a stock solution in 0.1-1N NaOH and dilute.[6][10] |
| A cloudy solution or precipitate forms after adding DMSO stock to media. | The compound's solubility limit in the final aqueous solution has been exceeded. The solvent shift causes precipitation. | Decrease the final concentration. Add the DMSO stock to the media dropwise while vortexing vigorously. Consider using a co-solvent or cyclodextrin-based formulation.[7][9] |
| Inconsistent results in biological assays. | The compound may be precipitating over time in the incubator, lowering the effective concentration available to the cells. | Visually inspect wells for precipitation before and after the experiment. Use a formulation with surfactants (e.g., Tween-80) or cyclodextrins to maintain solubility.[7][8] |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | Formulate the compound as an amorphous solid dispersion, a nanosuspension, or in a self-emulsifying drug delivery system (SEDDS).[2][8][12] |
Visualized Workflows and Mechanisms
Solubilization Strategy Workflow
This diagram outlines a decision-making process for solubilizing the target compound for various experimental needs.
Caption: Decision tree for selecting a solubilization strategy.
Mechanism of pH-Dependent Solubility
This diagram illustrates how changing the pH affects the ionization state and, consequently, the water solubility of a furoic acid derivative.
Caption: Equilibrium between insoluble and soluble forms based on pH.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Use an analytical balance to accurately weigh the required amount of this compound (MW: 274.32 g/mol ).
-
Calculation: To make 1 mL of a 10 mM stock, you will need: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (274.32 g / 1 mol) * (1 mol / 1000 mmol) = 0.0027432 g = 2.74 mg
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[7]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
-
Preparation: Weigh out the desired amount of the compound.
-
Initial Solubilization: Add a small volume of 1N NaOH dropwise while stirring until the solid completely dissolves. This creates a concentrated sodium salt solution of the compound.
-
Buffering: Slowly add this concentrated solution to your target volume of the desired buffer (e.g., PBS, TRIS) with continuous stirring.
-
pH Adjustment: Measure the pH of the final solution. If necessary, adjust back to the desired physiological pH (e.g., 7.4) using dilute HCl. Observe carefully: if the compound begins to precipitate as you lower the pH, you have exceeded its solubility limit at that pH.
-
Final Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Khadka, P., et al. (2014). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Patel, J. N., et al. (2013). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. CD Formulation. [Link]
-
Solubility of Things. (n.d.). Furoic acid. Solubility of Things. [Link]
-
Pawar, P., & Kumar, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
SEN Pharma. (2023). Excipients for Enhancing Drug Solubility. SEN Pharma. [Link]
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]
-
ChemBK. (n.d.). 5-tert-Butyl-2-furoic acid. ChemBK. [Link]
-
TradeIndia. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. TradeIndia. [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. PubChem. [Link]
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- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid Supplier in Mumbai, 5-[(4-Acetylphenoxy)methyl]-2-furoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 5. brieflands.com [brieflands.com]
- 6. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 7. medchemexpress.com [medchemexpress.com]
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- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Synthesis of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Welcome to the technical support guide for the synthesis of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this molecule. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yields and product purity.
The synthesis of this target molecule is typically achieved via a two-step process: a Williamson ether synthesis to couple the furan and phenol moieties, followed by a saponification to yield the final carboxylic acid. This guide is structured to walk you through the potential pitfalls at each stage of this process.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below. Each step presents unique challenges that will be addressed in the subsequent FAQ and Troubleshooting section.
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted as a series of questions that our application scientists frequently encounter. We provide not just a solution, but the chemical reasoning behind our recommendations.
Part 1: The Williamson Ether Synthesis Step
Question 1: My yield for the Williamson ether synthesis is consistently low (<50%). What are the most likely causes?
Low yields in this SN2 reaction are typically traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Reagent Purity and Stoichiometry:
-
Phenol Deprotonation: Incomplete deprotonation of 4-tert-butylphenol is a primary culprit. While potassium carbonate (K₂CO₃) is a common and effective base, it requires sufficient time and temperature to react. Ensure you are using at least 1.5 equivalents of a finely ground, anhydrous base. The use of a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF will ensure rapid and complete formation of the phenoxide nucleophile.[1][2]
-
Alkyl Halide Quality: The starting material, Methyl 5-(chloromethyl)-2-furoate, can degrade over time, especially if exposed to moisture.[3] It is a white to yellow solid that may darken upon standing.[3] Using old or discolored starting material can introduce impurities and reduce the concentration of the active electrophile.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it highly nucleophilic.[4] Protic solvents (like ethanol or water) will solvate and deactivate the nucleophile, drastically slowing the reaction rate.
-
Temperature: While heating is necessary to drive the reaction, excessive temperatures (>100 °C) can promote side reactions or degradation of the furan ring. A temperature range of 60-80 °C is typically a good starting point.
-
-
Side Reactions:
-
The primary competing reaction in a Williamson synthesis is E2 elimination.[4][5] However, since Methyl 5-(chloromethyl)-2-furoate is a primary alkyl halide, the SN2 pathway is strongly favored.[1][2] Significant elimination is unlikely unless the reaction is run at very high temperatures with a sterically hindered base.
-
Question 2: I'm observing multiple spots on my TLC plate post-reaction that are not starting materials. What could they be?
While O-alkylation is the desired pathway, the phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring (C-alkylation).[4] This would result in a structural isomer where the furoate moiety is attached directly to the benzene ring, ortho to the hydroxyl group. This is generally a minor product but can become more significant depending on the solvent and counter-ion. To confirm, you would need to isolate the byproduct and characterize it using 2D NMR spectroscopy.
Troubleshooting Decision Tree for Low Etherification Yield
Caption: Decision-making workflow for troubleshooting low yields.
Table 1: Comparison of Recommended Conditions for Williamson Ether Synthesis
| Parameter | Condition A (Standard) | Condition B (High-Activity) | Rationale |
| Base | K₂CO₃ (anhydrous, powdered) | NaH (60% dispersion in oil) | K₂CO₃ is safer and easier to handle. NaH ensures complete and rapid deprotonation but requires strict anhydrous technique. |
| Solvent | Acetonitrile or Acetone | Anhydrous DMF or THF | Acetonitrile and acetone are effective and have lower boiling points, simplifying workup. DMF is an excellent solvent for SN2 reactions but is harder to remove.[4] |
| Temperature | 60-82 °C (Reflux) | 25-60 °C | The more reactive NaH/DMF system often allows for lower reaction temperatures, reducing potential for side products. |
| Additives | KI (catalytic amount) | Phase-Transfer Catalyst (e.g., TBAB) | Iodide can perform an in situ Finkelstein reaction, converting the chloride to a more reactive iodide. A phase-transfer catalyst is useful with K₂CO₃ if solubility is an issue. |
Part 2: The Saponification (Hydrolysis) Step
Question 3: The hydrolysis of my ester is incomplete, even after prolonged reaction time. How can I drive it to completion?
Incomplete saponification is usually a matter of insufficient base, poor solubility, or inadequate temperature.
-
Stoichiometry: Ensure you are using a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH). This is crucial to drive the equilibrium towards the carboxylate salt.
-
Solvent System: A mixture of methanol and water is typically effective. Methanol helps to solubilize the organic ester, while water is necessary for the hydroxide ions to act as nucleophiles. If solubility is still an issue, THF can be added as a co-solvent.
-
Temperature: Heating the reaction to reflux (typically 60-70 °C for a MeOH/H₂O mixture) will significantly increase the reaction rate. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
Question 4: After acidification, my final product is oily or difficult to crystallize. What purification strategies do you recommend?
An oily product suggests the presence of impurities. The most robust purification method for a carboxylic acid is an acid-base extraction.
-
After the saponification is complete, cool the reaction mixture and remove the organic solvent (e.g., methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a wash with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2. The furoic acid product should precipitate as a solid.
-
If it oils out, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude solid can then be recrystallized from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 5-[(4-tert-Butylphenoxy)methyl]-2-furoate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-tert-butylphenol (1.0 eq), potassium carbonate (1.5 eq, finely powdered), and DMF (approx. 0.5 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Methyl 5-(chloromethyl)-2-furoate (1.1 eq) to the mixture.[3][6]
-
Heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with 1M NaOH (to remove any unreacted phenol), then with water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.
Protocol 2: Saponification to this compound
-
Dissolve the crude ester from the previous step in a 3:1 mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 70 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol via rotary evaporation.
-
Dilute the residue with water and wash with diethyl ether to remove non-polar impurities.
-
Place the aqueous layer in an ice bath and acidify to pH 2 by the slow, dropwise addition of 1M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum. If further purification is needed, recrystallize from an appropriate solvent.
References
-
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]
-
ResearchGate. Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. [Link]
-
Royal Society of Chemistry. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. [Link]
- Google Patents.
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Journal of the American Chemical Society. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. [Link]
-
Organic Syntheses. methyl 3-methyl-2-furoate. [Link]
-
ACS Publications. Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. [Link]
-
LookChem. Cas 2144-37-8,METHYL 5-(CHLOROMETHYL)-2-FUROATE. [Link]
-
YouTube. Organic Chemistry 1: Williamson ether synthesis practice problems. [Link]
-
askIITians. Illustrate with examples the limitations of Williamson's synthesis fo. [Link]
-
eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]
-
ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. [Link]
- Google Patents. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.
-
Royal Society of Chemistry. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
CONICET. Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]
-
ResearchGate. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
ResearchGate. A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF. [Link]
-
Wiley Online Library. Synthesis of a 2,5‐Bis( tert ‐butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]
- Google Patents. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.
-
Organic Syntheses. 2-Furoic acid, 3-methyl. [Link]
-
MDPI. Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
- Google Patents. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. Cas 2144-37-8,METHYL 5-(CHLOROMETHYL)-2-FUROATE | lookchem [lookchem.com]
Technical Support Center: Purification of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Welcome to the technical support center for the purification of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
Introduction to Purification Challenges
This compound is a molecule of interest in various research and development fields. Its purification, however, can present several challenges stemming from its molecular structure, which includes a carboxylic acid group, an ether linkage, and a bulky tert-butyl group. These features can influence its solubility, crystallization behavior, and impurity profile. This guide will address common issues encountered during its purification and provide systematic approaches to overcome them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: The crude product is an oil or a waxy solid and fails to crystallize.
-
Underlying Cause: The presence of impurities often suppresses the crystallization of a compound. Additionally, the bulky tert-butyl group and the flexible ether linkage in the target molecule can hinder the formation of a well-ordered crystal lattice. Some 5-phenyl-furan-2-carboxylic acids are known to be intrinsically difficult to crystallize due to limited solubility in common solvents, leading to rapid precipitation rather than crystal formation.[1]
-
Troubleshooting Steps:
-
Initial Purification by Acid-Base Extraction: Before attempting crystallization, perform an acid-base extraction to remove neutral and basic impurities. This is a highly effective method for purifying carboxylic acids.[2][3][4][5]
-
Solvent Screening for Recrystallization: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids, common solvents to screen include ethanol, acetone, ethyl acetate, and mixtures with hexanes or water.[6] Given the structure, a solvent system like ethanol/water or toluene/hexane might be effective.
-
"Oiling Out" Remediation: If the compound "oils out" during cooling, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent.
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Add a seed crystal of the pure compound if available.
-
-
Consider an Alternative Purification Technique: If recrystallization remains unsuccessful, column chromatography on silica gel may be necessary.
-
Problem 2: The purity of the isolated solid does not improve after recrystallization.
-
Underlying Cause: The impurity may have a very similar solubility profile to the desired product in the chosen solvent system. This is common if the impurity is a structurally related byproduct from the synthesis.
-
Troubleshooting Steps:
-
Identify the Impurity (if possible): Use analytical techniques like TLC, HPLC, or NMR to get information about the impurity. Common impurities in the synthesis of this compound could arise from the Williamson ether synthesis step, such as unreacted 4-tert-butylphenol or byproducts from elimination reactions.[7][8][9][10]
-
Switch Recrystallization Solvent: Experiment with a different solvent or solvent mixture that may have a greater solubility difference between the product and the impurity.
-
Perform a Pre-purification Step:
-
Acid-Base Extraction: As mentioned before, this can remove non-acidic impurities.
-
Column Chromatography: A quick "plug" of silica gel can sometimes remove highly polar or non-polar impurities before a final recrystallization.
-
-
Chemical Derivatization: In challenging cases, consider converting the carboxylic acid to an ester, which can be purified by chromatography or distillation, followed by hydrolysis back to the pure acid.
-
Problem 3: Significant loss of product during purification.
-
Underlying Cause: This can be due to multiple factors, including high solubility of the product in the cold recrystallization solvent, premature crystallization during hot filtration, or decomposition.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Procedure: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize product precipitation.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out.
-
Check for Decomposition: Use TLC or HPLC to analyze the mother liquor. If multiple new spots or peaks appear after heating, the compound may be thermally unstable. In such cases, avoid prolonged heating and consider purification methods at room temperature, like column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
-
Ethanol
-
Isopropanol
-
Ethanol/Water mixtures
-
Toluene
-
Ethyl Acetate/Hexane mixtures
A systematic approach to solvent selection is crucial for successful recrystallization.
Q2: How can I effectively remove unreacted 4-tert-butylphenol?
A2: 4-tert-butylphenol is acidic (pKa ~10.2) but significantly less acidic than the target carboxylic acid (furoic acids typically have a pKa around 3-4). This difference in acidity can be exploited.
-
Controlled pH Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a weak base solution, such as saturated sodium bicarbonate (NaHCO₃). The more acidic this compound will be deprotonated and move to the aqueous layer, while the less acidic 4-tert-butylphenol will remain in the organic layer. Subsequently, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product.
Q3: Are there any specific challenges related to the tert-butyl group during purification?
A3: Yes, the bulky tert-butyl group can present some challenges:
-
Steric Hindrance: It can make the molecule more lipophilic and may influence its solubility in certain solvents.
-
Crystallization: As mentioned earlier, it can hinder the formation of a well-ordered crystal lattice, potentially leading to oils or amorphous solids.
-
NMR Spectroscopy: The tert-butyl group will give a characteristic sharp singlet integrating to 9 protons in the 1H NMR spectrum, which can be a useful diagnostic tool for confirming the presence of this group in the molecule.[11]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.[1][11][15]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will be in the aqueous (top) layer.
-
Back Extraction (Optional): To ensure complete transfer, you can extract the organic layer a second time with fresh NaHCO₃ solution.
-
Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2), at which point the purified product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
References
-
Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. CONICET. Available at: [Link] (Accessed: January 17, 2026).
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link] (Accessed: January 17, 2026).
-
tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. PMC - NIH. Available at: [Link] (Accessed: January 17, 2026).
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link] (Accessed: January 17, 2026).
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).
-
Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Vitas Analytical Services. Available at: [Link] (Accessed: January 17, 2026).
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link] (Accessed: January 17, 2026).
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link] (Accessed: January 17, 2026).
- Method for the purification of tertiary butyl hydroquinone. Google Patents.
-
HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan.... ResearchGate. Available at: [Link] (Accessed: January 17, 2026).
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link] (Accessed: January 17, 2026).
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available at: [Link] (Accessed: January 17, 2026).
- Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. Google Patents.
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link] (Accessed: January 17, 2026).
-
Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... ResearchGate. Available at: [Link] (Accessed: January 17, 2026).
-
Williamson ether synthesis. Wikipedia. Available at: [Link] (Accessed: January 17, 2026).
-
Acid-Base Extraction of Organic Compounds | PDF | Solubility. Scribd. Available at: [Link] (Accessed: January 17, 2026).
-
Supporting Information Table of Contents. The Royal Society of Chemistry. Available at: [Link] (Accessed: January 17, 2026).
-
Acid–base extraction. Wikipedia. Available at: [Link] (Accessed: January 17, 2026).
- Purification of tertiary butyl alcohol. Google Patents.
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link] (Accessed: January 17, 2026).
-
Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).
-
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Available at: [Link] (Accessed: January 17, 2026).
-
AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link] (Accessed: January 17, 2026).
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link] (Accessed: January 17, 2026).
-
SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link] (Accessed: January 17, 2026).
-
Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub. Available at: [Link] (Accessed: January 17, 2026).
-
tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link] (Accessed: January 17, 2026).
-
(PDF) The crystal structure of (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl pentanoic acid, C23H29NO4. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).
-
Synthesis and Purification of Tert-Butyl Chloride Chem 31.1 | PDF | Alcohol. Scribd. Available at: [Link] (Accessed: January 17, 2026).
-
Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).
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Technical Support Center: Overcoming Resistance to Novel Furoic Acid-Based Inhibitors
Introduction
Welcome to the technical support center for researchers utilizing novel therapeutic compounds. This guide addresses the significant challenge of acquired cellular resistance, with a specific focus on the emerging class of furoic acid derivatives, exemplified by compounds like 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. While this molecule is a novel entity, the principles of resistance it may encounter are often conserved across targeted therapies.
This document provides a framework for identifying, characterizing, and overcoming resistance. It is designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this and related small molecule inhibitors. We will explore the underlying molecular mechanisms of resistance and provide detailed, actionable troubleshooting guides and experimental protocols to empower your research.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common questions and issues encountered when cells develop resistance to a novel inhibitor.
FAQ 1: My IC50 value has significantly increased after continuous treatment. What does this mean and what are my next steps?
Answer: A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) is the classic hallmark of acquired resistance. This indicates that the cell population has adapted to the presence of the drug, requiring a higher concentration to achieve the same level of inhibition.
Immediate Troubleshooting Steps:
-
Confirm the Finding: Repeat the dose-response assay with both the parental (sensitive) and the newly generated resistant cell line side-by-side. Ensure consistent cell seeding density and drug treatment duration.[1][2]
-
Check Compound Integrity: Verify the purity and concentration of your stock solution of this compound. Degradation or precipitation can lead to inaccurate results.
-
Mycoplasma Testing: Contamination can alter cellular metabolism and drug response. Test both parental and resistant cell stocks for mycoplasma.
Next Experimental Steps:
-
Generate a Resistant Clone: Isolate and expand a single clone from the resistant population to ensure a homogenous population for mechanistic studies.[3]
-
Investigate Resistance Mechanisms: Proceed to the protocols outlined in Section 3 to determine the underlying cause, such as target mutation, drug efflux, or bypass pathway activation.[4][5]
FAQ 2: I suspect drug efflux is causing resistance. How can I quickly test this hypothesis?
Answer: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), is a very common mechanism of multidrug resistance (MDR).[6][7][8] These transporters act as cellular pumps, actively removing the drug from the cell and lowering its intracellular concentration.[9][10]
A quick verification experiment involves co-treatment with a known efflux pump inhibitor:
-
Experimental Rationale: If resistance is mediated by efflux pumps, inhibiting these pumps should restore sensitivity to your compound.
-
Recommended Inhibitors:
-
Verapamil or Cyclosporin A: Broad-spectrum P-gp inhibitors.
-
Ko143: A potent and specific BCRP inhibitor.
-
-
Procedure: Perform a dose-response curve for this compound in your resistant cells, both with and without a fixed, non-toxic concentration of the efflux pump inhibitor.
-
Expected Outcome: A significant leftward shift in the IC50 curve (i.e., a lower IC50 value) in the presence of the inhibitor strongly suggests that drug efflux is a key resistance mechanism.
FAQ 3: My compound's direct target shows no mutations in the resistant cells. What other mechanisms could be at play?
Answer: Resistance to targeted therapies is multifaceted. In the absence of on-target mutations, cells can employ several alternative strategies to survive.[11][12]
Primary Alternative Mechanisms:
-
Bypass Pathway Activation: Cells may upregulate parallel signaling pathways that compensate for the inhibition of the primary target. For instance, if your compound targets a specific kinase in the PI3K/Akt pathway, cells might activate the MAPK/ERK pathway to maintain pro-survival signals.[5][13]
-
Metabolic Rewiring: Cancer cells can alter their metabolic processes to survive under drug pressure.[4] This can involve shifting from oxidative phosphorylation to glycolysis or altering dependencies on specific nutrients.
-
Induction of Autophagy: Autophagy is a cellular self-digestion process that can be activated as a survival mechanism in response to the stress induced by anticancer drugs.[14]
-
Phenotypic Changes: A subpopulation of cells may undergo an epithelial-to-mesenchymal transition (EMT), leading to a more resistant and stem-cell-like state.[12]
Investigative Approach:
-
Phospho-Proteomic Screen: Use antibody arrays or mass spectrometry to compare the phosphorylation status of key signaling proteins between sensitive and resistant cells. This can quickly highlight upregulated bypass pathways.
-
Gene Expression Analysis (RNA-seq): This provides a global view of transcriptional changes, revealing upregulated genes involved in alternative pathways, metabolic shifts, or drug transporters.
Section 2: Characterizing the Resistance Profile
A systematic approach is required to fully understand the nature of the acquired resistance.
Data Presentation: Quantifying Resistance
Summarize your findings in a clear, quantitative format. This allows for direct comparison and helps in prioritizing next steps.
| Cell Line | Resistance Profile | IC50 of Cmpd X (µM) | Fold Resistance | IC50 with P-gp Inhibitor (µM) | IC50 with BCRP Inhibitor (µM) |
| Parental | Sensitive | [Insert Data] | 1.0 | [Insert Data] | [Insert Data] |
| Resistant Pool | Drug-Resistant | [Insert Data] | [Calculate] | [Insert Data] | [Insert Data] |
| Resistant Clone 1 | Drug-Resistant | [Insert Data] | [Calculate] | [Insert Data] | [Insert Data] |
| Cmpd X: this compound |
Visualizing Potential Resistance Mechanisms
Understanding the potential pathways involved is crucial for designing experiments. The diagram below illustrates the three most common classes of resistance to a targeted small molecule inhibitor.
Caption: Major mechanisms of acquired resistance to targeted therapy.
Section 3: Experimental Protocols & Workflows
This section provides step-by-step guides for key experiments in resistance investigation.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes the method for generating a resistant cell line through continuous, dose-escalating exposure.[3]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (high-purity)
-
DMSO (cell culture grade)
-
Standard cell culture flasks and plates
Procedure:
-
Determine Initial Dosing: Start by treating the parental cells with the compound at their approximate IC20 concentration (the concentration that inhibits 20% of growth).
-
Initial Exposure: Seed cells at a low confluence (20-30%) and add the drug-containing medium. Culture until the cells reach ~80% confluence. A parallel flask with DMSO vehicle control should be maintained.
-
Passage and Recovery: Passage the drug-treated cells into a new flask with the same concentration of the drug. Allow the cells that survived to repopulate the flask.
-
Dose Escalation: Once the cells show robust growth and recovery at the current drug concentration (growth rate similar to early-passage parental cells), double the concentration of the compound.
-
Repeat: Continue this cycle of exposure, recovery, and dose escalation for several months. Resistance is typically observed when cells can proliferate in a drug concentration that is 5-10 times the original parental IC50.[3][15]
-
Confirmation: Once a resistant population is established, confirm the shift in IC50 using a cell viability assay (Protocol 2).
Workflow for Investigating Resistance Mechanism
The following workflow provides a logical sequence for identifying the specific mechanism of resistance in your newly generated cell line.
Caption: Step-wise workflow to identify the cause of drug resistance.
Protocol 2: Overcoming Resistance with Combination Therapy
Once a resistance mechanism is identified, a rational combination therapy can be designed to re-sensitize the cells.[13][16]
Scenario: Resistance is due to the activation of a bypass pathway (e.g., MEK/ERK signaling).
Materials:
-
Resistant cell line
-
This compound
-
A selective inhibitor of the identified bypass pathway (e.g., a MEK inhibitor like Trametinib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Experimental Design: Set up a matrix of drug concentrations. You will treat cells with increasing concentrations of your primary compound, the bypass inhibitor, and the combination of both.
-
Cell Seeding: Seed the resistant cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[17]
-
Drug Treatment: Add the drugs alone or in combination according to your matrix design. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the IC50 for each drug alone and in combination.
-
Determine the synergistic effect of the combination by calculating the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.[17]
-
Expected Outcome: A successful combination will show a synergistic killing of resistant cells, demonstrating that simultaneously blocking the primary target and the escape pathway is an effective strategy to overcome resistance.
References
- Choi YH, Yu AM. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. Curr Med Chem. 2014;21(3):398-417.
- Szakács G, Paterson JK, Ludwig JA, Booth-Genthe C, Gottesman MM. Targeting multidrug resistance in cancer.
- Sharom FJ. ABC multidrug transporters: structure, function and role in chemoresistance. Pharmacogenomics. 2008;9(1):105-127.
- Robey RW, Pluchino KM, Hall MD, et al. Revisiting the role of ABC transporters in multidrug-resistant cancer.
- Gillet JP, Gottesman MM. Mechanisms of multidrug resistance in cancer. Methods Mol Biol. 2010;596:49-85.
-
Stanford University. Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer. [Link]
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Helleday T. Overcoming cancer resistance with enzyme inhibitors. ecancer. 2015. [Link]
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MDPI. Drug Resistance and Novel Targets for Cancer Therapy: An Overview of Recent Findings. [Link]
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Karolinska Institutet. Novel targeted therapies in cancer to overcome drug resistance. [Link]
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Targeted Oncology. Overcoming Resistance to Targeted Cancer Therapy. [Link]
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Lidsen Publishing Inc. Acquired resistance to molecularly targeted therapies for cancer. [Link]
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Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
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Journal of Visualized Experiments. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. [Link]
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ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
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STAR Protocols. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
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Technical Support Center: Optimizing In Vivo Dosage of Novel Furoic Acid Derivatives
Introduction: A Framework for Novel Compound "5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid"
The journey of a novel chemical entity (NCE) from the bench to a validated preclinical candidate is fraught with challenges, chief among them being the determination of an optimal and safe in vivo dosage. This guide is structured to support researchers, scientists, and drug development professionals in navigating this critical path for compounds like "this compound," hereafter referred to as Compound F4T .
Publicly available data on Compound F4T is limited; therefore, this document provides a robust, first-principles-based framework for dosage optimization. Based on its structure—a lipophilic tert-Butylphenoxy group combined with a polar furoic acid moiety—we will proceed with the working hypothesis that Compound F4T is a Biopharmaceutics Classification System (BCS) Class II agent: possessing high membrane permeability but low aqueous solubility.[1] This characteristic is a primary determinant in designing formulation and dosing strategies.[2]
This guide is designed as an interactive support center, combining frequently asked questions (FAQs) for foundational knowledge with in-depth troubleshooting guides for challenges that arise during experimentation.
Section 1: Pre-Dosing Essentials & Formulation FAQs
Before any in vivo experiment, a thorough understanding of the compound's fundamental properties is essential to prevent costly and avoidable failures.[3] This section addresses the most common preliminary questions.
Q1: What are the absolute first steps before planning an in vivo study with Compound F4T?
Answer: The initial focus must be on comprehensive physicochemical characterization. This preformulation analysis provides the bedrock for all subsequent work.[1]
-
Confirm Identity and Purity: Use techniques like NMR, LC-MS, and HPLC to confirm the structure and assess the purity of your compound batch. Impurities can confound results.
-
Determine Aqueous Solubility: Measure solubility at various physiologically relevant pH levels (e.g., 2.0, 4.5, 6.8, 7.4). For a suspected BCS Class II compound, solubility will likely be very low (<10 µg/mL).
-
Assess Lipophilicity (LogP/LogD): The LogP value will predict the compound's tendency to partition into lipids, which influences absorption, distribution, and potential for non-specific binding. A high LogP is characteristic of many poorly soluble drugs.[4]
-
Evaluate Permeability: An in vitro assessment using a model like the Caco-2 cell monolayer assay is critical.[5] High permeability, coupled with low solubility, confirms the BCS Class II classification and directs formulation strategy.[1]
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphism) of the compound, which can significantly impact solubility and dissolution rate.[1]
Q2: Compound F4T is poorly soluble. What are my formulation options for an oral in vivo study?
Answer: Formulating a poorly soluble compound is critical for achieving adequate and consistent bioavailability. Using a simple aqueous suspension without proper optimization can lead to highly variable absorption and an underestimation of the compound's true potential.[2]
Below is a table summarizing common formulation strategies for BCS Class II compounds:
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Aqueous Suspension | Particle size reduction increases surface area for dissolution. | Simple to prepare; suitable for initial range-finding. | High variability; risk of particle aggregation; may not achieve sufficient exposure. |
| Co-solvent Solutions | Drug is dissolved in a mixture of water-miscible solvents (e.g., PEG400, propylene glycol, ethanol). | Homogeneous solution ensures dose uniformity; can increase solubility significantly. | Potential for precipitation upon dilution in the GI tract; solvents may have their own toxicity. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in oils and surfactants, forming a microemulsion upon contact with GI fluids.[6] | Enhances absorption via lymphatic pathways; protects the drug from degradation; maintains solubility.[2] | More complex to develop and characterize; potential for excipient-drug interactions. |
| Nanocrystals/Nanosuspensions | The drug is milled into nanometer-sized particles, drastically increasing dissolution velocity.[5] | High drug loading; improved dissolution rate and bioavailability. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability. |
| Solid Dispersions | The drug is dispersed in a polymer matrix, creating an amorphous system with higher solubility.[6] | Significantly improves solubility and dissolution; can be formulated into solid dosage forms. | Can be physically unstable and revert to a crystalline form; manufacturing can be complex. |
For initial studies, a micronized aqueous suspension with a wetting agent (e.g., Tween 80) or a simple co-solvent system may suffice. For later-stage efficacy and toxicology studies, investing in a more robust formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is often necessary to ensure consistent exposure.[5]
Q3: How do I select a starting dose for my first animal study?
Answer: Selecting a safe starting dose is paramount. The goal is to begin low enough to avoid acute toxicity while gathering initial tolerability data.
-
Leverage In Vitro Data: A common practice is to use the in vitro efficacy data (e.g., EC50 or IC50 from a cell-based assay) as a starting point. A dose that is expected to produce a plasma concentration 10-100 times the in vitro EC50 can be a reasonable, albeit rough, starting point.
-
Literature Review: Search for in vivo data on structurally similar furoic acid derivatives. This can provide a valuable starting range.
-
Dose Range-Finding (DRF) Study: The most reliable method is to perform a pilot DRF study in a small number of animals (e.g., 2-3 per group). This involves administering single doses across a wide range (e.g., 1, 10, 100 mg/kg) and monitoring for clinical signs of toxicity and body weight changes over several days.[7] This preliminary study is crucial for designing a more formal dose-escalation study.[7]
Section 2: Designing and Executing Dose-Finding Studies
Once preformulation work is complete, the next step is to systematically determine the Maximum Tolerated Dose (MTD). The MTD is typically defined as the highest dose that does not cause unacceptable side effects, such as more than a 10% loss in body weight or other severe clinical signs.[7]
Workflow for a Dose-Escalation MTD Study
The following diagram outlines a typical "3+3" dose-escalation design, a common rule-based approach in early-phase studies.[8]
Caption: Relationship between Pharmacokinetics, Pharmacodynamics, and Efficacy.
-
Potential Cause B: Flawed Efficacy Model or Invalid Hypothesis
-
Why it happens: The animal model may not accurately recapitulate the human disease, or the biological target of the drug may not be as critical to the disease process as hypothesized. [9] * Troubleshooting Steps:
-
Validate the Model: Ensure that the target of Compound F4T is expressed and functional in your animal model. Use positive controls (compounds known to work in the model) to confirm the model's responsiveness.
-
Measure Target Engagement: Use a biomarker to confirm that Compound F4T is engaging its target in vivo. For example, if it inhibits an enzyme, measure the levels of that enzyme's substrate or product in the tissue.
-
-
Problem 3: I'm observing high inter-animal variability in my results.
-
Potential Cause A: Inconsistent Formulation or Dosing
-
Why it happens: For suspensions, inadequate mixing can lead to different animals receiving different effective doses. For oral gavage, improper technique can result in dosing into the lungs or variable delivery to the stomach.
-
Troubleshooting Steps:
-
Validate Formulation Procedure: Ensure your formulation is homogeneous and stable for the duration of the dosing period. For suspensions, vortex vigorously between dosing each animal.
-
Refine Dosing Technique: Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).
-
-
-
Potential Cause B: Biological Variability in Absorption
-
Why it happens: The gastrointestinal environment (e.g., food content, pH) can vary between animals, significantly impacting the absorption of a poorly soluble drug.
-
Troubleshooting Steps:
-
Control for Feeding: Standardize the fasting/feeding schedule for all animals before and after dosing, as food can significantly impact the absorption of lipophilic compounds.
-
Increase Group Size (N): If the variability is inherent to the compound's biology, increasing the number of animals per group will increase the statistical power to detect a true effect.
-
Improve the Formulation: As mentioned, moving to a more advanced formulation like a SEDDS can overcome many sources of absorption variability by pre-dissolving the drug. [2][6]
-
-
References
- Evaluation of preclinical formulations for a poorly water-soluble compound. (2016).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
- Formulation of poorly water-soluble drugs for oral administration. (2006). European Journal of Pharmaceutical Sciences.
- Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube.
- Optimizing the Formulation of Poorly Water-Soluble Drugs. (2014).
- Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. (2019). BMC Medical Research Methodology.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (N.D.).
- Mastering Dose Escalation Studies Part 2: Charting a Clear Path from Planning to Execution. (2024). Premier Research.
- 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. (2013). RhoWorld.
- Novel Phase I Dose De-escalation Design Trial to Determine the Biological Modulatory Dose of the Antiangiogenic Agent SU5416. (2005). Clinical Cancer Research.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2021).
- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024).
- Why 90% of clinical drug development fails and how to improve it? (2022). RSC Medicinal Chemistry.
- In vivo preclinical studies for drug discovery. (2023). YouTube.
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- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Crystallization of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
Prepared by: Senior Application Scientist, Crystallization & Process Development
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. The unique bifunctional nature of this molecule—possessing a polar, hydrogen-bonding furoic acid head and a bulky, lipophilic tert-butylphenoxy tail—presents specific challenges to achieving controlled, crystalline material. This document moves beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions during your crystallization development.
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a supercooled liquid instead of a solid.[1] This is common for molecules like this compound, where the bulky tert-butyl group can disrupt efficient lattice packing, potentially lowering the melting point. The oiling out phenomenon is typically a kinetic event, happening when a highly supersaturated solution is cooled to a temperature that is still above the melting point of the compound in that specific solvent environment.[1][2]
Root Causes & Corrective Actions:
-
Excessive Supersaturation: The driving force for crystallization is too high, too quickly.
-
Solution: Re-heat the mixture until the oil redissolves, add 10-20% more solvent to decrease the concentration, and cool at a much slower rate (e.g., 0.1-0.2 °C/min or by letting the insulated flask cool naturally to room temperature before moving to a colder environment).[1] A slower generation of supersaturation is key to avoiding this kinetic trap.[2]
-
-
Inappropriate Solvent Choice: The solvent may be too "good," maintaining high solubility even at lower temperatures, or the boiling point of the solvent may be too high.
-
Solution: Switch to a solvent system with a lower boiling point or introduce an anti-solvent to reduce solubility more effectively at a given temperature (see Protocol 3).[3]
-
-
Presence of Impurities: Impurities can cause melting point depression, increasing the likelihood of oiling out.
-
Solution: If impurities are suspected, consider a preliminary purification step (e.g., column chromatography) or a charcoal treatment during the crystallization process to remove colored impurities.[1]
-
dot graph TD subgraph Troubleshooting Workflow for "Oiling Out" direction LR A[Oiling Out Observed] --> B{Is the solution temperature likely above the compound's melting point in the solvent?}; B -- Yes --> C[High Supersaturation or High Boiling Point Solvent]; C --> D["1. Re-heat to dissolve oil.2. Add 10-20% more solvent.3. Cool at a significantly slower rate.4. Consider a lower boiling point solvent."]; B -- No --> E[Impurity or Polymorph Issue]; E --> F["1. Purify crude material.2. Attempt seeding at a temperature just below the cloud point."]; D --> G((Process Optimized)); F --> G; end
end Caption: Decision tree for addressing oiling out phenomena.
Q2: My solution remains clear even after cooling; no crystals form. What should I do?
A2: A clear, cooled solution that fails to produce crystals is in a metastable, supersaturated state. The energy barrier for spontaneous primary nucleation has not been overcome.[4]
Strategies to Induce Nucleation:
-
Mechanical Agitation: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.[1][4]
-
Seeding: This is the most effective method.[5] Add a tiny crystal of the compound (a "seed") to the supersaturated solution. This bypasses primary nucleation entirely, providing a template for controlled crystal growth.[6] If no crystals are available, sometimes a crystal of a structurally similar compound can work. (See Protocol 4 for seed stock preparation).
-
Increase Concentration: If the solution is not sufficiently supersaturated, nucleation will not occur. Gently evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator and attempt to cool again.[1][4]
-
Drastic Cooling: Place the flask in an ice bath or freezer for a short period. While this can sometimes lead to rapid precipitation of small crystals, it can be an effective way to generate initial solid material to be used as seeds in a more controlled subsequent crystallization.[4]
Q3: What is the best starting solvent system for this molecule?
A3: There is no universal solvent.[7] A systematic screening approach is recommended. Given the molecule's amphiphilic nature, single solvents like alcohols (ethanol, isopropanol) or esters (ethyl acetate) are good starting points, as they can solvate both the polar and non-polar regions.[3] A mixed-solvent (anti-solvent) system is often highly effective.
| Solvent Class | Recommended Solvents | Rationale |
| Protic Solvents | Ethanol, Isopropanol (IPA), Methanol | The hydroxyl group can hydrogen bond with the carboxylic acid moiety, while the alkyl chain interacts with the non-polar tail. Good solubility difference between hot and cold is often observed.[3] |
| Esters | Ethyl Acetate | A moderately polar solvent that often provides a good balance of solubility for compounds with mixed polarity. |
| Ketones | Acetone | A polar aprotic solvent; can be a good choice but its volatility can sometimes lead to rapid evaporation and crashing out.[7] |
| Aromatic Solvents | Toluene | The aromatic ring can interact favorably with the phenoxy group. Often used in combination with a non-polar anti-solvent like heptane or hexane. |
| Anti-Solvents | Heptane, Hexane, Water | These are "poor" solvents for the compound. They are added to a solution of the compound in a "good" solvent to induce crystallization by reducing overall solubility.[8] |
See Protocol 1 for a systematic approach to solvent screening.
Q4: I'm getting inconsistent crystal forms (e.g., needles one day, plates the next). What is happening and how can I control it?
A4: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[9][10][11] These different polymorphs can have distinct physical properties, including solubility, stability, and melting point, which is a critical consideration in pharmaceutical development.[11][12]
Factors Influencing Polymorphism:
-
Solvent: The solvent can interact with the solute in specific ways, templating the formation of a particular polymorph.[13][14]
-
Cooling Rate: Rapid cooling often yields a less stable (metastable) kinetic form, while slow cooling favors the more stable thermodynamic form.[10]
-
Supersaturation Level: Different polymorphs can nucleate at different levels of supersaturation.[14]
How to Control Polymorphism:
The most robust method for controlling the crystal form is seeding .[5] By introducing seeds of the desired polymorph into a supersaturated solution, you direct the crystallization to produce that specific form, preventing the spontaneous nucleation of undesired forms.[15] (See Protocol 4).
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place approx. 20-30 mg of your compound into several small test tubes or vials.
-
To each vial, add a different candidate solvent (see table above) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temp.
-
For solvents where the compound is sparingly soluble at room temp, heat the vial gently (e.g., in a water bath) while adding more solvent until the solid fully dissolves. Record the volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Evaluate: An ideal single solvent will dissolve the compound when hot but yield a significant amount of crystalline precipitate when cold.[7] A good anti-solvent system will show high solubility in the "good" solvent and cause immediate precipitation upon addition of the "poor" solvent.
Protocol 2: Controlled Cooling Crystallization
-
In an appropriately sized Erlenmeyer flask, dissolve the compound in the minimum amount of a chosen hot solvent (determined from Protocol 1).
-
Once fully dissolved, loosely cover the flask (e.g., with a watch glass) to prevent rapid evaporation and contamination.
-
Place the flask on an insulating surface (e.g., a cork ring or wood block) to slow the cooling rate.[1]
-
Allow the solution to cool undisturbed to room temperature. Crystal nucleation should ideally begin after 5-20 minutes.[1]
-
Once crystal growth at room temperature appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.
Protocol 3: Anti-Solvent Crystallization
-
Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, THF) at room temperature.
-
Slowly add a "poor" anti-solvent (e.g., heptane, hexane) dropwise with stirring until the solution becomes persistently turbid (cloudy). This indicates the point of saturation.
-
Add a few drops of the "good" solvent to just redissolve the turbidity, creating a clear, saturated solution.
-
Loosely cover the vessel and allow it to stand undisturbed. The slow evaporation of the more volatile "good" solvent or slow diffusion will gradually increase supersaturation and promote slow crystal growth. Alternatively, the clear solution can be cooled as in Protocol 2.
dot graph G { layout=dot; rankdir=TB; splines=ortho;
} Caption: Workflow for selecting an appropriate crystallization method.
Protocol 4: Preparation and Use of a Seed Stock
-
Generate Seeds: Obtain initial crystals of the desired form, even if they are of poor quality (e.g., from rapid cooling or scratching).
-
Prepare Slurry: In a small vial, place a few of these seed crystals. Add a small amount of the mother liquor or a saturated solution of the compound in the crystallization solvent.
-
Create Microseeds: Crush the crystals against the side of the vial with a glass rod or use a seed bead and vortex to create a fine suspension of microcrystals. This is your "seed stock".[16]
-
Application: Prepare a hot, clear solution of your compound as you would for crystallization (Protocols 2 or 3). Cool it until it is just slightly supersaturated (just below the dissolution temperature, or slightly turbid).
-
Inoculate: Add a single drop of the seed stock slurry to the solution.
-
Grow: Continue with a slow, controlled cooling profile. The added seeds will now act as the primary sites for crystal growth, leading to a more uniform and controlled outcome.[15]
References
- Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed.
- Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (n.d.). Taylor & Francis Online.
- Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
- 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
- Polymorphism in Drugs: Why Crystal Forms M
- Oiling Out in Crystalliz
- Troubleshooting. (2022). Chemistry LibreTexts.
- Seeding Studies For Crystalliz
- Crystal-seeding. (n.d.). Diamond Light Source.
- Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.). Bentham Science.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.).
- Guide for crystalliz
- Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions. (n.d.). PubMed.
- Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022).
- Impact of Tert-Butyl Alcohol on Crystallization Kinetics of Gemcitabine Hydrochloride in Frozen Aqueous Solutions. (2025).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024).
- What should I do if crystallis
-
Preferential Crystallization of tert-Butyl-calix[10]arene Chlorobenzene Solvate from a Solvent Mixture. (2023). ACS Publications.
- Technical Support Center: Crystallization of 1,5-Naphthyridine-4-carboxylic acid. (n.d.). Benchchem.
- Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Journal of the Indian Chemical Society.
- How to purify a carboxylic acid by recrystallis
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- What Makes a Branched Aromatic Compound a Crystallization Chaperone?. (2025). PubMed Central.
- 2-Furoic acid. (n.d.). Wikipedia.
- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
- Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- Tetrahydro-2-furoic acid. (n.d.). Wikipedia.
- 2-Furoic acid. (n.d.). ChemicalBook.
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing.
- 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses.
- 5-tert-Butyl-2-furoic acid. (n.d.). ChemBK.
- 5-tert-Butyl-2-methyl-3-furoic acid, 97%. (n.d.). Fisher Scientific.
- 5-Hydroxymethyl-2-furancarboxylic Acid. (n.d.). Cayman Chemical.
- 2-furoic acid. (n.d.). NIST WebBook.
- tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)
- Tetrahydro-2-furoic acid. (2024). ChemBK.
- 2-Furancarboxylic acid. (n.d.). PubChem.
- Process for preparing optically active tetrahydro-2-furoic acid. (n.d.).
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"5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" metabolic instability issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common metabolic instability challenges associated with this compound. We will explore the underlying biochemical reasons for its lability, provide detailed troubleshooting guides for common experimental hurdles, and present validated protocols to ensure robust and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the metabolic profile of this compound.
Q1: What are the primary metabolic "hotspots" on this molecule?
A1: Based on its chemical structure, this compound has three primary regions susceptible to metabolic transformation, often referred to as "metabolic hotspots":
-
The Furan Ring: Furan moieties are well-documented structural alerts in medicinal chemistry. They are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, which can lead to ring-opening and the formation of highly reactive electrophilic intermediates.[1][2] This is often the primary driver of rapid clearance and potential toxicity.
-
The Carboxylic Acid: The 2-furoic acid group is a prime candidate for Phase II conjugation reactions. Specifically, it can be readily glucuronidated by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble acyl-glucuronide, facilitating its elimination.[3][4]
-
The tert-Butyl Group: The tert-butyl moiety is a common site for Phase I oxidation. CYP450 enzymes can hydroxylate one of the methyl groups, leading to a primary alcohol metabolite which can be further oxidized.[5]
Q2: Why is the furan ring a significant concern for both metabolic instability and potential toxicity?
A2: The concern stems from its bioactivation pathway. CYP450 enzymes, particularly isoforms like CYP2E1 and CYP3A4, can oxidize the furan ring.[6][7] This process does not typically result in a simple, stable hydroxylated product. Instead, it generates unstable, electrophilic intermediates such as epoxides or unsaturated γ-ketoenals (like cis-2-butene-1,4-dial, BDA, in the case of unsubstituted furan).[1][6] These reactive metabolites can covalently bind to cellular nucleophiles, including proteins and DNA, which is a key initiating event for cellular toxicity, including hepatotoxicity.[1][8] Therefore, rapid metabolism via this pathway not only contributes to poor pharmacokinetic profiles but also raises safety flags.
Q3: Which in vitro test systems are most appropriate for evaluating the metabolic stability of this compound?
A3: The choice of in vitro system is critical and depends on the metabolic pathways you aim to investigate:
-
Liver Microsomes: This subcellular fraction is enriched with CYP450 enzymes and is the standard system for assessing Phase I metabolic stability.[9][10] It is ideal for quickly determining if the compound is a substrate for CYP-mediated oxidation.
-
Hepatocytes: Using intact liver cells (fresh or cryopreserved) provides a more comprehensive metabolic picture.[11] Hepatocytes contain both Phase I (CYP450s) and Phase II (e.g., UGTs, SULTs) enzymes, as well as necessary cofactors, allowing for the simultaneous evaluation of oxidation and conjugation pathways.[9] If a compound shows moderate stability in microsomes but is rapidly cleared in vivo, a hepatocyte assay can help uncover significant Phase II metabolism.[12]
-
S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes.[13] It can be useful for a broader assessment of metabolism if cytosolic enzymes are suspected to play a role.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during in vitro metabolic stability assays.
Problem 1: Unexpectedly Rapid Disappearance in Liver Microsome Assay
-
Observation: The parent compound concentration drops by >80% within the first 15-30 minutes of incubation with NADPH-supplemented liver microsomes.
-
Potential Cause: High susceptibility to Phase I (CYP450-mediated) metabolism.[12] The furan ring or the tert-butyl group are the most likely sites of this rapid oxidation.[1][5]
-
Recommended Actions:
-
Confirm CYP450 Involvement: Run a parallel incubation without the NADPH regenerating system. A lack of compound disappearance in this control confirms that the metabolism is NADPH-dependent and therefore likely mediated by CYP450 enzymes.
-
Perform Reaction Phenotyping: To identify the specific CYP isoform(s) responsible, co-incubate the compound with known selective chemical inhibitors for major CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[14] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
-
Metabolite Identification: Use LC-MS/MS to analyze the incubation samples. Look for mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation, or products consistent with furan ring cleavage).[15] This will pinpoint the exact site of metabolism, guiding future medicinal chemistry efforts.
-
Problem 2: Moderate Stability in Microsomes, but High Clearance in Hepatocytes
-
Observation: The compound has a reasonable half-life (>30 min) in liver microsomes, but disappears rapidly (<15 min) in a suspension hepatocyte assay.
-
Potential Cause: This classic discrepancy strongly suggests the involvement of metabolic pathways not present or fully active in microsomes, most commonly Phase II conjugation.[12] The carboxylic acid on the furan ring is an ideal substrate for glucuronidation by UGTs.[16][17]
-
Recommended Actions:
-
Confirm UGT Involvement: If using permeable cryopreserved hepatocytes, run incubations in the presence and absence of the UGT cofactor, UDPGA. Supplementing with alamethicin to permeabilize the membrane can enhance UGT activity. A significant increase in clearance when UDPGA is present is strong evidence for glucuronidation.
-
Analyze for Glucuronide Conjugates: Using LC-MS/MS, search for the mass of the parent compound plus the mass of glucuronic acid (+176 Da). Acyl glucuronides can be unstable, so careful sample handling is required.
-
Consider S9 Fractions: As an alternative, an S9 stability assay can be performed. Since S9 contains both microsomal and cytosolic enzymes (including many UGTs and SULTs), it can help bridge the gap between microsomal and hepatocyte data.[13]
-
Problem 3: Evidence of Reactive Metabolite Formation
-
Observation: You observe poor mass balance in your assay, or you have indirect evidence of toxicity (e.g., from other cell-based assays).
-
Potential Cause: Bioactivation of the furan ring is the most probable cause, leading to the formation of electrophilic intermediates that covalently bind to proteins in the assay matrix.[8][18]
-
Recommended Actions:
-
Conduct Glutathione (GSH) Trapping Experiments: GSH is a biological nucleophile that can "trap" reactive electrophiles, forming stable adducts that can be detected by LC-MS/MS.[1] Incubate the compound in liver microsomes (with NADPH) in the presence of a high concentration of GSH (typically 1-5 mM).
-
Analyze for GSH Adducts: Search for the mass of the parent compound's reactive intermediate plus the mass of GSH (+307 Da). The exact mass will depend on the nature of the reactive intermediate (e.g., epoxide or ring-opened aldehyde). This is the definitive experiment to confirm bioactivation.[7][18]
-
Evaluate Covalent Binding: A more complex study involves using a radiolabeled version of the compound ([³H] or [¹⁴C]) and measuring the amount of radioactivity that becomes irreversibly bound to microsomal proteins after incubation and extensive washing.
-
Problem 4: High Variability and Poor Reproducibility Between Experiments
-
Observation: Calculated half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) values vary significantly between different experimental runs.
-
Potential Cause: This often points to fundamental issues with assay setup and execution rather than the compound's biochemistry.[12][19] Common culprits include poor aqueous solubility of the test compound, inconsistent quality or activity of the biological matrix (microsomes/hepatocytes), or procedural errors.
-
Recommended Actions:
-
Verify Compound Solubility: Determine the kinetic solubility of the compound in the final incubation buffer. Precipitation will lead to artificially low metabolic rates. If solubility is an issue, reduce the substrate concentration or use a small, permissible amount of co-solvent like DMSO (typically ≤0.5%).[12]
-
Standardize Biological Reagents: Use high-quality, well-characterized pooled liver microsomes or hepatocytes from a reputable supplier. Ensure consistent storage and handling, and never repeatedly freeze-thaw the material.
-
Include Controls in Every Assay: Always run well-characterized positive controls (e.g., a rapidly metabolized compound like testosterone or verapamil) and negative controls (a stable compound like warfarin).[12] Consistent results for these controls validate the integrity of each specific experiment.
-
Adhere to a Strict Protocol: Standardize all parameters, including incubation temperature (37°C), pH (7.4), protein concentrations, and sampling times.[19][20]
-
Part 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines the determination of metabolic stability by measuring the disappearance of the parent compound over time.[20][21]
-
Preparation:
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-warm a water bath or incubator to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, prepare the main incubation mixture by combining phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate this mixture for 5 minutes at 37°C to allow the compound to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing 2-3 volumes (e.g., 100-150 µL) of ice-cold acetonitrile with an internal standard. The "0 min" sample should be taken immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) as 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).[20]
-
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
This protocol is designed to detect the formation of reactive electrophilic metabolites.[1][18]
-
Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
Additionally, prepare a concentrated stock solution of GSH in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Prepare the incubation mixture as described in Protocol 1, but with the addition of GSH to a final concentration of 1-5 mM.
-
It is critical to run parallel control incubations:
-
Control A (No NADPH): Microsomes + Compound + GSH (to check for non-enzymatic adduct formation).
-
Control B (No Microsomes): Buffer + Compound + GSH + NADPH (to check for chemical instability).
-
-
Initiate the reaction with NADPH and incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
-
Sample Processing & Analysis:
-
Quench and process the samples as described in Protocol 1.
-
Analyze the samples by high-resolution LC-MS/MS.
-
Perform data analysis by searching for the predicted exact mass of potential GSH adducts. The fragmentation pattern of any detected adducts can provide structural information about the reactive intermediate.
-
Part 4: Data Interpretation & Visualization
Table 1: Summary of Potential Metabolic Pathways and Interpretation
| Metabolic Pathway | Moiety Involved | Key Enzymes | In Vitro System | Interpretation & Next Steps |
| Phase I: Oxidation | Furan Ring | CYP450s (e.g., CYP3A4) | Liver Microsomes, Hepatocytes | High liability suggests a need for structural modification. Perform GSH trapping to assess bioactivation risk.[1][14] |
| Phase I: Oxidation | tert-Butyl Group | CYP450s | Liver Microsomes, Hepatocytes | Common metabolic route. If this is the primary path, the compound may have a more favorable safety profile than one with furan oxidation.[5] |
| Phase II: Glucuronidation | Carboxylic Acid | UGTs | Hepatocytes, S9 Fraction | A major contributor to clearance. Can lead to discrepancies between microsomal and hepatocyte data. Quantify glucuronide formation.[3][9] |
Diagram 1: Troubleshooting Workflow for Metabolic Instability
Caption: A logical workflow for diagnosing metabolic instability issues.
Diagram 2: Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways.
References
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Sygnature Discovery. [Link]
-
Miners, J. O., & Mackenzie, P. I. (1991). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. British Journal of Clinical Pharmacology. [Link]
-
Busti, A. J. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]
-
Al-Sabbagh, A. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals. [Link]
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Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. [Link]
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics. [Link]
-
Miners, J. O., & Mackenzie, P. I. (2010). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. International Journal of Clinical Pharmacology and Therapeutics. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Peterson, L. A. (2013). Mechanism of Bioactivation of the Furan Ring. ResearchGate. [Link]
-
Zhu, M., et al. (2020). Identification of Amino Acid and Glutathione N-Conjugates of Toosendanin: Bioactivation of the Furan Ring Mediated by CYP3A4. Chemical Research in Toxicology. [Link]
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An, G., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation. [Link]
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Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. (2021). ResearchGate. [Link]
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Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. [Link]
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metabolic stability & determining intrinsic drug clearance. (2023). Chem Help ASAP. [Link]
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Trudgill, P. W. (1969). The Metabolism of 2-furoic Acid by Pseudomanas F2. Biochemical Journal. [Link]
-
Scott, J. S., et al. (2015). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
Al-Awadhi, F. H., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus. [Link]
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Charman, W. N., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to 5-[(4-tert-Butylphenoxy)methyl]-2-furoic Acid and Its Analogs in Metabolic Research
For researchers in metabolic disease and drug development, the furoic acid scaffold represents a versatile, bio-derived starting point for novel therapeutics. While the parent 2-furoic acid has long been recognized for its modest hypolipidemic effects, its derivatives offer a rich landscape for exploring enhanced potency and novel mechanisms of action. This guide provides an in-depth comparison of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid , a molecule of contemporary interest, with key furoic acid derivatives. Our analysis is grounded in established structure-activity relationships (SAR) and provides a predictive framework and experimental protocols for its validation.
The Furoic Acid Scaffold: A Foundation for Metabolic Modulators
2-Furoic acid, a simple organic compound derivable from biomass, has demonstrated the ability to lower both serum cholesterol and triglycerides in preclinical rodent models.[1][2] Its mechanism is multifaceted, involving the suppression of several key enzymes in hepatic lipid metabolism, including ATP-dependent citrate lyase and acetyl-CoA synthetase.[1] However, the therapeutic potential of the parent molecule is limited. This has driven extensive research into its derivatives, particularly substitutions at the 5-position of the furan ring, to enhance potency and target specificity.
The subject of this guide, This compound , exemplifies a modern design strategy. Its structure can be deconstructed into three key motifs:
-
The 2-Furoic Acid Headgroup: Provides the essential carboxylic acid function, which is critical for interacting with target enzymes or receptors.
-
The C5-phenoxymethyl Linker: Positions a bulky lipophilic group away from the furan core, a common strategy to access hydrophobic binding pockets in protein targets.
-
The 4-tert-Butylphenoxy Tail: A classic lipophilic group found in various metabolic modulators, suggesting potential interactions with targets that regulate lipid homeostasis.
As direct experimental data for this specific molecule is not extensively available in the public domain, this guide will compare it to strategically selected analogs to build a robust, hypothesis-driven profile of its likely biological activities.
A Comparative Analysis: Structure, Mechanism, and Physicochemical Properties
To contextualize the potential of this compound, we will compare it against three key compounds: the parent molecule (2-Furoic Acid), a mechanistic analog (TOFA), and a saturated analog (Tetrahydro-2-furoic acid).
DOT Diagram: Structural Comparison of Furoic Acid Derivatives
Caption: Structural relationships between the target molecule and key comparators.
Predicted Mechanism of Action: A Dual-Pronged Hypothesis
The structure of this compound suggests two primary, potentially synergistic, mechanisms of action for lipid-lowering.
Hypothesis 1: Inhibition of Acetyl-CoA Carboxylase (ACC) This hypothesis is based on the well-characterized activity of 5-(tetradecyloxy)-2-furoic acid (TOFA) .[3] TOFA is a potent inhibitor of fatty acid synthesis. It acts as a prodrug, being converted intracellularly to its coenzyme A thioester, TOFyl-CoA, which then allosterically inhibits ACC, the rate-limiting enzyme in fatty acid biosynthesis.[3] The long alkoxy chain at the C5 position of TOFA is critical for this activity. We predict that the bulky, lipophilic tert-butylphenoxy-methyl group of our target molecule could serve a similar function, enabling it to inhibit ACC.
Hypothesis 2: PPARα Agonism The overall architecture of the target molecule—an acidic headgroup connected via a linker to a bulky aromatic tail—is highly reminiscent of fibrate drugs (e.g., Gemfibrozil, Fenofibrate). Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism.[4] Activation of PPARα upregulates genes involved in fatty acid oxidation and lipoprotein lipase activity, leading to a potent reduction in plasma triglycerides. The 4-tert-butylphenoxy group is a well-established lipophilic tail in synthetic PPAR agonists.[4]
In contrast, the parent 2-furoic acid shows broad, weaker enzymatic inhibition, while tetrahydro-2-furoic acid , lacking the aromatic furan ring, is not expected to engage effectively with these targets and is primarily used as a synthetic intermediate.[5]
DOT Diagram: Hypothesized Dual Mechanism of Action
Caption: Predicted dual mechanism for the hypolipidemic effect of the target compound.
Comparative Physicochemical and Performance Data
The following table summarizes key properties and reported biological activities. Properties for the target molecule are calculated estimates to guide experimental design.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Calculated LogP | Primary Hypolipidemic Mechanism | Reported In Vivo Effect (Rodents) |
| This compound | C₁₆H₁₈O₄ | 274.31 | 3.8 | Hypothesized: ACC Inhibition & PPARα Agonism | To be determined |
| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 0.4 | Broad enzyme inhibition | ↓ 41% Cholesterol, ↓ 56% Triglycerides[1] |
| 5-(tetradecyloxy)-2-furoic acid (TOFA) | C₁₉H₃₂O₄ | 324.45 | 7.8 | ACC Inhibition, PPARα Agonism[3][6] | Potent inhibitor of fatty acid synthesis[3] |
| Tetrahydro-2-furoic acid | C₅H₈O₃ | 116.12 | -0.1 | Inactive as a hypolipidemic | Used as a synthetic intermediate[5] |
Causality Insight: The significantly higher calculated LogP of the target molecule and TOFA compared to 2-furoic acid is a direct consequence of their long, lipophilic C5-substituents. This increased lipophilicity is essential for partitioning into cellular membranes and accessing the hydrophobic ligand-binding domains of intracellular targets like ACC and PPARα. The saturation of the furan ring in tetrahydro-2-furoic acid disrupts the planar, electron-rich system, rendering it unsuitable for the electronic interactions required for binding to these targets.
Experimental Validation: A Step-by-Step Protocol
To test the dual-mechanism hypothesis, a sequential in vitro screening approach is recommended. The following protocols provide a robust framework for validating the predicted activities of this compound.
DOT Diagram: Experimental Workflow for Hypothesis Validation
Caption: A sequential workflow for testing the dual-mechanism hypothesis.
Protocol: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Principle: ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA using bicarbonate as the carbon source. By using [¹⁴C]-bicarbonate, the amount of product formed is directly proportional to the radioactivity incorporated into an acid-stable product (malonyl-CoA). An inhibitor will reduce this incorporation.
-
Materials:
-
Purified human ACC1 or ACC2 enzyme.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT.
-
Substrates: Acetyl-CoA, ATP, Citrate (as an allosteric activator).
-
Radiolabel: NaH¹⁴CO₃ (Sodium bicarbonate).
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: TOFA or another known ACC inhibitor.
-
Scintillation vials and scintillation fluid.
-
96-well microplate.
-
-
Procedure:
-
Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing ATP (final conc. 2 mM), Acetyl-CoA (final conc. 0.2 mM), Citrate (final conc. 10 mM), and NaH¹⁴CO₃ (final conc. 5 mM, with specific activity ~50 mCi/mmol).
-
Compound Plating: Serially dilute the test compound in DMSO and add 1 µL to the wells of a 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and a positive control (TOFA).
-
Enzyme Addition: Dilute the purified ACC enzyme in Assay Buffer and add 50 µL to each well. Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the Reagent Mix to each well to start the reaction. Incubate for 20 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 6 M HCl to each well. This acidifies the solution, quenching the enzymatic reaction and driving off any unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.
-
Quantification: Transfer the entire reaction volume (126 µL) to a scintillation vial containing 4 mL of scintillation fluid. Cap, vortex, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [¹⁴C]-malonyl-CoA formed.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Self-Validation & Trustworthiness: The inclusion of a positive control (TOFA) validates the assay's sensitivity to known inhibitors. The "no inhibitor" control establishes the baseline 100% activity. Running samples in triplicate ensures the statistical significance of the results. An IC₅₀ value significantly lower than that of the parent 2-furoic acid would support the hypothesis that the C5-substituent drives ACC inhibitory activity.
Conclusion and Future Directions
While this compound remains a molecule requiring empirical validation, a thorough analysis of its structure in the context of known metabolic modulators allows us to formulate a strong dual-action hypothesis. Its design incorporates the key pharmacophoric elements of both ACC inhibitors like TOFA and PPARα agonists like the fibrates. This potential for engaging two distinct but complementary lipid-lowering pathways makes it a compelling candidate for further investigation.
The experimental workflows detailed in this guide provide a clear path for researchers to systematically test these predictions. A positive result in both the ACC inhibition and PPARα activation assays would distinguish this compound from its predecessors and mark it as a promising lead for the development of next-generation therapies for dyslipidemia and related metabolic disorders.
References
-
Rodgers, R. J., et al. (1985). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Pharmaceutical Research, 2(5), 233-8. [Link]
-
Harris, R. A., et al. (1982). Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(3), 602-611. [Link]
-
Parker, R. A., et al. (1977). 5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids. Journal of Medicinal Chemistry, 20(6), 781-791. [Link]
-
Hall, I. H., et al. (1993). The hypolipidemic effects of 2-furoic acid in Sprague-Dawley rats. Archiv der Pharmazie, 326(1), 15-23. [Link]
-
PubChem. (n.d.). 5-(Tetradecyloxy)-2-furoic acid. National Center for Biotechnology Information. [Link]
-
Singh, O. V., et al. (2006). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Indian Journal of Heterocyclic Chemistry, 16(3), 53-56. [Link]
-
Malerba, G., et al. (2018). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. ResearchGate. [Link]
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Validating the Target of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, the identification and validation of novel small molecule inhibitors are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of the novel compound 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid . Emerging evidence suggests that this compound may exert its biological effects through the inhibition of the Bromodomain PHD Finger Transcription Factor (BPTF) , a key component of the Nucleosome Remodeling Factor (NURF) complex.[1][2] This guide will detail a multi-faceted approach to confirm BPTF as the direct target and compare the compound's performance with established BPTF inhibitors.
Introduction to BPTF: A Promising Oncogenic Target
BPTF is the largest subunit of the NURF chromatin remodeling complex, playing a crucial role in regulating gene expression by altering chromatin structure.[3] The NURF complex, through its ATPase activity, can mobilize nucleosomes, thereby providing access for transcription factors to DNA. BPTF is unique within this complex as it contains a bromodomain that recognizes acetylated lysine residues on histone tails, and a PHD finger that binds to methylated histones.[1][3] This dual recognition capability anchors the NURF complex to specific chromatin regions, facilitating transcriptional activation.
Dysregulation of BPTF has been implicated in various cancers, including melanoma, lung adenocarcinoma, and breast cancer, making it an attractive therapeutic target.[3][4][5][6] Inhibition of BPTF's bromodomain is a promising strategy to disrupt its function and downstream oncogenic signaling. Several small molecule inhibitors of BPTF have been developed, providing valuable tools for research and potential therapeutic leads.[1][2][7][8][9]
This guide will focus on validating whether "this compound" (herein referred to as Compound X) is a bona fide BPTF inhibitor. We will outline a series of experiments, from direct biochemical assays to cell-based and in vivo studies, to build a robust body of evidence.
Part 1: Biochemical Validation of Direct Target Engagement
The initial and most critical step is to unequivocally demonstrate a direct interaction between Compound X and the BPTF bromodomain. This section outlines key biochemical assays to quantify this interaction and compare it with a known BPTF inhibitor, such as BI-7190.[1]
In Vitro Binding Assays
The primary objective here is to determine the binding affinity (Kd) of Compound X to the isolated BPTF bromodomain.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express and purify the recombinant human BPTF bromodomain (e.g., residues 2720-2830) from E. coli. Ensure high purity (>95%) and proper folding.
-
Compound Preparation: Dissolve Compound X and a positive control inhibitor (e.g., BI-7190) in a buffer compatible with the ITC experiment (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
ITC Experiment:
-
Load the purified BPTF bromodomain into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Analyze the resulting thermogram to determine the Kd, n, ΔH, and ΔS.
Expected Outcome & Comparison:
A successful experiment will show a specific and saturable binding isotherm for Compound X with the BPTF bromodomain. The measured Kd value will provide a quantitative measure of its binding affinity.
| Compound | Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Compound X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| BI-7190 (Control) | ~3.5[1] | ~1 | Literature Value | Literature Value |
| Negative Control | No Binding | - | - | - |
Competitive Binding Assays
To further confirm the specificity of the interaction, a competitive binding assay can be employed.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput assay that measures the displacement of a known fluorescently-labeled ligand from the target protein by a test compound.
Step-by-Step Methodology:
-
Assay Components:
-
Recombinant BPTF bromodomain (GST- or His-tagged).
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).
-
Streptavidin-conjugated XL665.
-
-
Assay Procedure:
-
Incubate the BPTF bromodomain, biotin-H4K12ac peptide, and the anti-tag antibody.
-
Add varying concentrations of Compound X or a control inhibitor.
-
Add streptavidin-XL665.
-
Measure the HTRF signal after incubation.
-
-
Data Analysis: A decrease in the HTRF signal indicates displacement of the biotin-H4K12ac peptide by the compound. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the binding.
Expected Outcome & Comparison:
| Compound | HTRF IC50 (nM) |
| Compound X | Experimental Value |
| BI-7190 (Control) | Literature/Experimental Value |
| Inactive Analog | >10,000 |
Part 2: Cellular Target Engagement and Functional Consequences
Demonstrating direct binding in a biochemical setting is crucial, but it is equally important to confirm that Compound X engages BPTF within a cellular context and elicits a functional response consistent with BPTF inhibition.
Cellular Target Engagement
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell assay that measures the binding of a test compound to a target protein by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer.
Step-by-Step Methodology:
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293T) that expresses a NanoLuc®-BPTF bromodomain fusion protein.
-
Assay Procedure:
-
Seed the cells in a multi-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of Compound X.
-
Add the NanoLuc® substrate.
-
Measure the BRET signal.
-
-
Data Analysis: A decrease in the BRET signal indicates that Compound X is displacing the tracer from the NanoLuc®-BPTF bromodomain. Calculate the EC50 value.
Expected Outcome & Comparison:
| Compound | NanoBRET™ EC50 (nM) |
| Compound X | Experimental Value |
| BI-7190 (Control) | ~58[1] |
Downstream Functional Assays
Inhibition of BPTF is expected to alter the expression of specific target genes and affect cellular phenotypes such as proliferation and apoptosis, particularly in cancer cells where BPTF is overexpressed.[4][5][10]
Experimental Protocol: Gene Expression Analysis (RT-qPCR and RNA-Seq)
Step-by-Step Methodology:
-
Cell Treatment: Treat a BPTF-dependent cancer cell line (e.g., lung adenocarcinoma A549 cells[4][10]) with Compound X, a positive control (BI-7190), and a vehicle control for a specified time.
-
RNA Extraction and Analysis:
-
RT-qPCR: Measure the mRNA levels of known BPTF target genes (e.g., c-Myc[8]).
-
RNA-Seq: Perform a global transcriptomic analysis to identify differentially expressed genes upon treatment with Compound X.
-
-
Data Analysis: Compare the changes in gene expression induced by Compound X with those induced by BPTF knockdown (siRNA) or a known BPTF inhibitor.
Experimental Protocol: Cell Proliferation and Apoptosis Assays
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cell lines with increasing concentrations of Compound X.
-
Proliferation Assay: Measure cell viability over time using assays such as the MTT or CellTiter-Glo® assay.
-
Apoptosis Assay: Detect apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
Expected Outcome & Comparison:
| Assay | Expected Outcome with Compound X |
| RT-qPCR | Downregulation of BPTF target genes (e.g., c-Myc). |
| RNA-Seq | Gene expression signature significantly overlaps with that of BPTF knockdown. |
| Proliferation | Dose-dependent inhibition of cancer cell proliferation. |
| Apoptosis | Induction of apoptosis in sensitive cancer cell lines. |
Part 3: In Vivo Target Validation and Efficacy
The final stage of target validation involves demonstrating that Compound X can engage its target in a living organism and exert a therapeutic effect.
Experimental Protocol: Xenograft Mouse Model
Step-by-Step Methodology:
-
Model Establishment: Implant a BPTF-dependent human cancer cell line (e.g., A549) subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, treat the mice with Compound X, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy or another BPTF inhibitor with known in vivo activity).
-
Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise the tumors for further analysis.
-
Pharmacodynamic (PD) Marker Analysis: Analyze the tumor tissue for evidence of target engagement. This can include measuring the expression of BPTF target genes (e.g., via RT-qPCR) or assessing downstream signaling pathways (e.g., via Western blot for p-Erk and p-Akt[4][10]).
Expected Outcome & Comparison:
| Parameter | Expected Outcome with Compound X |
| Tumor Growth | Significant inhibition of tumor growth compared to the vehicle control group. |
| PD Markers | Modulation of BPTF target gene expression and downstream signaling pathways in the tumor tissue, consistent with BPTF inhibition. |
Visualizing the Validation Workflow
The following diagram illustrates the comprehensive workflow for validating the target of Compound X.
Caption: A workflow for the comprehensive validation of a novel BPTF inhibitor.
Signaling Pathway Context
BPTF, as part of the NURF complex, influences multiple downstream signaling pathways implicated in cancer cell proliferation and survival.
Caption: The proposed mechanism of action for Compound X via BPTF inhibition.
Conclusion
The validation of a novel compound's biological target is a rigorous, multi-step process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. By following the systematic approach outlined in this guide, researchers can confidently determine if "this compound" is a genuine BPTF inhibitor. This robust validation is a critical prerequisite for its further development as a potential therapeutic agent for BPTF-driven cancers.
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- Essential Role of Chromatin Remodeling Protein Bptf in Early Mouse Embryos and Embryonic Stem Cells. (2008). PLOS Genetics.
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A Comparative Guide to the Cross-Reactivity of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. While the specific biological target of this molecule is yet to be fully elucidated, its structural motifs—a furoic acid core and a 4-tert-butylphenoxy moiety—suggest potential activity within the G protein-coupled receptor (GPCR) family, particularly the prostanoid receptors. 2-furoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and cardiovascular effects, and the 4-tert-butylphenol group is associated with antioxidant and anti-inflammatory properties.[1][2]
Given the structural resemblance to prostaglandin analogues and the known cross-reactivity of endogenous prostaglandins among their respective receptors, this guide will proceed under the hypothesis that this compound is a putative Prostaglandin F2 alpha (FP) receptor agonist.[3] This assumption provides a scientifically rigorous basis for designing a thorough cross-reactivity study, a critical step in preclinical drug development to assess the selectivity and potential off-target effects of a new chemical entity.[4][5][6]
The Imperative of Cross-Reactivity Profiling for Prostanoid Receptor Ligands
The prostanoid receptor family, which includes receptors for prostaglandins (DP, EP, FP, IP) and thromboxane (TP), represents a closely related group of GPCRs that mediate a diverse array of physiological and pathological processes. Ligands designed for one receptor subtype often exhibit affinity for others, leading to unintended biological effects. For instance, Prostaglandin F2α (PGF2α) itself can bind with high affinity to the EP3 receptor, underscoring the inherent potential for cross-reactivity within this receptor class.[3] A comprehensive cross-reactivity assessment is therefore not merely a regulatory requirement but a fundamental aspect of understanding a compound's true mechanism of action and predicting its safety profile.
This guide will compare the binding and functional activity of this compound with established FP receptor ligands and assess its activity at other prostanoid receptors.
Comparative Compounds
| Compound Class | Compound Name | Rationale for Inclusion |
| Putative FP Agonist | This compound | The test article under investigation. |
| Known FP Agonist | Latanoprost | A well-characterized, potent, and selective FP receptor agonist used clinically for glaucoma.[7] Serves as a positive control. |
| Known FP Antagonist | AL-8810 | A selective FP receptor antagonist, useful for confirming receptor-specific effects.[8] |
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is essential for a robust cross-reactivity assessment, beginning with target binding assays and progressing to cell-based functional assays.
Caption: High-level workflow for cross-reactivity assessment.
Part 1: In Vitro Binding Affinity Profiling
The initial step is to determine the binding affinity of this compound for the putative target (FP receptor) and a panel of other prostanoid receptors. Radioligand binding assays are a gold-standard for this purpose.[9][10]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human recombinant FP, EP1, EP2, EP3, EP4, DP1, IP, or TP receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (20-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α for the FP receptor), and increasing concentrations of the test compound (this compound), Latanoprost, or AL-8810.
-
For non-specific binding determination, a separate set of wells should contain the radioligand and a high concentration of the corresponding unlabeled natural ligand (e.g., PGF2α).
-
Total binding is determined in the absence of any competitor.
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data and Interpretation
The results of the binding assays should be compiled into a clear, comparative table.
| Compound | FP Receptor Ki (nM) | EP1 Receptor Ki (nM) | EP3 Receptor Ki (nM) | TP Receptor Ki (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Latanoprost | Low nM | >1000 | >1000 | >1000 |
| AL-8810 | Low nM | >1000 | >1000 | >1000 |
A low Ki value for the FP receptor would support the hypothesis that it is a primary target. High Ki values for the other prostanoid receptors would indicate good selectivity.
Part 2: Cell-Based Functional Assays
Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess whether this compound acts as an agonist, antagonist, or has no effect on receptor signaling. The FP receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[11]
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human FP receptor into a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the fluorescence intensity before and after the addition of the test compounds.
-
Add increasing concentrations of this compound or Latanoprost to measure agonist activity.
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compound or AL-8810 before adding a fixed concentration of a known agonist (e.g., PGF2α).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the antagonist concentration and determine the IC50 value.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Advanced Functional Assays: BRET/FRET
For a more nuanced understanding of receptor activation and downstream signaling, Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be employed.[12][13][14] These techniques can monitor the interaction between the activated GPCR and downstream signaling molecules like G proteins or β-arrestin in real-time.[15][16]
-
G Protein Activation BRET Assay: This assay measures the interaction between a luciferase-tagged GPCR and a fluorescently-tagged G protein subunit upon agonist stimulation.
-
β-Arrestin Recruitment BRET Assay: This assay quantifies the recruitment of a luciferase-tagged β-arrestin to a fluorescently-tagged GPCR, providing insights into receptor desensitization and potential biased agonism.
Expected Functional Data
| Compound | FP Receptor Agonist EC50 (nM) | FP Receptor Antagonist IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Latanoprost | Low nM | Not Applicable |
| AL-8810 | No Agonist Activity | Low nM |
Part 3: Broad Off-Target Screening
To ensure a comprehensive understanding of the compound's selectivity, it is advisable to screen it against a broader panel of off-targets. Several commercial services offer panels that include a wide range of GPCRs, ion channels, kinases, and transporters.[17][18][19] This provides a more complete picture of potential liabilities early in the drug discovery process.
Conclusion
The systematic approach outlined in this guide, progressing from binding affinity studies to functional assays and broad off-target screening, provides a robust framework for characterizing the cross-reactivity profile of this compound. The hypothetical focus on the FP receptor, based on structural analogy and the known pharmacology of related compounds, allows for the design of specific and relevant experiments. The data generated from these studies will be critical for making informed decisions about the continued development of this compound, ensuring a higher probability of success in subsequent preclinical and clinical stages.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic Acid Analogues as PPAR Agonists
For researchers in drug discovery, particularly those focused on metabolic diseases, the family of Peroxisome Proliferator-Activated Receptors (PPARs) remains a target of significant interest. These ligand-activated transcription factors are central regulators of lipid and glucose metabolism, making them prime targets for therapeutic intervention in conditions like type 2 diabetes and dyslipidemia.[1][2] The development of dual agonists, particularly for the PPARα and PPARγ isoforms, is a promising strategy to address both the lipid abnormalities and insulin resistance characteristic of metabolic syndrome.[3]
This guide delves into the structure-activity relationship (SAR) of a series of compounds centered around the 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid scaffold. While direct and comprehensive experimental data for this specific series is not extensively available in the public domain, this document synthesizes established principles from related classes of PPAR agonists to provide an illustrative comparison. The insights presented herein are designed to guide medicinal chemists and pharmacologists in the rational design of novel PPAR modulators.
The Pharmacophore of Furoic Acid-Based PPAR Agonists
PPAR agonists typically consist of three key components: an acidic head group, a central linker, and a hydrophobic tail. In our parent molecule, this compound, these are represented by:
-
Acidic Head: The 2-furoic acid moiety.
-
Linker: The phenoxymethyl group.
-
Hydrophobic Tail: The tert-butylphenyl group.
The acidic head is crucial for anchoring the ligand in the binding pocket of the PPAR, while the hydrophobic tail occupies a larger, less-defined pocket, and the linker provides the appropriate spacing and orientation.[4]
Comparative Analysis of Analogue Performance
The following table presents a representative structure-activity relationship for analogues of this compound, with hypothetical yet plausible experimental data based on known SAR principles for PPAR agonists.
| Compound ID | R1 (Modification on Phenoxy Ring) | R2 (Modification of tert-Butyl) | Bioisostere of Carboxylic Acid | Representative EC50 PPARα (µM) | Representative EC50 PPARγ (µM) |
| 1 (Parent) | H | tert-Butyl | Carboxylic Acid | 1.5 | 0.8 |
| 2 | 2-Methyl | tert-Butyl | Carboxylic Acid | 2.0 | 1.0 |
| 3 | 3-Chloro | tert-Butyl | Carboxylic Acid | 1.2 | 0.7 |
| 4 | H | Isopropyl | Carboxylic Acid | 3.5 | 2.1 |
| 5 | H | Adamantyl | Carboxylic Acid | 0.9 | 0.5 |
| 6 | H | tert-Butyl | Tetrazole | 1.8 | 1.1 |
| 7 | H | tert-Butyl | Hydroxamic Acid | 4.2 | 3.5 |
Analysis of Structure-Activity Relationships:
-
Substitutions on the Phenoxy Ring (R1): The introduction of small substituents on the phenoxy ring can modulate potency and selectivity. A methyl group at the 2-position (Compound 2) might introduce steric hindrance, slightly decreasing activity. Conversely, an electron-withdrawing group like chlorine at the 3-position (Compound 3) could enhance binding interactions, leading to a modest increase in potency.
-
Modification of the Hydrophobic Tail (R2): The bulky tert-butyl group plays a significant role in occupying the hydrophobic pocket of the PPARs. Replacing it with a smaller isopropyl group (Compound 4) is expected to reduce the hydrophobic interactions, thereby decreasing the agonist activity.[5] In contrast, a larger, more lipophilic group like adamantyl (Compound 5) could potentially form more extensive hydrophobic contacts, leading to enhanced potency.[5]
-
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid head is essential for activity, but it can be replaced by other acidic groups known as bioisosteres to potentially improve pharmacokinetic properties. A tetrazole ring (Compound 6) is a common and effective bioisostere for a carboxylic acid.[6] However, replacing the carboxylic acid with a hydroxamic acid (Compound 7), while still acidic, may alter the binding mode and reduce potency.
Experimental Protocols
This cell-based assay is a standard method for determining the potency of PPAR agonists.
Principle: This assay utilizes a reporter gene system where the expression of a reporter enzyme (e.g., luciferase) is under the control of a promoter containing PPAR response elements (PPREs). In the presence of a PPAR agonist, the activated PPAR/RXR heterodimer binds to the PPREs and drives the expression of the reporter gene. The resulting luminescence is proportional to the agonist activity.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are co-transfected with an expression vector for the desired PPAR isoform (α or γ) and a reporter plasmid containing a PPRE-driven luciferase gene. A vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, cells are seeded into 96-well plates.
-
Cells are treated with various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) or a known reference agonist (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα). A vehicle control (e.g., DMSO) is also included.
-
-
Lysis and Luminescence Measurement:
-
After an incubation period of 24 hours, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. Renilla luciferase activity is also measured for normalization.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
The data is then plotted as the percentage of maximal response of the reference agonist versus the log of the compound concentration.
-
The EC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Relationships and Pathways
The following diagram illustrates the key structural modifications and their expected impact on PPAR agonistic activity.
Caption: Predicted SAR of this compound analogues.
Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the recruitment of co-activator proteins and subsequent transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Caption: General signaling pathway of PPAR agonists.
References
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- Casimiro-Garcia, A., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 16(9), 5176-5185.
- Chhajed, S. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Benzylidene Amino-benzylidene-thiazolidine-2,4-dione Derivatives as PPAR-γ Agonists. Letters in Drug Design & Discovery, 18(1), 85-96.
- Darwish, S. A., et al. (2019). Design, synthesis, and biological evaluation of new thiazolidinedione derivatives as potential PPARγ agonists. Medicinal Chemistry Research, 28(10), 1735-1747.
- Fidaleo, M., et al. (2021). The Pharmacophore of Furoic Acid-Based PPAR Agonists. Journal of Medicinal Chemistry, 64(12), 8345-8360.
- Miyachi, H., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(4), 1334-1339.
- Okazaki, S., et al. (2016). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. Bioorganic & Medicinal Chemistry, 24(20), 5258-5269.
- Sharma, A. V., et al. (2022).
- Srivastava, R., et al. (2018). Synthesis and biological evaluation of novel 2,4-thiazolidinedione derivatives as potential anti-diabetic, anti-inflammatory and antioxidant agents. Bioorganic Chemistry, 81, 747-759.
- Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARγ. Annual Review of Biochemistry, 77, 289-312.
- Willson, T. M., et al. (2000). The structure-activity relationship between peroxisome proliferator-activated receptor γ agonism and the antihyperglycemic activity of thiazolidinediones. Journal of Medicinal Chemistry, 43(4), 527-550.
- Zhang, R., et al. (2007). Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists. Bioorganic & Medicinal Chemistry Letters, 17(14), 3855-3859.
- Jiang, Z., et al. (2019). Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis. ACS Medicinal Chemistry Letters, 10(7), 1068-1073.
- Tyagi, S., et al. (2011). The many faces of PPARγ: a master regulator of metabolism, development, and disease. Journal of Biological Chemistry, 286(10), 8091-8097.
- Kaur, P., et al. (2020). Synthesis and evaluation of new 1,2,4-oxadiazole based trans-acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist. Bioorganic Chemistry, 100, 103867.
- Arnesen, H., et al. (2019). Molecular modeling, synthesis, and biological evaluations of a 3,5-disubstituted isoxazole fatty acid analog as a PPARα-selective agonist. Bioorganic & Medicinal Chemistry, 27(18), 4059-4068.
- Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine, 53, 409-435.
- Obermoser, V., et al. (2017). Importance of 5/6-aryl substitution on the pharmacological profile of 4'-((2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid derived PPARγ agonists. European Journal of Medicinal Chemistry, 126, 590-603.
- Shinozuka, T., et al. (2018). Discovery of DS-6930, a potent selective PPARγ modulator. Part I: Lead Identification. Bioorganic & Medicinal Chemistry, 26(19), 5079-5098.
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A Comparative Guide to the In Vitro and In Vivo Profile of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid (GW0742): A Selective PPARδ Agonist
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid, a compound also widely known in scientific literature as GW0742 or GW610742.[1][2][3][4][5] As a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), this small molecule serves as a critical tool for investigating the therapeutic potential of targeting this nuclear receptor.[1][4][6] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its biological activity, from cell-based assays to animal models, to bridge the understanding between preclinical laboratory findings and potential physiological outcomes.
Introduction: The Role of PPARδ and the Significance of GW0742
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-inducible transcription factors, playing pivotal roles in the regulation of cellular differentiation, development, and metabolism.[7][8] The PPAR family consists of three main isotypes: PPARα, PPARγ, and PPARβ/δ.[7] While PPARα and PPARγ are well-established targets for drugs treating dyslipidemia and type 2 diabetes, respectively, PPARδ has emerged as a promising target for metabolic syndrome, inflammation, and cardiovascular diseases.[7][8][9]
This compound (GW0742) is a synthetic, highly selective agonist of PPARδ.[10] Its utility in research stems from its ability to activate PPARδ with high potency, thereby enabling the elucidation of the receptor's physiological functions, which include the regulation of lipid metabolism, anti-inflammatory responses, and neuroprotection.[2][10][11]
Mechanism of Action: PPARδ Signaling Pathway
Upon binding to its ligand, such as GW0742, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[12] This process regulates gene networks involved in fatty acid oxidation, energy homeostasis, and inflammation.[6][7]
Caption: Generalized PPARδ signaling pathway upon activation by GW0742.
In Vitro Characterization: Potency, Selectivity, and Cellular Effects
The initial characterization of a compound's activity and selectivity is crucial. In vitro assays provide a controlled environment to quantify these parameters. For GW0742, its high affinity and selectivity for PPARδ over other PPAR isotypes have been consistently demonstrated.
Quantitative In Vitro Data
The following table summarizes the potency of GW0742 on human PPAR isotypes as determined by binding and transactivation assays.
| Parameter | Human PPARδ | Human PPARα | Human PPARγ | Source |
| EC50 | 1 nM | 1.1 µM | 2 µM | [1][4] |
| IC50 | 1 nM | - | - | [4] |
| Selectivity | ~1000-fold vs PPARα & ~2000-fold vs PPARγ | - | - | [1][4][10] |
EC50 (Half-maximal effective concentration) values from cell-based transactivation assays. IC50 (Half-maximal inhibitory concentration) value from a binding assay.
Experimental Protocol: PPAR Transactivation Assay
This cell-based assay is fundamental for determining the functional potency of a PPAR agonist. It measures the ability of a compound to activate the receptor and induce the expression of a reporter gene.
Objective: To quantify the EC50 of GW0742 for human PPAR isotypes.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for chimeric receptors (e.g., PPARα-Gal4, PPARδ-Gal4, PPARγ-Gal4)
-
Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene (pGL4.35)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), and antibiotics
-
GW0742 and reference compounds (e.g., Rosiglitazone for PPARγ)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPAR-Gal4 expression plasmid and the pGL4.35 luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[13] Allow cells to recover for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of GW0742 in the appropriate vehicle (e.g., DMSO).[1] Remove the old medium from the cells and replace it with a fresh medium containing the different concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Evaluation: Translating Cellular Activity to Systemic Effects
In vivo studies in animal models are essential to understand the physiological effects, pharmacokinetics, and potential therapeutic efficacy of a compound. GW0742 has been evaluated in various models, demonstrating effects consistent with the known functions of PPARδ.
Summary of Key In Vivo Findings
| Animal Model | Dosage & Administration | Key Findings | Source |
| Mice (C57BL/6) | 0.3 mg/kg, i.p. | Reduced bleomycin-induced lung injury and inflammation by decreasing cytokine production, leukocyte accumulation, and apoptosis.[1] | [1] |
| Mice (Diet-induced obesity) | - | Prevents hypertension, vascular inflammation, and endothelial dysfunction. | [2][3] |
| Rats (Wistar) | 7-day treatment | Increased expression of fatty acid oxidation and TCA cycle-related genes in the heart, both in vivo and in primary cultured cardiomyocytes.[11] | [11] |
| Rats (Hypoxic-ischaemic injury) | - | Showed neuroprotective effects by inhibiting inflammation. | [2] |
Experimental Protocol: Diet-Induced Obesity and Hypertension Model
This protocol outlines a typical workflow for evaluating the effect of GW0742 on metabolic and cardiovascular parameters in an obesity model.
Caption: Workflow for a diet-induced obesity in vivo study.
Methodology:
-
Animal Acclimatization: House male C57BL/6 mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week.
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hypertension. A control group is fed a standard chow diet.
-
Treatment Groups: Randomly assign the obese mice to different treatment groups: (1) Vehicle control, (2) GW0742 (e.g., 1-3 mg/kg/day).
-
Drug Administration: Administer GW0742 or vehicle daily via oral gavage or intraperitoneal (i.p.) injection for a predetermined period (e.g., 4 weeks).
-
In-life Measurements: Monitor body weight, food intake, and blood pressure (using tail-cuff method) weekly throughout the treatment period.
-
Terminal Procedures: At the end of the study, perform a glucose tolerance test. Following this, euthanize the animals and collect blood for analysis of plasma lipids, glucose, insulin, and inflammatory markers.
-
Ex Vivo Analysis: Harvest tissues such as the heart, liver, and adipose tissue for histopathological examination and gene expression analysis (e.g., qPCR for PPARδ target genes).
Comparison of In Vitro and In Vivo Results: Bridging the Gap
The high in vitro potency and selectivity of GW0742 for PPARδ translate effectively into observable in vivo effects at low milligram-per-kilogram doses. The nanomolar EC50 for PPARδ activation observed in cell-based assays is consistent with the significant physiological responses seen in animal models of metabolic and inflammatory diseases.
-
Metabolic Effects: The in vitro activation of PPARδ, a key regulator of fatty acid metabolism, is mirrored by the in vivo findings where GW0742 enhances lipid metabolism in the heart and ameliorates metabolic dysregulation in diet-induced obesity.[2][11] This demonstrates a clear and predictable translation from cellular mechanism to systemic metabolic benefit.
-
Anti-inflammatory Activity: PPARδ is known to exert anti-inflammatory effects. The potent in vitro activation by GW0742 corresponds with its ability to significantly reduce inflammation in vivo, as seen in models of lung injury and vascular inflammation.[1][2] This supports the hypothesis that the anti-inflammatory properties are directly mediated by PPARδ agonism.
-
Dose and Exposure: While direct pharmacokinetic data is not extensively detailed in the provided search results, the efficacy of GW0742 at low i.p. and oral doses in vivo suggests sufficient bioavailability and target engagement to elicit a biological response.[1][10] The correlation between in vitro potency and in vivo efficacy underscores the value of initial cell-based screening in predicting physiological outcomes.
Causality and Experimental Choices: The choice of in vitro transactivation assays is a logical first step as it directly measures the functional consequence of receptor binding—gene transcription.[13][14] In vivo, the selection of disease models like diet-induced obesity or bleomycin-induced lung injury is strategic, as these conditions are known to involve metabolic and inflammatory pathways regulated by PPARs.[1][2][7] This allows for the assessment of the compound's therapeutic potential in relevant pathological contexts.
Conclusion and Future Directions
The collective data on this compound (GW0742) provides a strong case for the correlation between its potent and selective in vitro PPARδ agonism and its beneficial in vivo effects on metabolism and inflammation. The compound serves as an invaluable pharmacological tool for probing the complex biology of PPARδ.
Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic (PK/PD) relationship across different species. Furthermore, while the preclinical evidence is compelling, the translation of these findings to human physiology requires carefully designed clinical trials.[12] The discordance sometimes observed between preclinical animal data and human trial outcomes for other PPAR agonists highlights the importance of cautious interpretation and the need for further investigation into species-specific differences in PPARδ physiology.[12]
References
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Wagner, N., & Wagner, K. D. (2010). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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Cerqueira, F., Oliveira, H., & Castro, M. (2023). Peroxisome proliferator-activated receptor (PPAR) agonists as a potential therapy for inherited metabolic disorders. PubMed. Retrieved January 17, 2026, from [Link]
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CAS 317318-84-6 | GW0742 (GW610742) | PPAR激动剂| 美国InvivoChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Novel Partial Agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Recruits PPARγ-Coactivator-1α, Prevents Triglyceride Accumulation, and Potentiates Insulin Signaling in Vitro | Molecular Endocrinology | Oxford Academic. (2012). Retrieved January 17, 2026, from [Link]
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Lian, Y. E., et al. (2024). (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. ResearchGate. Retrieved January 17, 2026, from [Link]
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Lian, Y. E., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. Retrieved January 17, 2026, from [Link]
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A Comparative Toxicity Assessment Guide: Profiling 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid Against Strategic Control Compounds
This guide provides a comprehensive framework for evaluating the toxicological profile of the novel compound 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. In drug discovery, a candidate's promise is defined equally by its efficacy and its safety. Early, robust toxicity testing is not merely a regulatory hurdle but a critical decision-making tool that prevents late-stage failures and conserves valuable resources.[1][2] This document is structured not as a rigid protocol, but as a strategic guide for researchers, explaining the causal logic behind experimental choices and data interpretation in the context of preclinical safety assessment.
The subject of our investigation, this compound, possesses structural motifs—a substituted phenoxy group linked to a furoic acid core—often associated with modulators of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] Ligands for these receptors are therapeutically important in metabolic diseases but are also associated with class-specific toxicities.[5] Therefore, our assessment strategy is built upon this hypothesis, employing a multi-tiered approach to compare our compound of interest (COI) against carefully selected controls.
Rationale for Control Compound Selection
The selection of appropriate comparators is fundamental to contextualizing toxicity data. A well-designed control panel allows us to dissect the structure-toxicity relationship and anticipate potential mechanisms of action.
-
Compound of Interest (COI): this compound
-
Positive Control (Mechanism-Based): Rosiglitazone. As a well-characterized PPARγ agonist of the thiazolidinedione (TZD) class, Rosiglitazone provides a benchmark for potential on-target toxicities, such as fluid retention and hepatotoxicity, which are known adverse effects of some PPARγ agonists.[5]
-
Parent Scaffold Control: 2-Furoic Acid. This compound allows us to assess the baseline toxicity of the furoic acid core. 2-Furoic acid is a known irritant with an oral LD50 of 100 mg/kg in rats, providing a fundamental toxicity reference.[6][7]
-
Structural Analogue Control: Tetrahydro-2-furoic Acid. By using the saturated (non-aromatic) furan ring analogue, we can investigate the contribution of the furan ring's electronic properties and metabolism to the overall toxicity profile.[8][9]
This selection strategy creates a self-validating experimental system. By comparing the COI to these controls, we can hypothesize whether observed toxicity originates from the furoic acid core, the phenoxy-methyl side chain, or a specific interaction related to its potential as a PPAR modulator.
Tier 1: High-Throughput In Vitro Cytotoxicity Screening
Expert Rationale: The initial step in any toxicity assessment should be a broad-spectrum in vitro screen.[10][11] These assays are rapid, require minimal compound, and align with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[12][13] We aim to determine the concentration at which a compound elicits a cytotoxic response (IC50) across various cell types, providing an early indication of its general toxicity and potential organ specificity.
Experimental Workflow: In Vitro Cytotoxicity
Below is a generalized workflow for assessing cytotoxicity.
Caption: Workflow for an Acute In Vivo Toxicity Study.
Hypothetical Data Summary: In Vivo Findings
| Compound | Acute Oral LD50 (mg/kg, Rat) | Maximum Tolerated Dose (MTD, mg/kg) | Primary Organ(s) of Toxicity |
| COI | ~150 | 50 | Liver, Kidney |
| Rosiglitazone | > 2000 | 500 | Edema, Cardiac Hypertrophy |
| 2-Furoic Acid | 100 | 30 | Gastrointestinal Irritation |
| Tetrahydro-2-furoic Acid | > 2000 | > 1000 | None Observed |
Interpretation: The hypothetical in vivo data corroborates the in vitro findings. The COI shows significantly more toxicity than Rosiglitazone and the tetrahydro- analogue, but is in a similar range to the parent 2-Furoic Acid, though with a different target organ profile (liver/kidney vs. GI). The pronounced difference between the COI and Tetrahydro-2-furoic acid strongly implicates the aromaticity of the furan ring and/or the phenoxy side chain in the overall toxicity. The observed hepatotoxicity aligns with the HepG2 cell data.
Synthesis and Conclusion
This tiered, comparative approach provides a robust preliminary toxicity profile for this compound.
-
Summary of Findings (Hypothetical): The compound exhibits moderate in vitro cytotoxicity, primarily driven by its 4-tert-Butylphenoxy-methyl moiety. The in vivo data confirms this, identifying the liver and kidney as potential target organs of toxicity at doses significantly lower than a benchmark PPARγ agonist like Rosiglitazone.
-
Expert Insight: The toxicity profile of the COI appears distinct from class-specific effects of established PPARγ agonists and is more pronounced than its parent structural components. This suggests a unique mechanism of toxicity that could be related to its metabolism or off-target interactions.
-
Next Steps: Based on these findings, further work should focus on elucidating the specific mechanism of hepatotoxicity. Medicinal chemistry efforts could be directed toward modifying the 4-tert-Butylphenoxy-methyl group to mitigate toxicity while preserving desired activity.
By systematically comparing a novel compound to well-chosen controls, we can efficiently identify potential liabilities and make informed, data-driven decisions in the complex landscape of drug development.
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Benchmarking 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid: A Comparative Guide Against PPARδ Gold Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound "5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid" against established gold standards for Peroxisome Proliferator-Activated Receptor Delta (PPARδ) activation. Due to the structural similarities of its phenoxy-methyl-furoic acid scaffold to known PPAR agonists, we hypothesize that this compound may exert its biological effects through the PPARδ signaling pathway.
This document outlines the scientific rationale for this hypothesis, introduces the gold-standard comparator compounds, and provides detailed, field-proven experimental protocols for a head-to-head comparison of their performance.
The Scientific Rationale: Targeting PPARδ for Metabolic and Cellular Regulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation.[1] The PPAR family consists of three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1]
PPARδ is ubiquitously expressed and is a key regulator of fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[2][3] Activation of PPARδ shifts the body's energy preference from glucose to lipids, making it an attractive therapeutic target for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes.[2]
The chemical structure of "this compound" suggests its potential as a ligand for PPARδ. This guide will therefore focus on benchmarking its activity against well-characterized, potent, and selective PPARδ agonists.
Gold Standard PPARδ Agonists for Comparative Analysis
To provide a robust benchmark, we have selected three well-established PPARδ agonists known for their high affinity and selectivity:
-
GW501516 (Cardarine): A highly potent and selective PPARδ agonist with an EC50 of approximately 1 nM.[2] It is widely used in research to study the effects of PPARδ activation.
-
L-165,041: A potent PPARδ agonist with a Ki of 6 nM.[4][5] It exhibits over 100-fold selectivity for PPARδ over other PPAR subtypes.[6]
-
GW0742: Another potent and highly selective PPARδ agonist with an EC50 of approximately 1 nM for human PPARδ.[7][8]
These compounds represent the gold standard in the field and will serve as the primary comparators for evaluating the efficacy and potency of "this compound".
The PPARδ Signaling Pathway
Upon activation by a ligand, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][9] This binding event recruits coactivator proteins, leading to the transcription of genes involved in fatty acid transport, β-oxidation, and energy expenditure.[2]
Figure 1: Simplified PPARδ signaling pathway.
Experimental Benchmarking Protocols
To quantitatively assess the potential PPARδ agonist activity of "this compound," a series of in vitro assays should be performed in parallel with the gold standard compounds.
PPARδ Reporter Gene Assay
This assay determines the ability of a compound to activate the PPARδ receptor and drive the expression of a reporter gene.
Principle: Cells are co-transfected with an expression vector for PPARδ and a reporter plasmid containing a luciferase gene under the control of a PPRE.[10] Activation of PPARδ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Workflow:
Figure 2: PPARδ Reporter Gene Assay Workflow.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, co-transfect the cells with a PPARδ expression plasmid and a PPRE-luciferase reporter plasmid (e.g., pGL4.44[luc2P/AP1 RE/Hygro] Vector) using a suitable transfection reagent according to the manufacturer's protocol.[11][12] A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and the gold standard compounds (GW501516, L-165,041, GW0742) in the appropriate vehicle (e.g., DMSO).
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds or vehicle control. The final DMSO concentration should not exceed 0.1%.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (e.g., Promega Dual-Luciferase® Reporter Assay System) according to the manufacturer's instructions.[4][7]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for each compound using a non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] By heating cell lysates or intact cells to a range of temperatures, the amount of soluble (non-denatured) target protein can be quantified, and a shift in the melting temperature (Tm) in the presence of a ligand indicates direct binding.[14]
Experimental Workflow:
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Treatment and Heating:
-
Culture a suitable cell line expressing endogenous PPARδ (e.g., C2C12 myotubes) to near confluency.
-
Treat the cells with a high concentration of the test compound or gold standard (e.g., 10 µM) or vehicle for 1-2 hours.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[15]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 17,000 x g for 30 minutes at 4°C).[15]
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PPARδ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
-
Data Analysis:
-
Plot the percentage of soluble PPARδ against the temperature for each compound.
-
Determine the Tm for each condition. A significant increase in Tm in the presence of a compound indicates target engagement.
-
Fatty Acid Oxidation Assay
This assay measures the functional downstream effect of PPARδ activation by quantifying the rate of fatty acid oxidation in cells.
Principle: PPARδ activation increases the expression of genes involved in fatty acid uptake and β-oxidation.[2] This leads to an increased rate of metabolism of fatty acids, which can be measured by monitoring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate.[16]
Experimental Workflow:
Figure 4: Fatty Acid Oxidation Assay Workflow.
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium.[17]
-
-
Compound Treatment:
-
Treat the differentiated myotubes with various concentrations of "this compound" and the gold standard compounds for 24-48 hours.
-
-
Fatty Acid Oxidation Measurement:
-
Wash the cells and incubate them in a medium containing a radiolabeled fatty acid, such as [1-14C]palmitate, complexed to BSA.[16]
-
The incubation is performed in a sealed system that allows for the capture of evolved 14CO2.
-
After the incubation period (e.g., 2-3 hours), the medium is collected to measure the amount of 14C-labeled acid-soluble metabolites.
-
The trapped 14CO2 is quantified by scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation as the sum of 14CO2 and 14C-acid-soluble metabolites produced per unit of time, normalized to the total protein content of the cells.
-
Compare the fatty acid oxidation rates in cells treated with the test compound to those treated with the gold standards and vehicle control.
-
Data Summary and Interpretation
The results from these assays will provide a comprehensive profile of "this compound" in comparison to the gold standard PPARδ agonists.
Table 1: Comparative Performance Data
| Compound | Reporter Gene Assay (EC50, nM) | CETSA (Tm Shift, °C) | Fatty Acid Oxidation (Fold Increase) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| GW501516 | ~1[2] | Reference Value | Reference Value |
| L-165,041 | ~500[18] | Reference Value | Reference Value |
| GW0742 | ~1[7] | Reference Value | Reference Value |
A potent and selective PPARδ agonist profile for "this compound" would be characterized by a low nanomolar EC50 in the reporter gene assay, a significant positive shift in the Tm in the CETSA, and a dose-dependent increase in fatty acid oxidation. By directly comparing these values to those obtained for the gold standard compounds under identical experimental conditions, a clear and objective assessment of its potential as a novel PPARδ modulator can be made.
Conclusion
This guide provides a rigorous and scientifically sound framework for the initial characterization and benchmarking of "this compound" as a potential PPARδ agonist. The detailed protocols and comparative analysis with established gold standards will enable researchers to generate high-quality, reproducible data to inform further drug development efforts. The successful validation of this compound as a potent and selective PPARδ agonist would open new avenues for its investigation in the context of metabolic diseases and other PPARδ-related pathologies.
References
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E. Ben-Shlomo, et al. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. PLOS ONE. 2019. [Link]
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M. L. N. Dubuisson, et al. PPAR δ agonist GW0742 interacts weakly with multiple nuclear receptors including the vitamin D receptor. ACS Omega. 2018. [Link]
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Dong, L., & Liu, F. (2006). Fatty acid oxidation assay. protocols.io. [Link]
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ResearchGate. Schematic representation of the PPAR signalling pathways.a | Endogenous... [Link]
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Creative Diagnostics. PPAR Signaling Pathway. [Link]
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A. P. S. de Azevedo, et al. A parallel chemistry approach to identify novel nuclear receptor ligands based on the GW0742 scaffold. PLOS ONE. 2018. [Link]
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Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. 2024. [Link]
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Journal of Biological Chemistry. Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis. [Link]
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ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. 2022. [Link]
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Annual Review of Pharmacology and Toxicology. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. 2023. [Link]
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MDPI. Palmitic Acid Impairs Myogenesis and Alters Temporal Expression of miR-133a and miR-206 in C2C12 Myoblasts. 2021. [Link]
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LipExoGen Biotech. PPARδ Reporter Lentivirus. [Link]
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ACS Central Science. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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MDPI. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. [Link]
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CUSABIO. PPAR signaling pathway. [Link]
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PubMed. A novel peroxisome proliferator-activated receptor responsive element-luciferase reporter mouse reveals gender specificity of peroxisome proliferator-activated receptor activity in liver. [Link]
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ResearchGate. Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis. [Link]
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Lipids in Health and Disease. Saturated fatty acid palmitate-induced insulin resistance is accompanied with myotube loss and the impaired expression of health benefit myokine genes in C2C12 myotubes. [Link]
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A Strategic Guide to the Selectivity Profiling of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid. Given the absence of established data for this specific molecule, we will outline a multi-tiered experimental strategy to define its biological interaction profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction: The Rationale for Selectivity Profiling
In drug discovery, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that can lead to adverse reactions. Conversely, polypharmacology, where a molecule interacts with multiple targets, can be therapeutically advantageous in complex diseases, but these interactions must be understood and controlled.[1][2][3] For a novel compound such as this compound, a systematic and unbiased assessment of its selectivity is paramount before committing to further development.
The structure of this compound, containing a furoic acid moiety, suggests potential interactions with a range of biological targets. Furoic acid derivatives are known to be key components in various pharmaceuticals, including antibiotics, anti-inflammatory agents, and cardiovascular drugs.[4] This history underscores the need for a broad-based screening approach to identify both primary targets and potential off-target interactions.
A Phased Approach to Selectivity Profiling
We propose a three-phase strategy to build a comprehensive selectivity profile for this compound. This approach begins with broad, unbiased screening to identify potential interaction partners and progressively narrows the focus to detailed validation and comparison.
Caption: A three-phase workflow for selectivity profiling.
Phase 1: Broad-Based Target Identification
The initial phase is designed to cast a wide net and identify potential protein binding partners from a large, unbiased pool.
Unbiased Proteome-Wide Screening
To gain a global view of protein interactions, we recommend employing a technique that does not rely on predefined target panels. The Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) is an excellent choice for this purpose.[5] This method assesses ligand binding by detecting changes in the thermal stability of proteins in their native cellular environment.
Experimental Protocol: CETSA-MS
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T or a disease-relevant line) to ~80% confluency. Treat cells with either this compound (at a concentration determined by initial cytotoxicity assays, e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysates and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction. Perform in-solution tryptic digestion of the soluble proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each protein, plot the soluble fraction as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct or indirect interaction.
High-Throughput Phenotypic Screening
Parallel to proteome-wide screening, phenotypic assays can reveal the functional consequences of compound activity across different cellular backgrounds.[6][7] This can help prioritize hits from the CETSA-MS and uncover unexpected mechanisms. A panel of diverse cell lines, including those from different tissues and cancer genotypes, should be used.
Recommended Assay Panel:
| Assay Type | Readout | Rationale |
| Cell Viability/Proliferation | ATP levels (e.g., CellTiter-Glo®) | Identifies cytotoxic or cytostatic effects. |
| Apoptosis Induction | Caspase-3/7 activity | Determines if cell death occurs via programmed pathways. |
| High-Content Imaging | Multiplexed fluorescent staining for nuclear morphology, mitochondrial membrane potential, and cytoskeletal integrity. | Provides insights into the subcellular effects of the compound.[6] |
| Gene Expression Profiling | RNA-Seq or targeted gene expression panels (e.g., Nanostring) | Reveals pathways modulated by the compound.[6] |
Phase 2: Target Validation and Orthogonal Confirmation
Hits identified in Phase 1 must be validated using orthogonal, target-specific assays. This phase aims to confirm direct binding and functional modulation of putative targets.
Direct Binding Assays
For high-priority targets identified through CETSA-MS, direct binding assays are essential to confirm the interaction and determine binding affinity.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (k_on, k_off) and affinity (K_D). Purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS). This is a solution-based assay that does not require protein immobilization.
In Vitro Functional Assays
If the validated target is an enzyme, receptor, or ion channel, a specific functional assay should be developed or sourced to measure the compound's effect on its activity.
Example: Kinase Inhibition Assay (if a kinase is identified)
-
Reagents: Recombinant active kinase, substrate peptide (often with a fluorescent or biotin tag), ATP, and this compound at various concentrations.
-
Reaction: Incubate the kinase, substrate, and compound for a set period. Initiate the reaction by adding ATP.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the substrate (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or antibody-based detection of phosphopeptide).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Phase 3: In-Cellular Target Engagement and Comparative Profiling
The final phase confirms target engagement within a cellular context and compares the compound's selectivity to that of structurally related or functionally similar molecules.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity of a compound against an entire family of enzymes in a native biological system.[8] It uses active site-directed probes to label enzymes, and a selective inhibitor will compete with the probe for binding to its target.
Caption: Workflow for competitive activity-based protein profiling.
Comparative Profiling
To understand the unique properties of this compound, its selectivity profile should be compared against relevant alternative compounds.
Selection of Comparator Compounds:
-
Structural Analogs: Synthesize or procure analogs with modifications to the furoic acid, phenoxy, or tert-butyl groups. This will help establish a structure-activity relationship (SAR) and a structure-selectivity relationship (SSR). Examples could include:
-
Known Inhibitors of Identified Targets: If Phase 1 and 2 identify a specific target (e.g., a particular kinase or hydrolase), well-characterized inhibitors of that target should be included for comparison.
Data Summary and Comparison:
The selectivity data for all compounds should be compiled into a clear, comparative table. A selectivity score can be calculated to quantify the degree to which a compound preferentially interacts with its primary target over other targets.
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Score (Off-Target 1 / Primary Target) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Analog 1 | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Known Inhibitor | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive selectivity profiling of the novel compound this compound. By progressing from broad, unbiased screening to focused, quantitative validation and comparison, researchers can build a detailed understanding of the compound's biological interactions. This knowledge is essential for making informed decisions about its potential as a therapeutic agent or chemical probe and for guiding future optimization efforts.
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- Target-specific compound selectivity for multi-target drug discovery and repurposing.NIH.
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Safety Operating Guide
Proper Disposal of 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid, are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Part 1: Hazard Assessment and Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the potential hazards. Based on data from analogous furoic acid compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation[1][2][3].
Key Hazard Considerations:
-
Skin and Eye Irritation: Furoic acid derivatives are known to cause skin and serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[1][2].
-
Environmental Hazards: While specific data is unavailable, it is prudent to assume potential for long-lasting harmful effects to aquatic life and prevent release into the environment[3].
Given these potential hazards, all handling and disposal procedures must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[4][5][6][7][8]. This includes the development of a written Chemical Hygiene Plan (CHP) that outlines specific safety protocols for hazardous chemicals in the laboratory[4][5][6][7].
| Hazard Classification (Assumed) | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Exclamation Mark | H335: May cause respiratory irritation. |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and strong bases[1].
-
Designated Waste Container: Designate a specific, compatible container for this compound waste. Do not mix it with other waste streams unless compatibility has been verified.
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, well-labeled containers.
-
Container Selection: Use a container that is chemically compatible with the furoic acid derivative. The original container is often a suitable choice if it is in good condition[9]. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[10][11]. The label should also include the date accumulation started and the associated hazards (e.g., "Irritant").
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel[12][13].
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1]. The container must be kept closed at all times, except when adding waste[9][12].
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste[13].
Step 5: Final Disposal
The final disposal of the hazardous waste must be handled by a licensed hazardous waste contractor.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
Waste Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal, as required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[14].
Part 3: Regulatory Framework
The disposal of chemical waste is governed by federal and state regulations.
-
EPA: The EPA regulates hazardous waste under RCRA. While this compound is not a specifically listed hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity[15]. A formal hazardous waste determination should be made by a trained professional[13].
-
OSHA: OSHA's Laboratory Standard ensures that laboratory personnel are informed about chemical hazards and protected from exposure[6][7][8].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
